H-D-2-Nal-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZXHKDZASGCLU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313769 | |
| Record name | D-3-(2-Naphthyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76985-09-6 | |
| Record name | D-3-(2-Naphthyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76985-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-2-Naphthyl-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-3-(2-Naphthyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthalenepropanoic acid, α-amino-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-NAPHTHYL)-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571V312YMY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Naphthyl)-D-alanine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Naphthyl)-D-alanine (D-2-Nal) is a synthetic, non-proteinogenic amino acid that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts valuable properties to peptides and small molecules, including enhanced stability, hydrophobicity, and specific receptor interactions. This guide provides a comprehensive overview of D-2-Nal, covering its physicochemical properties, detailed synthesis protocols, and its application in the design of potent and selective receptor antagonists, with a focus on melanocortin and chemokine receptors. Quantitative biological data, experimental methodologies, and key signaling pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
3-(2-Naphthyl)-D-alanine is an analog of the natural amino acid phenylalanine, where the phenyl group is replaced by a larger, more hydrophobic naphthalene (B1677914) moiety.[1] This substitution has profound effects on the conformational properties and biological activity of peptides incorporating this amino acid. The D-configuration at the alpha-carbon provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based therapeutics.[2] The naphthyl group can engage in specific hydrophobic and aromatic interactions with biological targets, leading to high-affinity binding and modulation of receptor function.[3] Consequently, D-2-Nal has become a favored component in the design of enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs).[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Naphthyl)-D-alanine is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) | [1] |
| CAS Number | 76985-09-6 | [1] |
Synthesis of 3-(2-Naphthyl)-D-alanine
A common and effective method for the synthesis of 3-(2-Naphthyl)-D-alanine involves the alkylation of a protected D-alanine derivative. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Alkylation
This protocol describes a two-step synthesis starting from N-acetyl-D-alanine.
Step 1: Synthesis of Methyl N-acetyl-3-(2-naphthyl)-D-alaninate
-
To a solution of N-acetyl-D-alanine in a suitable solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) at 0 °C to form the corresponding anion.
-
Add 2-(bromomethyl)naphthalene (B188764) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, methyl N-acetyl-3-(2-naphthyl)-D-alaninate, can be purified by column chromatography.
Step 2: Hydrolysis to 3-(2-Naphthyl)-D-alanine
-
Dissolve the methyl N-acetyl-3-(2-naphthyl)-D-alaninate (2.5 g) in 60 mL of 6N hydrochloric acid.[1]
-
Heat the solution at 120-130 °C for 3 hours.[1]
-
Cool the reaction mixture to room temperature, which will cause a white precipitate to form.[1]
-
Collect the precipitate by filtration.[1]
-
Recrystallize the solid from 50 mL of water containing 1 mL of 12N HCl by neutralizing with ammonium (B1175870) hydroxide (B78521) to a pH of 6.[1]
-
Dry the purified product in vacuo to yield 3-(2-Naphthyl)-D-alanine (yield: 1.2 g).[1]
Applications in Drug Discovery: Case Studies
The incorporation of 3-(2-Naphthyl)-D-alanine has been instrumental in the development of potent and selective ligands for various receptors, particularly in the fields of metabolic diseases and HIV research.
Melanocortin Receptor Antagonists
The melanocortin receptors, particularly the MC3 and MC4 subtypes, are key regulators of energy homeostasis and appetite. The development of selective antagonists for these receptors is a promising strategy for the treatment of conditions like cachexia. The substitution of D-Phenylalanine with 3-(2-Naphthyl)-D-alanine at position 7 of the α-Melanocyte-Stimulating Hormone (α-MSH) pharmacophore led to the discovery of potent MC3R and MC4R antagonists.
A notable example is the peptide SHU-9119, which contains a D-2-Nal residue. This modification is a key determinant of its antagonist activity at the MC3 and MC4 receptors. The bulky naphthyl group is thought to sterically clash with the receptor's binding pocket in a way that prevents the conformational changes required for receptor activation, while still allowing for high-affinity binding.
Quantitative Biological Data for Melanocortin Receptor Ligands
The following table summarizes the biological activity of representative peptides containing 3-(2-Naphthyl)-D-alanine at melanocortin receptors.
| Peptide | Receptor | Assay Type | Parameter | Value | Reference |
| SHU-9119 | hMC3R | Antagonist | IC₅₀ | 0.23 nM | |
| SHU-9119 | hMC4R | Antagonist | IC₅₀ | 0.06 nM | |
| PG-990 | hMC3R | Antagonist | IC₅₀ | Weak | |
| PG-990 | hMC4R | Antagonist | IC₅₀ | Weak | |
| PG-992 | hMC3R | Antagonist | IC₅₀ | Weak | |
| PG-992 | hMC4R | Antagonist | IC₅₀ | Weak |
CXCR4 Antagonists
The chemokine receptor CXCR4 is a critical co-receptor for HIV entry into host cells and is also implicated in cancer metastasis. The development of CXCR4 antagonists is therefore a significant therapeutic goal. 3-(2-Naphthyl)-D-alanine has been incorporated into cyclic peptides to create potent CXCR4 antagonists. One such example is the cyclic peptide FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)].[3] The inclusion of D-2-Nal in this structure contributes to its high binding affinity and antagonist properties.
Experimental Protocols for Biological Evaluation
Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating 3-(2-Naphthyl)-D-alanine are typically synthesized using standard Fmoc-based solid-phase peptide synthesis.
General Protocol:
-
Resin Swelling: Swell a suitable resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including Fmoc-D-2-Nal-OH) using a coupling agent such as HBTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Monitor the coupling reaction for completion (e.g., using a ninhydrin (B49086) test).
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
cAMP Functional Assay for GPCR Antagonists
The functional activity of ligands targeting Gs- or Gi-coupled GPCRs, such as the melanocortin and CXCR4 receptors, can be determined by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Protocol for Antagonist Screening:
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist compound (containing D-2-Nal) for a defined period.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the agonist response as a function of the antagonist concentration to determine the IC₅₀ value of the antagonist. A Schild analysis can be performed to determine the pA₂ value, which is a measure of the antagonist's affinity.
Signaling Pathways
The biological effects of peptides containing 3-(2-Naphthyl)-D-alanine are mediated through their interaction with specific GPCRs, leading to the modulation of downstream signaling cascades.
Melanocortin 4 Receptor (MC4R) Signaling
MC4R is primarily coupled to the Gαs protein. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to regulate energy homeostasis. Antagonists containing D-2-Nal block this pathway by preventing agonist-induced receptor activation.
CXCR4 Signaling
CXCR4 is primarily coupled to the Gαi protein. Upon binding its ligand, CXCL12, CXCR4 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and proliferation. Antagonists containing D-2-Nal block these downstream effects.
Pharmacokinetics
The incorporation of unnatural amino acids like 3-(2-Naphthyl)-D-alanine can significantly impact the pharmacokinetic properties of peptides. The increased hydrophobicity can enhance membrane permeability and oral bioavailability, although this is highly dependent on the overall structure of the peptide. The D-configuration provides resistance to proteolytic degradation, leading to a longer in vivo half-life.
Pharmacokinetic studies of cyclic peptides containing D-amino acids have shown that they can exhibit favorable properties, including low plasma clearance and a moderate volume of distribution. For example, some cyclic hexapeptides have demonstrated oral bioavailability in rats. However, specific pharmacokinetic data for a wide range of peptides containing D-2-Nal is limited and requires further investigation on a case-by-case basis.
Conclusion
3-(2-Naphthyl)-D-alanine is a powerful tool in the arsenal (B13267) of medicinal chemists and drug developers. Its unique combination of steric bulk, hydrophobicity, and enzymatic stability makes it an invaluable component for the design of potent and selective peptide and peptidomimetic therapeutics. The successful development of high-affinity antagonists for the melanocortin and CXCR4 receptors highlights the potential of this unnatural amino acid. This technical guide provides a foundational understanding of the properties, synthesis, and application of 3-(2-Naphthyl)-D-alanine, and it is hoped that it will serve as a valuable resource for the continued development of novel therapeutics.
References
- 1. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A derivative of the melanocortin receptor antagonist SHU9119 (PG932) increases food intake when administered peripherally - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to H-D-2-Nal-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-2-Nal-OH, chemically known as (2R)-2-amino-3-(2-naphthyl)propanoic acid or 3-(2-Naphthyl)-D-alanine, is a non-proteinogenic, unnatural amino acid that has garnered significant attention in the field of peptide chemistry and drug discovery. Its distinctive structural feature, a bulky and hydrophobic naphthalene (B1677914) side chain, imparts unique conformational constraints and physicochemical properties to peptides upon incorporation. This guide provides a comprehensive technical overview of this compound, including its chemical properties, its pivotal role in enhancing the biological activity and stability of peptides, detailed experimental protocols for its incorporation into peptide sequences, and its application in the development of potent peptide-based therapeutics, with a particular focus on CXCR4 antagonists.
Introduction: The Role of Unnatural Amino Acids in Peptide Science
The twenty proteinogenic amino acids form the fundamental building blocks of proteins and peptides. However, the introduction of unnatural amino acids, such as this compound, into peptide sequences offers a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The unique side-chain functionalities of unnatural amino acids can profoundly influence the structure, stability, and biological activity of the resulting peptides, making them invaluable tools in drug design and development.
This compound, with its large, aromatic naphthalene moiety, is a prime example of an unnatural amino acid that can significantly enhance the pharmacological properties of peptides. Its incorporation has been shown to increase resistance to enzymatic degradation, modulate receptor binding affinity, and influence the secondary structure of peptides.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis and for predicting its influence on the resulting peptide's characteristics.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-(2-naphthyl)propanoic acid | [1] |
| Synonyms | 3-(2-Naphthyl)-D-alanine, H-D-Ala(2-naphthyl)-OH | [2][3] |
| CAS Number | 76985-09-6 | [1][2][4] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][4] |
| Molecular Weight | 215.25 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and dichloromethane. | [5] |
| Chirality | D-enantiomer | [1] |
Impact of this compound on Peptide Structure and Function
The incorporation of this compound into a peptide backbone can induce significant changes in its conformational preferences and biological activity.
Conformational Constraints and Structural Stabilization
The bulky naphthalene side chain of this compound restricts the conformational freedom of the peptide backbone in its vicinity. This steric hindrance can promote the formation of stable secondary structures, such as β-turns and β-hairpins.[6] Aromatic interactions between the naphthalene ring and other aromatic residues within the peptide can further stabilize these folded structures.[6] For instance, studies have shown that replacing phenylalanine with 2-naphthylalanine can maintain the molecular geometry of a β-hairpin peptide.
Enhanced Receptor Binding and Antagonistic Activity
The hydrophobic nature of the naphthalene side chain can lead to enhanced binding affinity for receptors with hydrophobic pockets. In many cases, the introduction of this compound can convert a peptide agonist into a potent antagonist. This is particularly evident in the development of antagonists for G protein-coupled receptors (GPCRs), such as the CXCR4 receptor. The bulky side chain can disrupt the conformational changes required for receptor activation, thereby blocking the downstream signaling pathways. Modifications involving D-2-naphthylalanine in Luteinizing Hormone-Releasing Hormone (LHRH) synthetic antagonists have been shown to increase receptor binding affinity and shift the peptide's function to that of a potent competitive antagonist.[1]
Increased Enzymatic Stability
Peptides containing D-amino acids, such as this compound, generally exhibit increased resistance to degradation by proteases. These enzymes are stereospecific and are less likely to recognize and cleave peptide bonds involving D-amino acids. This enhanced stability leads to a longer plasma half-life, a crucial attribute for therapeutic peptides. The substitution of glycine (B1666218) at position 6 with a D-amino acid in LHRH analogues increases their resistance to enzymatic degradation by peptidases.[1]
Application in Drug Discovery: The Case of CXCR4 Antagonists
A prominent example of the successful application of this compound is in the development of antagonists for the CXCR4 receptor. CXCR4 is a chemokine receptor that plays a critical role in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation.
The peptide FC131, a cyclic pentapeptide with the sequence cyclo(-D-Tyr-Arg-Arg-L-2-Nal-Gly-), is a potent CXCR4 antagonist. While the natural ligand for CXCR4, CXCL12, is an L-peptide, the incorporation of D-amino acids, including D-2-naphthylalanine, can lead to potent antagonists. This highlights the remarkable stereochemical flexibility of the CXCR4-peptide interface.
Quantitative Impact on Biological Activity
The following table summarizes the inhibitory concentrations (IC50) of various CXCR4 antagonists, some of which contain D-amino acids, demonstrating the potency that can be achieved with such modifications.
| Antagonist | Sequence/Structure | IC₅₀ (nM) for CXCR4 Binding | Reference |
| vMIP-II | Natural Chemokine (L-peptide) | 2.5 ± 0.3 | [4] |
| DV1 | D-peptide | 1.9 ± 0.2 | [4] |
| DV3 | D-peptide | 1.1 ± 0.1 | [4] |
| CVX15 | Cyclic Peptide | 0.4 ± 0.1 | [4] |
| LY2510924 | Cyclic Peptide containing D-2-Nal | 0.2 ± 0.1 | [7] |
| AMD3100 | Small Molecule | 3.5 ± 0.4 | [4] |
IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the binding of a labeled ligand to the CXCR4 receptor.[4]
Experimental Protocols
Incorporation of Fmoc-D-2-Nal-OH in Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed protocol for the manual coupling of Fmoc-D-2-Nal-OH during Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-D-2-Nal-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
Coupling reagent (e.g., HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel with a frit
-
Shaker or bubbler for agitation
Protocol:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the 20% piperidine treatment for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-D-2-Nal-OH:
-
In a separate vial, dissolve Fmoc-D-2-Nal-OH (3-5 equivalents relative to the resin loading) and an equivalent amount of HATU in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid. The solution may change color.
-
Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the steric bulk of the naphthylalanine side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
To perform a double coupling, drain the reaction solution and repeat step 3.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.
-
A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
Visualizing Workflows and Pathways
General Workflow for Peptide Antagonist Development
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of a peptide antagonist incorporating this compound.
Caption: Workflow for peptide antagonist development.
CXCR4 Signaling Pathway and Antagonism
This diagram depicts a simplified CXCR4 signaling pathway and illustrates how a peptide antagonist containing this compound can block its activation.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Biological and mutational analyses of CXCR4-antagonist interactions and design of new antagonistic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the stereochemistry of CXCR4-peptide recognition and inhibiting HIV-1 entry with D-peptides derived from chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-D-2-Nal-OH: Structure, Function, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-2-Nal-OH, chemically known as 3-(2-Naphthyl)-D-alanine, is a synthetic, non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts valuable properties when incorporated into peptides, leading to enhanced biological activity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the structure, function, and applications of this compound, with a focus on its role in the development of potent peptide-based therapeutics. Detailed experimental protocols, quantitative biological data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in the field.
Chemical Structure and Properties
This compound is a derivative of the amino acid D-alanine, where a hydrogen atom of the beta-carbon is substituted with a 2-naphthyl group. This modification results in a chiral molecule with the D-configuration at the alpha-carbon.
| Property | Value | Reference |
| Chemical Name | 3-(2-Naphthyl)-D-alanine | [1] |
| Synonyms | H-D-Ala(2-naphthyl)-OH, (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid | |
| CAS Number | 76985-09-6 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. |
The presence of the large, hydrophobic naphthalene (B1677914) ring is the key structural feature of this compound. This moiety can engage in π-π stacking and hydrophobic interactions with biological targets, often leading to increased binding affinity and potency of the peptides into which it is incorporated.
Core Function: A Building Block for Bioactive Peptides
The primary function of this compound is to serve as a specialized building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can significantly modulate their pharmacological properties. The naphthyl side chain can act as a mimic of the side chains of natural aromatic amino acids like phenylalanine or tryptophan, but its extended aromatic system and increased hydrophobicity can lead to more favorable interactions with target receptors.
The introduction of this compound into a peptide can:
-
Enhance Receptor Binding Affinity: The bulky and hydrophobic nature of the naphthyl group can lead to stronger and more specific interactions with the binding pockets of receptors.
-
Increase Metabolic Stability: The unnatural D-amino acid configuration and the bulky side chain can confer resistance to enzymatic degradation by proteases, thereby prolonging the peptide's half-life in vivo.
-
Modulate Peptide Conformation: The steric bulk of the naphthyl group can influence the secondary structure of the peptide, locking it into a bioactive conformation.
Applications in Drug Development: Case Studies
The utility of this compound is best illustrated through its incorporation into potent and selective peptide-based drugs. Two prominent examples are the CXCR4 antagonist FC131 and the somatostatin (B550006) analog Lanreotide.
FC131: A Potent CXCR4 Antagonist
FC131 is a cyclic pentapeptide that contains a D-2-Nal residue and acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is implicated in various physiological and pathological processes, including HIV-1 entry into cells, cancer metastasis, and inflammation.
The inhibitory activity of FC131 and its derivatives on the binding of the natural ligand CXCL12 (SDF-1α) to CXCR4 is typically measured by competitive binding assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying potency.
| Compound | Sequence | IC₅₀ (nM) for [¹²⁵I]-SDF-1α binding to CXCR4 | Reference |
| FC131 | cyclo(-D-Tyr-Arg-Arg-Nal -Gly-) | 4.5 | [2][3] |
| Analog 1 | cyclo(-D-Phe(4-F)-Arg-Arg-Nal -Gly-) | 220 | [4] |
| Analog 2 | cyclo(-D-Phe(2-F)-Arg-Arg-Nal -Gly-) | 59 | [4] |
| Analog 3 | cyclo(Arg-D-Phe(4-F)-Arg-Nal -Gly-) | 35 | [4] |
| Analog 4 (Amidine Isostere) | Nal-Gly substituted analogue | Potent Inhibition | [5] |
*Nal denotes 3-(2-naphthyl)alanine.
CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling cascades. Antagonists like FC131 block these pathways.
Lanreotide: A Somatostatin Analog
Lanreotide is a synthetic octapeptide analog of somatostatin that incorporates a D-2-Nal residue. It is used in the treatment of acromegaly and neuroendocrine tumors by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, and inhibiting the secretion of growth hormone and other hormones.
The affinity of Lanreotide for different SSTR subtypes is determined through radioligand binding assays, with results often presented as IC₅₀ values or as a qualitative affinity profile.
| Somatostatin Analog | Affinity for Somatostatin Receptors | Reference |
| Lanreotide | SSTR2 = SSTR5 > SSTR3 > SSTR1 > SSTR4 | [6] |
| Y-DOTA-Lanreotide | Highest affinity for SSTR5 (IC₅₀ = 16 nM) | [7] |
| Octreotide | SSTR2 > SSTR5 > SSTR3 > SSTR1 > SSTR4 | [6] |
| Pasireotide | SSTR5 > SSTR2 > SSTR3 > SSTR1 > SSTR4 | [6] |
Somatostatin receptors are GPCRs that, upon activation by somatostatin or its analogs like Lanreotide, inhibit adenylyl cyclase and modulate ion channel activity.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 3-(2-Naphthyl)-D-alanine involves the hydrolysis of its methyl ester precursor.
Procedure:
-
A solution of 2.5 g of methyl N-acetyl-3-(2-naphthyl)-D-alaninate in 60 ml of 6N HCl is heated at 120°-130°C for 3 hours.
-
The solution is then cooled to room temperature, leading to the formation of a white precipitate.
-
The precipitate is collected and recrystallized from 50 ml of H₂O containing 1 ml of 12N HCl.
-
The recrystallized product is neutralized with NH₄OH to a pH of 6.
-
The final product, 3-(2-naphthyl)-D-alanine, is dried in vacuo.[2]
Solid-Phase Peptide Synthesis (SPPS) incorporating this compound (Fmoc/tBu Strategy)
This protocol outlines the general steps for incorporating an Fmoc-protected this compound into a growing peptide chain on a solid support.
Workflow:
CXCR4 Competitive Binding Assay
This assay is used to determine the IC₅₀ value of a CXCR4 antagonist, such as a peptide containing this compound.
Procedure:
-
Cell Preparation: CXCR4-expressing cells (e.g., Jurkat cells) are harvested, washed, and resuspended in an appropriate assay buffer.
-
Compound Dilution: Serial dilutions of the antagonist peptide are prepared.
-
Competition Reaction:
-
Cells are incubated with the diluted antagonist peptide for a specific duration (e.g., 30 minutes at room temperature).
-
A fixed, subsaturating concentration of a fluorescently or radioactively labeled CXCL12 is added to the cell-antagonist mixture.
-
The mixture is incubated to allow for competitive binding (e.g., 60 minutes at 4°C).
-
-
Washing: Unbound ligand is removed by washing the cells.
-
Detection: The amount of labeled CXCL12 bound to the cells is quantified using a suitable method (e.g., flow cytometry for fluorescent labels, scintillation counting for radioactive labels).
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.[8]
Conclusion
This compound is a valuable and versatile tool in the arsenal (B13267) of medicinal chemists and drug developers. Its incorporation into peptides has proven to be a successful strategy for enhancing their therapeutic potential. The case studies of FC131 and Lanreotide highlight the significant impact that this non-natural amino acid can have on receptor affinity, biological activity, and metabolic stability. The provided data and protocols offer a solid foundation for researchers aiming to utilize this compound in the design and synthesis of novel peptide-based therapeutics targeting a wide range of diseases. As our understanding of peptide-receptor interactions continues to grow, the rational incorporation of unique building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Unnatural Amino Acid H-D-2-Nal-OH: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptides has emerged as a powerful strategy in modern drug discovery, enabling the development of therapeutic agents with enhanced potency, stability, and selectivity. Among these, H-D-2-Nal-OH, also known as (R)-2-amino-3-(naphthalen-2-yl)propanoic acid or D-2-naphthylalanine, has garnered significant attention. Its unique bulky aromatic side chain offers distinct advantages in modulating peptide conformation and receptor interactions. This technical guide provides an in-depth overview of this compound, covering its discovery, synthesis (both chemical and enzymatic), and its pivotal role in the development of peptide-based therapeutics, with a particular focus on Gonadotropin-Releasing Hormone (GnRH) antagonists. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to serve as a comprehensive resource for researchers in the field.
Introduction
This compound is a non-proteinogenic amino acid characterized by the presence of a naphthalene (B1677914) moiety attached to the β-carbon of a D-alanine backbone.[1] This structural feature imparts a significant degree of hydrophobicity and steric bulk, which are instrumental in influencing the pharmacological properties of peptides into which it is incorporated.[1] The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide drugs.[2] Consequently, this compound has become a valuable building block in the design of peptidomimetics, particularly in the field of endocrinology and oncology.[2][3]
Physicochemical Properties of this compound and its Derivatives
The distinct physicochemical properties of this compound and its protected forms are crucial for its application in peptide synthesis. A summary of key quantitative data is presented in Table 1.
| Property | This compound | Fmoc-D-2-Nal-OH |
| CAS Number | 76985-09-6[4] | 138774-94-4[5] |
| Molecular Formula | C13H13NO2[4] | C28H23NO4[6] |
| Molecular Weight | 215.25 g/mol [4] | 437.49 g/mol [6] |
| Appearance | White to off-white solid[7] | White to slightly yellow powder[8] |
| Melting Point | 242-244 °C[9] | 155 °C[8] |
| Boiling Point | 412.3 °C at 760 mmHg[10] | 549.64 °C (rough estimate)[8] |
| Solubility | Slightly soluble in water[11]. Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758).[11] | Sparingly soluble in DMF, slightly soluble in DMSO and Methanol.[8] |
| Purity | ≥96%[12] | - |
Table 1: Physicochemical Properties of this compound and Fmoc-D-2-Nal-OH
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic routes.
Chemical Synthesis
A common method for the chemical synthesis of this compound involves the hydrolysis of its N-acetyl methyl ester derivative.
-
Reaction Setup: A solution of 2.5 g of methyl N-acetyl-3-(2-naphthyl)-D-alaninate in 60 ml of 6N HCl is prepared in a suitable reaction vessel.
-
Heating: The solution is heated at 120°-130°C for 3 hours.
-
Cooling and Precipitation: The reaction mixture is cooled to room temperature, which leads to the formation of a white precipitate.
-
Collection: The precipitate is collected by filtration.
-
Recrystallization: The collected solid is recrystallized from 50 ml of H2O containing 1 ml of 12N HCl.
-
Neutralization: The pH of the solution is adjusted to 6 by the addition of NH4OH to induce precipitation of the pure product.
-
Drying: The final product is dried in vacuo to yield 3-(2-naphthyl)-D-alanine.
Enzymatic Synthesis
Enzymatic synthesis offers a stereoselective route to produce enantiomerically pure this compound. A multi-step enzymatic deracemisation process can be employed.[2]
Note: This protocol describes the synthesis of the L-enantiomer. A similar strategy with appropriate enzymes could be envisioned for the D-enantiomer.
-
Enzyme Preparation: Prepare solutions of D-amino acid oxidase (DAAO) from Rhodotorula gracilis and L-aspartate aminotransferase (L-AAT) from Escherichia coli.
-
Reaction Mixture: In a suitable buffer, combine D,L-2-naphthylalanine (the racemic starting material), catalase, L-cysteine sulfinic acid (CSA) as the amino donor, DAAO, and L-AAT.
-
Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the coupled enzyme system.
-
Monitoring: The reaction progress can be monitored by measuring the disappearance of the D-enantiomer and the formation of the L-enantiomer using chiral HPLC.
-
Product Isolation: Once the reaction is complete, the enantiomerically pure L-2-naphthylalanine can be isolated and purified using standard chromatographic techniques.
Application in Drug Discovery: GnRH Antagonists
A prime application of this compound is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists.[2] Native GnRH is a decapeptide that regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[13] GnRH antagonists, by blocking the GnRH receptor (GnRHR), suppress the production of these hormones and, consequently, sex steroids. This makes them valuable in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids.[11][14]
The incorporation of this compound at specific positions in the GnRH peptide sequence enhances its antagonistic activity by increasing receptor binding affinity and improving metabolic stability.[2]
Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analog
The synthesis of peptide analogs containing this compound is typically performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a non-polar solvent like dichloromethane (DCM) and then washed with dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-protected) is coupled to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF (typically 20%).
-
Stepwise Elongation: The subsequent Fmoc-protected amino acids, including Fmoc-D-2-Nal-OH, are coupled sequentially following steps 2 and 3.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry and analytical RP-HPLC.
GnRH Receptor Signaling and Antagonism
The GnRH receptor is a G-protein coupled receptor (GPCR).[13] Upon binding of GnRH, it primarily couples to Gαq/11, activating the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), which ultimately stimulates the synthesis and secretion of LH and FSH.[9][13] GnRH antagonists containing this compound competitively bind to the GnRH receptor, preventing the binding of native GnRH and thereby inhibiting this signaling cascade.[11][14]
Receptor Binding Assay
To evaluate the efficacy of newly synthesized GnRH antagonists, a receptor binding assay is essential. This assay measures the affinity of the antagonist for the GnRH receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the GnRH receptor (e.g., HEK293 cells transfected with the GnRHR gene).
-
Radioligand: Use a radiolabeled GnRH agonist (e.g., [125I]-Tyr5-D-Leu6,Pro9-N-ethylamide GnRH) as the tracer.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (the GnRH antagonist containing this compound).
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve.
Conclusion
This compound is a powerful tool in the arsenal (B13267) of medicinal chemists and drug developers. Its unique structural and chemical properties, particularly its ability to enhance receptor binding, increase metabolic stability, and serve as a fluorescent probe, have made it a cornerstone in the design of potent and selective peptide-based therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area, ultimately leading to the discovery of novel and improved treatments for a range of diseases.
References
- 1. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-3-(2-Naphthyl)alanine | C13H13NO2 | CID 2733661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cas 112883-43-9,FMOC-2-NAL-OH | lookchem [lookchem.com]
- 9. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Gonadotropin-releasing hormone (GnRH) antagonists promote proapoptotic signaling in peripheral reproductive tumor cells by activating a Galphai-coupling state of the type I GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
A Technical Guide to (2R)-2-amino-3-(2-naphthyl)propanoic acid (H-D-2-Nal-OH)
CAS Number: 76985-09-6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of H-D-2-Nal-OH, a synthetic amino acid of significant interest in medicinal chemistry and drug development. This document consolidates key physicochemical properties, detailed experimental protocols, and insights into its primary biological applications, with a focus on its role in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists.
Core Compound Data
(2R)-2-amino-3-(2-naphthyl)propanoic acid, commonly referred to as this compound or 3-(2-Naphthyl)-D-alanine, is a non-proteinogenic amino acid. Its structure, featuring a bulky naphthyl group, imparts unique conformational properties to peptides, making it a valuable building block in the design of peptidomimetics with enhanced biological activity and stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 76985-09-6 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |
| Molecular Weight | 215.25 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | ≥96% to 98% | [1][2] |
| Boiling Point | 412.3 °C at 760 mmHg | [1] |
| Flash Point | 203.2 °C | [1] |
| Solubility | Soluble in organic solvents such as DMSO and chloroform. Limited solubility in water. | |
| Storage Temperature | 4 °C | [1] |
Spectral Data
-
¹H NMR: Signals corresponding to the naphthyl aromatic protons, the α-proton, the β-protons, and the amine and carboxylic acid protons.
-
¹³C NMR: Resonances for the naphthyl carbons, the α-carbon, the β-carbon, and the carbonyl carbon.
-
IR: Characteristic absorptions for N-H and O-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is crucial for its application in biologically active peptides. While a definitive, publicly available, step-by-step protocol is scarce, a plausible and efficient method can be constructed based on established asymmetric synthesis strategies and enzymatic resolution techniques.
Proposed Enantioselective Synthesis Workflow
The following workflow outlines a potential route for the enantioselective synthesis of this compound.
-
Azlactone Formation (Erlenmeyer-Plöchl Reaction):
-
Combine 2-naphthalenecarboxaldehyde, hippuric acid, and sodium acetate (B1210297) in acetic anhydride.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and collect the precipitated azlactone by filtration. Wash with cold ethanol (B145695) and water.
-
-
Asymmetric Hydrogenation:
-
Dissolve the azlactone in a suitable solvent (e.g., methanol, THF) in a high-pressure reactor.
-
Add a chiral rhodium or ruthenium catalyst (e.g., Rh(COD)₂(R,R)-Et-DuPhos-BF₄).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
-
Hydrolysis:
-
After completion of the hydrogenation, remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Hydrolyze the resulting N-benzoyl amino acid ester by heating with an aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).
-
Neutralize the reaction mixture to precipitate the crude this compound.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the pure enantiomer.
-
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-2-Nal-OH
This compound is typically incorporated into peptides using its N-α-Fmoc protected form (Fmoc-D-2-Nal-OH). The following is a general protocol for its incorporation using manual or automated solid-phase peptide synthesis.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling:
-
Prepare a solution of Fmoc-D-2-Nal-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to pre-activate it for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Activity and Applications
The primary application of this compound is in the synthesis of peptide-based therapeutics, most notably as a key component of LHRH (or GnRH) antagonists. The bulky, hydrophobic naphthyl side chain contributes to increased receptor binding affinity and improved metabolic stability of the resulting peptides.
LHRH Antagonists
LHRH antagonists competitively block the LHRH receptor in the pituitary gland, leading to a rapid decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of sex steroids like testosterone (B1683101) and estrogen. This mechanism is exploited for the treatment of hormone-dependent cancers such as prostate and breast cancer, as well as in assisted reproduction technologies.
The signaling pathway of LHRH and the mechanism of its antagonists are depicted below.
Quantitative Biological Data
The incorporation of this compound into LHRH antagonists has been shown to result in potent biological activity. The following table summarizes some of the available quantitative data for peptides containing this amino acid.
| Peptide/Compound | Assay | Endpoint | Value | Cell Line/System | References |
| EP-100 (LHRH agonist-lytic peptide conjugate) | Cytotoxicity | IC₅₀ | 0.80 - 2.56 µM | Ovarian cancer cell lines | |
| AN-207 (LHRH agonist-doxorubicin conjugate) | Cytotoxicity | Effective Concentration | 2-10 nM | LHRH-R positive ES-2 cells | |
| Antide (LHRH antagonist containing D-Nal) | Antiovulatory Assay | ED₅₀ | >300 µg/ml (Histamine Release) | Rats | |
| [Lys(8-Qis)⁵]Antide | Antiovulatory Assay | Effective Dose | 0/8 rats ovulating at 2 µg | Rats | |
| [D-Lys(8-Qis)⁵]Antide | Antiovulatory Assay | Effective Dose | 0/8 rats ovulating at 2 µg | Rats |
Safety Information
This compound is classified as a research chemical and should be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation |
A Safety Data Sheet (SDS) should be consulted for complete safety and handling information.
Conclusion
This compound (CAS number 76985-09-6) is a critical building block in the design and synthesis of peptide-based therapeutics, particularly LHRH antagonists. Its unique structural properties contribute to enhanced receptor binding and metabolic stability, leading to potent biological activity. This guide has provided a comprehensive overview of its physicochemical properties, synthetic methodologies, and biological applications, intended to support researchers and drug development professionals in their work with this important synthetic amino acid.
References
An In-depth Technical Guide to H-D-2-Nal-OH: Molecular Properties and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for H-D-2-Nal-OH, also known as D-3-(2-Naphthyl)alanine. This non-proteinogenic amino acid is a critical building block in peptide synthesis, often incorporated to introduce specific structural constraints and enhance biological activity.
Core Molecular Attributes
This compound is an alanine (B10760859) derivative containing a naphthalene (B1677914) moiety. This structural feature imparts unique hydrophobic and aromatic properties, which can influence the conformation and receptor-binding affinity of peptidomimetics and other therapeutic candidates.
| Property | Value | Source |
| Molecular Formula | C13H13NO2 | [1][2][3][4][5] |
| Molecular Weight | 215.25 g/mol | [1][2][3][6][7] |
| CAS Number | 76985-09-6 | [1][2][5] |
| Appearance | White to off-white solid/powder | [1][2][5] |
| IUPAC Name | (2R)-2-amino-3-naphthalen-2-ylpropanoic acid | [3][5] |
Quantitative Analytical Data
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). Commercially available batches often meet high purity standards suitable for research and drug development applications.
| Analytical Parameter | Typical Specification | Analytical Method | Source |
| Purity | ≥ 98% | HPLC | [5] |
| Chiral Purity | ≥ 99.5% (for related Fmoc-protected L-isomer) | Chiral HPLC | [3] |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are crucial for ensuring its identity, purity, and stability. Below is a representative HPLC method for purity determination.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the quantitative analysis of this compound to determine its purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is employed to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a pH adjustment).
-
Experiments:
-
¹H NMR: To observe the chemical shifts and coupling constants of the protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals and confirm connectivity.
-
Visualized Workflow and Pathways
Workflow for Quality Control of Synthesized this compound
The following diagram illustrates a typical workflow for the quality control of a synthesized batch of this compound, ensuring it meets the required standards for subsequent applications in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(2-Naphthyl)-D-alanine, 95% | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(2-Naphthyl)-L-alanine 58438-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-(2-Naphthyl)-D-alanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
Spectroscopic Data and Characterization of H-D-2-Nal-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the non-canonical amino acid H-D-2-Nal-OH, also known as 3-(2-Naphthyl)-D-alanine. The information presented herein is intended to support research and development activities in medicinal chemistry, peptide synthesis, and drug discovery. This document outlines available mass spectrometry data, discusses the availability of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and provides detailed experimental protocols for the characterization of such compounds.
Introduction
This compound (3-(2-Naphthyl)-D-alanine) is a synthetic amino acid derivative featuring a naphthalene (B1677914) moiety attached to a D-alanine backbone.[1][2][3] Its chemical formula is C13H13NO2, and its CAS number is 76985-09-6. The incorporation of the bulky, hydrophobic naphthalene group makes it a valuable building block in the synthesis of peptides and peptidomimetics with modified pharmacological profiles. Understanding the precise structure and purity of this compound is critical for its application in drug design and development, necessitating thorough spectroscopic analysis.
Spectroscopic Data
Comprehensive spectroscopic analysis is essential for the structural elucidation and quality control of this compound. While mass spectrometry data is publicly available, detailed NMR and IR spectral data are referenced in commercial and database sources but are not readily accessible in the public domain.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of this compound. The following table summarizes the key mass spectral data obtained from a public repository, confirming the expected molecular ion.
Table 1: Mass Spectrometry Data for this compound
| m/z (Da) | Relative Intensity (%) | Assignment | Source |
| 216.1022 | 100 | [M+H]⁺ | MassBank, Accession: MSBNK-Washington_State_Univ-BML80295[4][5] |
| 170.0808 | 35 | [M+H-HCOOH]⁺ | MassBank, Accession: MSBNK-Washington_State_Univ-BML80295[4][5] |
| 142.0750 | 15 | [Naphthalene-CH₂-CH]⁺ | MassBank, Accession: MSBNK-Washington_State_Univ-BML80295[4][5] |
Note: The fragmentation pattern is consistent with the loss of the carboxylic acid group and subsequent fragmentation of the alanine (B10760859) side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the detailed chemical structure of this compound. While several commercial suppliers and chemical databases indicate the existence of NMR data, the actual spectra and peak lists are not publicly available. For instance, GL Biochem (Shanghai) Ltd. notes that their product is consistent with a 300 MHz ¹H NMR spectrum.[6][7] ChemicalBook also lists ¹H NMR and ¹³C NMR spectra for this compound, though access to the data is restricted.[8][9]
Based on the chemical structure and known spectra of similar naphthalene-containing compounds and amino acids, the expected regions for the proton and carbon signals can be predicted. The aromatic protons of the naphthalene ring are expected to appear in the range of 7.4-7.9 ppm in the ¹H NMR spectrum. The alpha-proton of the amino acid backbone would likely resonate around 3.8-4.2 ppm, while the beta-protons would appear as a multiplet at approximately 3.0-3.4 ppm. In the ¹³C NMR spectrum, the carbonyl carbon should be observed around 170-180 ppm, with the aromatic carbons appearing between 125-135 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in this compound. PubChem lists the availability of ATR-IR and FT-Raman spectra, provided by Bio-Rad Laboratories, Inc., Alfa Aesar, and Thermo Fisher Scientific, though the spectral data itself is not displayed.[10] Key expected vibrational frequencies include:
-
N-H stretching: around 3000-3300 cm⁻¹ (from the amino group)
-
O-H stretching: a broad band from 2500-3300 cm⁻¹ (from the carboxylic acid)
-
C=O stretching: around 1700-1725 cm⁻¹ (from the carboxylic acid)
-
N-H bending: around 1500-1640 cm⁻¹
-
C=C stretching: aromatic ring vibrations in the 1450-1600 cm⁻¹ region
-
C-H bending: out-of-plane bending for the naphthalene ring below 900 cm⁻¹
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a non-canonical amino acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with acid/base)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the solubility of the sample. For amino acids, DMSO-d₆ is often a good choice as it dissolves both polar and non-polar compounds and does not exchange with the amine and carboxylic acid protons.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (solid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition:
-
Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
Mass Spectrometry
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile/water mixture)
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
-
For MALDI: a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure (using ESI-QTOF):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent mixture, often with a small amount of formic acid (0.1%) to promote ionization in positive ion mode.
-
Infusion or LC Introduction: Introduce the sample into the mass spectrometer either by direct infusion using a syringe pump or via a liquid chromatography (LC) system.
-
Ionization: The sample is ionized using an electrospray ionization (ESI) source. Set the ESI parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to optimal values for the analyte.
-
Mass Analysis:
-
Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.
-
Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).
-
For fragmentation data (MS/MS), select the precursor ion of interest (e.g., m/z 216.1) in the quadrupole and subject it to collision-induced dissociation (CID) in the collision cell.
-
Scan for the resulting fragment ions in the time-of-flight (TOF) analyzer.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
-
Compare the observed accurate mass to the calculated exact mass of the compound to confirm its elemental composition.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or non-canonical amino acid.
References
- 1. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-(2-Naphthyl)-D-alanine; LC-ESI-QTOF; MS; POSITIVE - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
- 6. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(2-Naphthyl)-D-alanine (Unusual amino acid) [glschina.com]
- 8. Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(2-Naphthyl)-D-alanine(76985-09-6) 1H NMR spectrum [chemicalbook.com]
- 10. D-3-(2-Naphthyl)alanine | C13H13NO2 | CID 2733661 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unseen Advantage: A Technical Guide to the Biological Significance of D-Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of peptide-based therapeutics and biological research, the incorporation of D-amino acids represents a pivotal strategy for overcoming key limitations of their naturally occurring L-amino acid counterparts. This guide delves into the profound biological significance of D-amino acids within peptides, offering a comprehensive overview of their natural roles, the transformative advantages they confer in drug development, and the experimental methodologies crucial for their study. By providing a technical exploration of their enhanced stability, modulated bioactivity, and impact on peptide conformation, this document serves as an essential resource for professionals seeking to harness the unique properties of D-amino acids in their research and development endeavors.
Introduction: Beyond the Canonical Twenty
For decades, the central dogma of molecular biology has emphasized the exclusive use of L-amino acids in ribosomal protein synthesis. However, a growing body of evidence has unveiled the significant, albeit less common, presence and function of D-amino acids in a variety of biological systems.[1] These stereoisomers, once considered biological anomalies, are now recognized as key players in diverse physiological processes and as powerful tools in the design of novel peptide-based drugs.[2][3] The primary advantage conferred by the inclusion of D-amino acids is a dramatic increase in peptide stability against enzymatic degradation, a critical hurdle in the therapeutic application of peptides.[4][5] This guide will explore the multifaceted biological significance of D-amino acids in peptides, from their natural occurrence to their strategic implementation in modern medicine.
Natural Occurrence and Physiological Roles of D-Amino Acid-Containing Peptides
D-amino acids are not merely laboratory curiosities; they are found in a wide array of organisms, from bacteria to humans, where they perform essential biological functions.
In Bacteria: D-amino acids, particularly D-alanine and D-glutamic acid, are integral components of the peptidoglycan cell walls of bacteria.[6][7] Their presence provides structural integrity and, crucially, resistance to degradation by proteases that are stereospecific for L-amino acids.[7] This inherent defense mechanism in bacteria has inspired the development of antimicrobial peptides.
In Venom and Toxins: The venoms of various animals, including cone snails and spiders, contain peptides rich in D-amino acids.[6][8] These D-amino acids contribute to the peptides' potency and stability, allowing them to effectively target ion channels and receptors in their prey.[8]
In the Nervous System: In mammals, free D-serine and D-aspartate act as important signaling molecules in the central nervous system.[9][10] D-serine, in particular, is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity, learning, and memory.[9][11] The signaling pathway of D-serine at a glutamatergic synapse is a key area of neurobiological research.
D-Serine Signaling at the NMDA Receptor
D-serine plays a critical role in the activation of NMDA receptors, which are essential for excitatory neurotransmission. The following diagram illustrates the key components and steps in this signaling pathway.
Advantages of D-Amino Acids in Peptide Drug Development
The incorporation of D-amino acids into synthetic peptides offers several significant advantages for therapeutic applications, primarily centered around overcoming the inherent limitations of L-peptides.
Enhanced Enzymatic Stability
The most significant advantage of using D-amino acids is the increased resistance of the resulting peptides to proteolysis.[5] Proteases, the enzymes responsible for peptide and protein degradation, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[2] By substituting L-amino acids with their D-counterparts, the peptide becomes a poor substrate for these enzymes, leading to a substantially longer half-life in biological fluids such as plasma and serum.[6][12]
Table 1: Comparative Stability of L- and D-Amino Acid-Containing Peptides in Serum/Plasma
| Peptide/Analog | D-Amino Acid Substitution | Matrix | Metric | Result | Fold Improvement | Reference |
| Antimicrobial Peptide | All L-amino acids replaced with D-amino acids | Trypsin | Stability | Highly stable after treatment | Not susceptible | [12] |
| Polybia-CP | All L-amino acids replaced with D-amino acids (D-CP) | Trypsin & Chymotrypsin | Stability | Improved stability | Resistant | [13] |
| Polybia-CP | D-lysine substitution (D-lys-CP) | Trypsin | Stability | Improved stability | Resistant | [13] |
| Antitumor Peptide (9D-R-DIM-P-LF11-215) | Single L- to D-amino acid substitution | Serum | Stability | Stabilizing effect in serum | Enhanced stability | [12] |
| Somatostatin Analog (Octreotide) | Replacement of L-analogue amino acids with D-amino acids | Plasma | Half-life | 1.5 hours (vs. minutes for native) | >30x | [9][14] |
| Peptide 1 | Tam-labeled | Human Blood Plasma | Half-life | 43.5 hours | - | [6][8] |
| Peptide 2 | Tam-labeled | Human Blood Plasma | Half-life | 3.2 hours | - | [6][8] |
Modulated Biological Activity and Receptor Binding
The introduction of D-amino acids can significantly alter the three-dimensional structure of a peptide, which in turn can modulate its biological activity.[4] In some cases, D-amino acid substitution can lead to enhanced receptor binding and increased potency.[3] This is often due to the D-amino acid inducing a specific conformation that is more favorable for receptor interaction. Conversely, strategic placement of a D-amino acid can also be used to decrease or abolish unwanted biological activities while retaining desired ones.
Table 2: Comparative Biological Activity of L- and D-Amino Acid-Containing Peptides
| Peptide/Analog | D-Amino Acid Substitution | Target | Metric | L-Peptide Value | D-Peptide Value | Reference |
| GL13K | All L-amino acids replaced with D-amino acids | S. gordonii | MIC (µg/mL) | 512 | 128 | [15] |
| GL13K | All L-amino acids replaced with D-amino acids | P. aeruginosa | MIC (µg/mL) | 128 | 32 | [15] |
| Antitumor Peptide (RDP215) | Single L- to D-amino acid substitution | Melanoma cells (A375) | IC50 (µM) | ~5 | ~2.5 | [12] |
| Antitumor Peptide (RDP215) | Single L- to D-amino acid substitution | Glioblastoma cells (LN-229) | IC50 (µM) | ~10 | ~5 | [12] |
Note: Lower MIC and IC50 values indicate higher antimicrobial and cytotoxic activity, respectively.
Altered Peptide Conformation and Self-Assembly
The stereochemistry of amino acids plays a crucial role in determining the secondary and tertiary structure of peptides. Introducing D-amino acids can disrupt or stabilize specific conformations such as α-helices and β-sheets.[4] This ability to fine-tune peptide structure is particularly valuable in the design of self-assembling peptides for applications in biomaterials and drug delivery.
Experimental Protocols
The study and application of D-amino acid-containing peptides rely on a suite of specialized experimental techniques. This section provides an overview of key methodologies.
Synthesis of D-Amino Acid-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides, including those containing D-amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Detailed Protocol for Fmoc-based Solid-Phase Peptide Synthesis:
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin for C-terminal amide) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF for 5-15 minutes. This step is repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (L- or D-isomer) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours.
-
Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-4 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for purifying synthetic peptides. The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.
General Protocol for Peptide Purification by RP-HPLC:
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile (B52724) containing a small percentage of TFA (e.g., 0.1%). The sample is filtered to remove any particulate matter.
-
Column Equilibration: The RP-HPLC column is equilibrated with the initial mobile phase conditions, typically a high percentage of aqueous solvent (e.g., 95% water with 0.1% TFA) and a low percentage of organic solvent (e.g., 5% acetonitrile with 0.1% TFA).
-
Injection and Elution: The peptide sample is injected onto the column. A gradient of increasing organic solvent concentration is then applied to elute the bound components. The target peptide will elute at a specific retention time depending on its hydrophobicity.
-
Fraction Collection: Fractions are collected as the peaks elute from the column, as detected by UV absorbance (typically at 214 or 280 nm).
-
Analysis of Fractions: The collected fractions are analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure desired peptide.
-
Lyophilization: The pure fractions are pooled and lyophilized (freeze-dried) to obtain the final peptide product as a fluffy white powder.
Assessment of Enzymatic Stability
To quantify the enhanced stability of D-amino acid-containing peptides, in vitro stability assays are performed using biological fluids like serum or plasma, or specific proteases.
Protocol for Determining Peptide Half-Life in Serum:
-
Peptide Incubation: A known concentration of the peptide is incubated in fresh human or animal serum at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic degradation in each aliquot is stopped by adding a protein precipitating agent, such as trichloroacetic acid (TCA) or acetonitrile.
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining peptide is collected.
-
Quantification by RP-HPLC: The amount of intact peptide in the supernatant is quantified by analytical RP-HPLC. The peak area corresponding to the intact peptide is measured.
-
Data Analysis: The percentage of intact peptide remaining at each time point is plotted against time. The half-life (t½) is then calculated by fitting the data to a first-order decay model.[6][8]
Determination of Biological Activity
The biological activity of peptides is assessed using various in vitro assays depending on their intended application. For antimicrobial peptides, the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) are key parameters.
Protocol for Determining Minimum Inhibitory Concentration (MIC):
-
Bacterial Culture Preparation: A fresh culture of the target bacterium is grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in a suitable broth medium.
-
Peptide Dilution Series: A serial two-fold dilution of the peptide is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the peptide dilution is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.[15]
Future Perspectives and Conclusion
The strategic incorporation of D-amino acids into peptides has emerged as a cornerstone of modern peptide chemistry and drug development. The ability to dramatically enhance proteolytic stability, modulate biological activity, and control peptide conformation opens up a vast design space for creating novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. Future research will likely focus on more sophisticated strategies for the site-specific placement of D-amino acids to achieve desired therapeutic effects, the development of novel D-amino acid-containing peptide-based biomaterials, and a deeper understanding of the endogenous roles of D-amino acids in health and disease. For researchers, scientists, and drug development professionals, a thorough understanding of the biological significance and experimental methodologies related to D-amino acids is no longer optional but essential for innovation and success in the burgeoning field of peptide therapeutics.
References
- 1. Analysis of enzymatic L/D-peptide isomerization in animals | IDEALS [ideals.illinois.edu]
- 2. Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hub.hku.hk [hub.hku.hk]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico approaches for predicting the half-life of natural and modified peptides in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of H-D-2-Nal-OH for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of H-D-2-Nal-OH (3-(2-Naphthyl)-D-alanine), a key building block in peptide synthesis and drug development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Executive Summary
This compound is a synthetic amino acid derivative characterized by a naphthalene (B1677914) side chain, which imparts significant hydrophobicity. Understanding its solubility in various solvent systems is critical for its effective use in synthetic protocols, formulation development, and biological assays. This document summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.
Solubility Profile of this compound
The solubility of this compound is highly dependent on the nature of the solvent, with markedly different behavior observed in aqueous versus organic media. The zwitterionic nature of the amino acid functional group and the large, nonpolar naphthalene ring govern its solubility.
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Due to a lack of extensive published quantitative data, qualitative descriptors from chemical supplier technical documents are included.
| Solvent System | Solubility | Concentration | Conditions | Citation |
| Water | Slightly Soluble | - | Standard Temperature and Pressure | [1][2][3] |
| Water (Aqueous Base) | Soluble | 3.33 mg/mL (15.47 mM) | pH adjusted to 12 with NaOH, with sonication | |
| 1 M NaOH | Soluble | - | Not specified | [2][3] |
| Ethanol | Soluble | - | Not specified | [1][2][3][4] |
| Methanol | Soluble | - | Not specified | [2][3][4] |
| Dichloromethane (DCM) | Soluble | - | Not specified | [1][5][6] |
| Chloroform | Soluble | - | Not specified | [5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | Not specified | [4][5][6] |
| Ethyl Acetate | Soluble | - | Not specified | [5][6] |
| Acetone | Soluble | - | Not specified | [5][6] |
Note: The term "Soluble" in this context is qualitative and indicates that the compound dissolves in these solvents, but the exact concentration at saturation is not specified in the cited sources. Researchers should determine the quantitative solubility for their specific application and conditions.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a given solvent system using the shake-flask method, which is a standard approach for assessing equilibrium solubility.
Materials and Equipment
-
This compound (solid powder)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 1 mL). The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature incubator on an orbital shaker and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. 3-(2-Naphthyl)-D-alanine CAS#: 76985-09-6 [m.chemicalbook.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-Naphthyl)-D-alanine | 76985-09-6 [chemicalbook.com]
- 6. Fmoc-3-(2-Naphthyl)-D-alanine CAS#: 138774-94-4 [m.chemicalbook.com]
A Deep Dive into Naphthylalanine Derivatives: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Application, and Biological Evaluation of Naphthylalanine Derivatives.
Naphthylalanine (Nal), a non-proteinogenic amino acid characterized by its bulky bicyclic aromatic side chain, has emerged as a valuable tool in peptide-based drug discovery and chemical biology. Its unique structural and physicochemical properties, including enhanced hydrophobicity and the ability to serve as a fluorescent probe, make it a compelling building block for modulating the pharmacological profiles of peptides. This technical guide provides a comprehensive overview of the synthesis, incorporation, and biological evaluation of naphthylalanine derivatives, with a focus on their application in targeting G-protein coupled receptors (GPCRs).
Physicochemical and Structural Properties of Naphthylalanine Isomers
Naphthylalanine exists as two primary isomers, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal), which differ in the attachment point of the naphthalene (B1677914) moiety to the alanine (B10760859) backbone. This seemingly subtle difference significantly impacts their steric and electronic properties, offering distinct advantages in peptide design.
| Property | 1-Naphthylalanine (1-Nal) | 2-Naphthylalanine (2-Nal) |
| Structure | Naphthalene ring attached at the C1 position | Naphthalene ring attached at the C2 position |
| Steric Hindrance | Greater steric bulk | Less steric bulk |
| Aromatic Stacking | Adopts an edge-to-face geometry similar to tryptophan[1] | Behaves more like a substituted phenylalanine[1] |
| Hydrophobicity | High | High |
| Fluorescence | Intrinsic fluorescence | Intrinsic fluorescence |
The increased steric bulk of 1-Nal can be leveraged to enforce specific peptide conformations, while 2-Nal can serve as a bioisostere for phenylalanine or tryptophan, often leading to enhanced receptor affinity and stability.[1] The inherent fluorescence of the naphthalene ring system also allows for the use of Nal-containing peptides as probes in binding and conformational studies without the need for external fluorophores.
Synthesis of Naphthylalanine Derivatives for Peptide Chemistry
The successful incorporation of naphthylalanine into peptides via solid-phase peptide synthesis (SPPS) requires the availability of high-purity N-terminally protected derivatives, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group.
Synthesis of Fmoc-L-1-Naphthylalanine and Fmoc-L-2-Naphthylalanine
A common synthetic route to Fmoc-protected naphthylalanine involves the reaction of the free amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.
Experimental Protocol: Synthesis of Fmoc-L-1-Naphthylalanine
-
Dissolution: L-1-Naphthylalanine is dissolved in a 10% aqueous sodium carbonate solution.
-
Fmoc Reagent Addition: A solution of Fmoc-OSu in acetone (B3395972) is added dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification: The aqueous layer is acidified to a pH of approximately 2 with 1M hydrochloric acid, leading to the precipitation of the Fmoc-protected amino acid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
A similar protocol can be followed for the synthesis of Fmoc-L-2-Naphthylalanine.
Incorporation of Naphthylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the bulky and hydrophobic naphthylalanine residues into a growing peptide chain requires optimization of the coupling conditions to ensure high efficiency and prevent aggregation.
Experimental Protocol: Manual Fmoc-SPPS of a Naphthylalanine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a naphthylalanine residue on a Rink amide resin.
-
Resin Swelling: Rink amide resin is swollen in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes. The resin is then washed thoroughly with DMF.
-
Coupling of Naphthylalanine:
-
Activation: In a separate vial, Fmoc-L-Naphthylalanine (3 equivalents relative to resin loading) is pre-activated with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.
-
Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours. For the bulky naphthylalanine residue, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.
-
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed as described in step 2.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for SPPS of a Naphthylalanine-Containing Peptide
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating naphthylalanine.
Naphthylalanine Derivatives in GPCR Research
Naphthylalanine-containing peptides have been instrumental in the study of GPCRs, particularly the melanocortin and opioid receptors. The bulky naphthyl group can probe binding pockets, enhance receptor selectivity, and modulate signaling outcomes.
Melanocortin Receptor Signaling
The melanocortin receptors (MC1R, MC3R, MC4R, MC5R) are a family of GPCRs that primarily couple to the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4][5][6][7][8] Some melanocortin receptors can also couple to other G-protein subtypes, such as Gαi/o and Gαq.[2][4]
Caption: Gαs-mediated signaling pathway of melanocortin receptors.
Opioid Receptor Signaling
Opioid receptors (μ, δ, and κ) are classical examples of GPCRs that couple to inhibitory Gαi/o proteins.[9][10] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Caption: Gαi/o-mediated signaling pathway of opioid receptors.
Quantitative Analysis of Naphthylalanine-Containing Peptides
The biological activity of naphthylalanine derivatives is quantified through various in vitro assays to determine their binding affinity and functional potency at their target receptors.
Table 1: Pharmacological Data of Selected Naphthylalanine-Containing Peptides at Melanocortin Receptors
| Peptide | Receptor | Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) | Activity Type | Reference |
| PG-138 (H-Phe-c[Asp-Pro-d-Nal(2')-Arg-Trp-Gly-Lys]-NH₂) | hMC4R | 15.1 | - | Antagonist (pA₂ = 8.7) | [5] |
| PG-138 | hMC3R | - | - | Partial Agonist/Antagonist | [5] |
| PG-951 (H-D-Phe-c[Asp-Pro-d-Phe-Arg-Trp-Lys]-NH₂) | hMC3R | 3.7 | 4.9 | Partial Agonist | [5] |
| PG-976 | hMC4R | 53 | > 1000 | Antagonist | [5] |
| PG-976 | hMC3R | 21.9 | - | Antagonist | [5] |
| SHU9119 analogue with Che at pos 6 | hMC4R | 0.48 | - | Antagonist | [1] |
| SHU9119 analogue with Cpe at pos 6 | hMC4R | 0.51 | - | Antagonist | [1] |
| SHU9119 analogue with Acpc at pos 6 | hMC3R | 2.5 | - | Antagonist | [1] |
| PG-990 | hMC3R | - | 1.9 (reported, later disputed) | Agonist (reported) | [7][11] |
| PG-992 | hMC3R | - | 42 (reported, later disputed) | Agonist (reported) | [7][11] |
Note: The agonist activity of PG-990 and PG-992 at the hMC3R has been disputed in subsequent studies, which characterized them as weak antagonists.[7][11]
Experimental Workflows for Biological Evaluation
Radioligand Receptor Binding Assay
This assay measures the ability of a test compound (e.g., a naphthylalanine-containing peptide) to compete with a radiolabeled ligand for binding to a specific receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for Melanocortin Receptors
-
Membrane Preparation: Cell membranes expressing the target melanocortin receptor (e.g., from HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4, containing a protease inhibitor cocktail).
-
Reaction Setup: In a 96-well plate, the following are added in order:
-
Assay buffer
-
Increasing concentrations of the unlabeled test peptide.
-
A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH).
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This captures the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test peptide, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Workflow for a Radioligand Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
cAMP Functional Assay
This assay measures the ability of a test peptide to stimulate (as an agonist) or inhibit (as an antagonist) the production of the second messenger cAMP in cells expressing the target GPCR.
Experimental Protocol: cAMP Accumulation Assay for Melanocortin Receptors
-
Cell Culture: HEK293 cells stably expressing the target melanocortin receptor are cultured to an appropriate confluency in 96-well plates.
-
Pre-incubation: The cell culture medium is replaced with a stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation) and incubated for a short period.
-
Agonist Stimulation: For agonist testing, cells are treated with increasing concentrations of the naphthylalanine-containing peptide for a defined time (e.g., 15-30 minutes) at 37°C.
-
Antagonist Inhibition: For antagonist testing, cells are pre-incubated with increasing concentrations of the test peptide before the addition of a fixed concentration (e.g., EC₈₀) of a known agonist (like α-MSH).
-
Cell Lysis and cAMP Detection: The stimulation is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.
-
Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
Naphthylalanine derivatives represent a powerful class of unnatural amino acids for the medicinal chemist's toolkit. Their unique structural features allow for the fine-tuning of peptide properties, leading to ligands with enhanced stability, receptor affinity, and selectivity. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to synthesize, incorporate, and biologically evaluate naphthylalanine-containing peptides, thereby accelerating the discovery of novel therapeutics targeting GPCRs and other important biological targets. The continued exploration of these versatile building blocks promises to yield new insights into peptide-receptor interactions and contribute to the development of the next generation of peptide-based drugs.
References
- 1. Structure-activity studies of the melanocortin peptides: discovery of potent and selective affinity antagonists for the hMC3 and hMC4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective [frontiersin.org]
- 3. Skin whitening - Wikipedia [en.wikipedia.org]
- 4. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors. 1. Modifications at the His position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manual Therapy as Endogenous Opioid Modulator: A Theoretical Framework for Addiction Recovery Research [mdpi.com]
- 10. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for H-D-2-Nal-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-(2-Naphthyl)-D-alanine (H-D-2-Nal-OH)
3-(2-Naphthyl)-D-alanine (this compound) is a non-proteinogenic amino acid characterized by its bulky and hydrophobic naphthyl side chain. This unique structural feature makes it a valuable building block in the synthesis of peptidomimetics and peptide-based therapeutics. Incorporation of this compound into peptide sequences can significantly influence their conformational properties, receptor binding affinity, metabolic stability, and pharmacokinetic profiles. Peptides containing D-2-Nal have shown significant activity in modulating key signaling pathways, including those of the melanocortin, luteinizing hormone-releasing hormone (LHRH), and CXCR4 receptors.[1][2][3]
The bulky nature of the naphthyl group presents challenges in solid-phase peptide synthesis (SPPS), often leading to lower coupling efficiencies and the need for optimized protocols. These application notes provide detailed methodologies for the efficient incorporation of this compound into peptide sequences using both Fmoc/tBu and Boc/Bzl strategies, along with troubleshooting guidelines.
Table 1: Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |
| This compound | C₁₃H₁₃NO₂ | 215.25 | 76985-09-6 | Unprotected amino acid. |
| Fmoc-D-2-Nal-OH | C₂₈H₂₃NO₄ | 437.49 | 138774-94-4 | Used in Fmoc/tBu SPPS. Base-labile Fmoc group. |
| Boc-D-2-Nal-OH | C₁₈H₂₁NO₄ | 315.36 | 76985-10-9 | Used in Boc/Bzl SPPS. Acid-labile Boc group. |
Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound
The incorporation of the sterically hindered D-2-Nal residue requires optimized coupling conditions to achieve high yields and purity. The following protocols are recommended for the efficient synthesis of peptides containing this compound.
General SPPS Workflow
The overall workflow for incorporating an amino acid, including the bulky this compound, into a growing peptide chain on a solid support is depicted below.
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
This is the most common strategy for research-scale peptide synthesis due to its milder deprotection conditions.
Materials:
-
Fmoc-D-2-Nal-OH
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HATU, HCTU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling of Fmoc-D-2-Nal-OH:
-
Activation: In a separate vessel, dissolve Fmoc-D-2-Nal-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3.9 equivalents), and an additive if required (e.g., HOAt, 4 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature. Due to the steric hindrance of D-2-Nal, an extended coupling time of 2-4 hours is recommended. For difficult couplings, a double coupling strategy may be employed.
-
-
Monitoring Coupling Completion: Perform a qualitative test (e.g., Kaiser test) to detect the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is necessary.
-
Washing: After a negative Kaiser test, wash the resin with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF and DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc/Bzl Solid-Phase Peptide Synthesis Protocol
This strategy is an alternative, particularly for large-scale synthesis, but involves the use of strong acids.
Materials:
-
Boc-D-2-Nal-OH
-
Merrifield or PAM resin
-
DCM
-
Trifluoroacetic acid (TFA)
-
DIPEA
-
Coupling reagents (e.g., HBTU, DIC/HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole)
Protocol:
-
Resin Swelling: Swell the resin in DCM for at least 30 minutes.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM (v/v) for 30 minutes.
-
Washing and Neutralization: Wash the resin with DCM (3 times), isopropanol (B130326) (2 times), and DCM (3 times). Neutralize the resin with 10% DIPEA in DCM (v/v) for 5 minutes (repeat twice), followed by washing with DCM (5 times).
-
Coupling of Boc-D-2-Nal-OH:
-
Activation: Pre-activate Boc-D-2-Nal-OH (3-5 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF/DCM for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and react for 2-4 hours.
-
-
Monitoring and Washing: Monitor the reaction completion (e.g., Kaiser test) and wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-5 for subsequent amino acids.
-
Final Cleavage: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Purification: Precipitate and purify the peptide as described in the Fmoc protocol.
Optimization and Troubleshooting for this compound Incorporation
The bulky and hydrophobic nature of D-2-Nal can lead to incomplete coupling and aggregation. The following table summarizes common challenges and recommended solutions.
Table 2: Troubleshooting Guide for this compound Coupling in SPPS
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the naphthyl group. Peptide aggregation on the resin. | Double Coupling: Perform a second coupling step with a fresh solution of activated Fmoc-D-2-Nal-OH.[4] Extended Coupling Time: Increase the coupling reaction time to 4-12 hours. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), if using a suitable reactor.[5] Choice of Coupling Reagent: Use a highly efficient coupling reagent such as HATU or COMU.[6] |
| Peptide Aggregation | Increased hydrophobicity of the peptide chain after D-2-Nal incorporation. | Use of "Difficult Sequence" Solvents: Incorporate solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) in the coupling and washing steps. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures. |
| Low Yield of Final Peptide | Cumulative effect of incomplete couplings. Loss of peptide during purification due to hydrophobicity. | Optimize each coupling step: Use a combination of the strategies mentioned above. Optimize Purification: Use a shallower gradient during RP-HPLC and consider alternative stationary phases if necessary. |
Comparative Performance of Coupling Reagents
While direct quantitative comparative data for Fmoc-D-2-Nal-OH is limited, the following table provides a general comparison of common coupling reagents based on their performance with other sterically hindered amino acids. This can guide the selection of an appropriate reagent for your synthesis.
Table 3: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Low | Highly efficient for hindered couplings.[7] | High cost. |
| HCTU | Aminium/Uronium Salt | High | Low | Efficient and cost-effective alternative to HATU.[7] | Can cause guanidinylation of the free N-terminus. |
| COMU | Aminium/Uronium Salt | Very High | Low | High efficiency, safer than HOBt/HOAt-based reagents.[6] | Relatively new, may not be as widely available. |
| DIC/Oxyma | Carbodiimide/Additive | High | Very Low | Cost-effective, very low racemization risk.[6] | Slower reaction rates compared to aminium salts. |
| PyBOP | Phosphonium Salt | High | Low | Good for hindered couplings. | Byproducts can be difficult to remove. |
Data is extrapolated from studies on various sterically hindered amino acids and may not be directly representative of Fmoc-D-2-Nal-OH coupling.
Applications in Signaling Pathway Modulation
Peptides incorporating this compound have been instrumental in developing potent and selective modulators of G-protein coupled receptors (GPCRs).
Melanocortin Receptor Signaling
Analogs of α-melanocyte-stimulating hormone (α-MSH) containing D-2-Nal at position 7 have been extensively studied as modulators of melanocortin receptors (MCRs), particularly MC3R and MC4R, which are involved in energy homeostasis and sexual function.[8] The bulky naphthyl group often enhances receptor affinity and can switch agonist activity to antagonism.[8]
Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Signaling
Synthetic antagonists of LHRH often incorporate hydrophobic D-amino acids like D-2-Nal to enhance receptor binding affinity and resistance to enzymatic degradation.[3] These antagonists are used in the treatment of hormone-dependent cancers.
CXCR4 Receptor Signaling
The CXCR4 receptor and its ligand CXCL12 play a crucial role in cell migration, hematopoiesis, and cancer metastasis. Peptide antagonists of CXCR4, such as FC131, incorporate D-2-Nal to enhance their inhibitory activity.[2]
References
- 1. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated solid-phase synthesis of post-translationally modified peptides - American Chemical Society [acs.digitellinc.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Incorporation of 3-(2-Naphthyl)-D-alanine into Peptides: Application Notes for Researchers and Drug Development Professionals
Introduction
3-(2-Naphthyl)-D-alanine (D-2-Nal) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of novel peptides for pharmaceutical and biochemical research.[1] Its bulky, hydrophobic naphthyl side chain can enhance the stability, efficacy, and receptor-binding properties of peptide-based therapeutics.[1] This unnatural amino acid is particularly valuable in the development of ligands targeting G-protein coupled receptors, such as the melanocortin-4 receptor (MC4R) and the C-X-C chemokine receptor type 4 (CXCR4), which are implicated in energy homeostasis and cancer metastasis, respectively. This document provides detailed protocols for the incorporation of Fmoc-D-2-Nal-OH into peptides using solid-phase peptide synthesis (SPPS), along with data presentation and visualizations to guide researchers in their synthetic efforts.
Data Presentation: Synthesis and Characterization of a Model Peptide
To illustrate the incorporation of 3-(2-Naphthyl)-D-alanine, a model peptide with the sequence Ac-Tyr-Gly-Gly-Phe-D-Nal-NH₂ was synthesized. The following tables summarize the key quantitative data from the synthesis and characterization of this peptide.
Table 1: Materials and Reagents for Peptide Synthesis
| Reagent | Supplier | Purity/Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5 mmol/g substitution |
| Fmoc-D-Nal(2)-OH | Various | ≥98.0% (HPLC) |
| Fmoc-Phe-OH | Various | ≥99.0% (HPLC) |
| Fmoc-Gly-OH | Various | ≥99.0% (HPLC) |
| Fmoc-Tyr(tBu)-OH | Various | ≥99.0% (HPLC) |
| HBTU | Various | ≥99.5% |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide synthesis grade |
| Piperidine (B6355638) | Various | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | HPLC grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | ≥98.0% |
| Acetic Anhydride (B1165640) | Various | Reagent grade |
Table 2: SPPS Cycle Parameters for Incorporation of Fmoc-D-Nal(2)-OH
| Step | Reagent/Solvent | Time | Notes |
| Deprotection | 20% Piperidine in DMF | 2 x 10 min | Two treatments ensure complete Fmoc removal. |
| Washing | DMF | 5 x 1 min | Thorough washing is critical to remove residual piperidine. |
| Coupling | 4 eq. Fmoc-D-Nal(2)-OH, 3.9 eq. HBTU, 8 eq. DIPEA in DMF | 1-2 hours | Due to the steric bulk of the naphthyl group, a longer coupling time or a double coupling may be necessary. Monitoring with a Kaiser test is recommended. |
| Washing | DMF | 3 x 1 min | Removes excess reagents. |
Table 3: Characterization of Ac-Tyr-Gly-Gly-Phe-D-Nal-NH₂
| Analysis | Result |
| Crude Purity (RP-HPLC) | ~85% |
| Purified Purity (RP-HPLC) | >98% |
| Molecular Weight (ESI-MS) | Calculated: 641.7 g/mol , Observed: 642.3 [M+H]⁺ |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of peptides containing 3-(2-Naphthyl)-D-alanine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for the synthesis of the model peptide Ac-Tyr-Gly-Gly-Phe-D-Nal-NH₂ on a 0.1 mmol scale.
1. Resin Preparation:
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.
-
Swell the resin in DMF for 1 hour.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling (General Cycle):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
For Fmoc-D-Nal(2)-OH: Due to its steric hindrance, a double coupling is recommended. After the initial 2-hour coupling, drain the solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Wash the resin with DMF (3 times).
4. N-terminal Acetylation:
-
After the final amino acid (Tyr) has been coupled and deprotected, wash the resin with DMF.
-
Add a solution of 10% acetic anhydride and 20% DIPEA in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (3 times) and then with DCM (3 times).
-
Dry the resin under vacuum.
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Peptide Purification by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1 mL/min for an analytical column, and scaled up accordingly for a preparative column.
-
Detection: UV absorbance at 220 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Protocol 3: Peptide Characterization by Mass Spectrometry
1. Sample Preparation:
-
Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
2. Mass Spectrometry Analysis:
-
Use an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The observed mass should correspond to the calculated molecular weight of the peptide. For the model peptide, the expected monoisotopic mass is 641.29 g/mol , which will be observed as 642.29 [M+H]⁺.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of a peptide containing 3-(2-Naphthyl)-D-alanine.
References
Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-D-2-Nal-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-2-Nal-OH is a derivative of the unnatural amino acid D-2-naphthylalanine, characterized by the presence of a bulky, hydrophobic naphthalene (B1677914) side chain. Its incorporation into peptide sequences can significantly influence their conformational properties, stability, and biological activity. Peptides containing D-2-naphthylalanine have shown promise in various therapeutic areas, including as antagonists for G-protein coupled receptors (GPCRs) like the gonadotropin-releasing hormone (GnRH) receptor and the C-X-C chemokine receptor type 4 (CXCR4).[1][2]
The successful incorporation of Fmoc-D-2-Nal-OH into peptides using automated synthesizers requires careful optimization of coupling protocols to overcome potential challenges associated with its steric bulk and hydrophobicity. These challenges include incomplete coupling reactions and peptide aggregation. This document provides detailed application notes and optimized protocols for the efficient use of Fmoc-D-2-Nal-OH in automated solid-phase peptide synthesis (SPPS).
Properties of Fmoc-D-2-Nal-OH
A thorough understanding of the physicochemical properties of Fmoc-D-2-Nal-OH is crucial for its effective use.
| Property | Value |
| Molecular Formula | C₂₈H₂₃NO₄ |
| Molecular Weight | 437.49 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF and NMP |
| Storage | 2-8°C |
Automated Peptide Synthesis Protocols
The following protocols are recommended for the efficient incorporation of Fmoc-D-2-Nal-OH using automated peptide synthesizers. Due to the sterically hindered nature of D-2-naphthylalanine, optimized coupling conditions are essential.
General Workflow for Automated SPPS
The automated synthesis of peptides containing D-2-Nal follows the standard Fmoc-SPPS workflow, with special attention to the coupling step of the bulky amino acid.
References
Application Notes and Protocols for H-D-2-Nal-OH in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-2-Nal-OH, chemically known as 3-(2-Naphthyl)-D-alanine, is an unnatural amino acid that serves as a critical building block in the design and synthesis of peptidomimetics for studying and modulating protein-protein interactions (PPIs). The incorporation of this D-amino acid into peptide sequences offers several advantages for developing potent and specific PPI inhibitors. Its bulky and hydrophobic naphthalene (B1677914) side chain can significantly enhance binding affinity through increased hydrophobic and aromatic stacking interactions within the target protein's binding pocket. Furthermore, the D-configuration of the amino acid provides resistance to proteolytic degradation, thereby increasing the peptide's stability and bioavailability. This makes this compound an invaluable tool in drug discovery and chemical biology for targeting challenging PPIs implicated in various diseases, including cancer.
Mechanism of Action
Peptides incorporating 3-(2-Naphthyl)-D-alanine typically function as competitive inhibitors of PPIs. They are designed to mimic the secondary structure (e.g., an α-helix) of the binding motif of a native protein partner. The peptide inhibitor binds to a specific pocket or "hot spot" on the surface of its target protein, thereby physically blocking the interaction with its natural binding partner. The 2-naphthyl group of this compound often plays a crucial role by mimicking the side chain of a key hydrophobic residue, such as tryptophan or phenylalanine, in the native protein. This substitution can lead to a significant increase in binding affinity due to the extensive surface area of the naphthalene ring, which promotes strong van der Waals and π-π stacking interactions with the target protein.
Applications in Studying Key Protein-Protein Interactions
The unique properties of 3-(2-Naphthyl)-D-alanine have been leveraged to develop inhibitors for several therapeutically important PPIs, most notably in the field of oncology.
Inhibition of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical control point in the cell's response to stress. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis. Disrupting the p53-MDM2 interaction with a targeted inhibitor can stabilize and reactivate p53, triggering tumor cell death. Peptides derived from the p53 transactivation domain have been developed as inhibitors of this interaction. The incorporation of D-amino acids like 3-(2-Naphthyl)-D-alanine into these peptides enhances their stability and potency. For instance, D-peptide inhibitors of the p53-MDM2 interaction have been identified with high affinity.[1]
Modulation of Bcl-2 Family Protein Interactions
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. The family includes both pro-apoptotic (e.g., Bak, Bax, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, sequestering pro-apoptotic proteins and preventing cell death. Small molecules and peptides that mimic the BH3 (Bcl-2 homology 3) domain of pro-apoptotic proteins, known as BH3 mimetics, can bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, liberating pro-apoptotic partners and inducing apoptosis. The incorporation of unnatural amino acids like 3-(2-Naphthyl)-D-alanine into BH3 mimetic peptides can enhance their binding affinity and selectivity for specific Bcl-2 family members.
Data Presentation: Quantitative Analysis of PPI Inhibitors
The following table summarizes the binding affinities of representative peptide inhibitors targeting the p53-MDM2 and Bcl-2 family interactions. While not all of these examples explicitly contain this compound, they represent the state-of-the-art for peptide-based inhibitors where such unnatural amino acids are frequently employed to achieve high potency.
| Peptide Inhibitor | Target Protein | Assay Type | Binding Affinity | Reference |
| p53-MDM2 Inhibitors | ||||
| DPMI-γ | MDM2 | Not Specified | Kd = 53 nM | [1] |
| DPMI-α | MDM2 | Not Specified | Kd = 219 nM | [1] |
| ATSP-7041 (Stapled Peptide) | MDM2 | TR-FRET | Ki = 2.9 nM | |
| ATSP-7041 (Stapled Peptide) | MDMX | TR-FRET | Ki = 9.1 nM | |
| Bcl-2 Family Inhibitors | ||||
| Fl-1 (Modified Noxa Peptide) | Mcl-1 | FP | Kd = 4.9 nM | [2] |
| Fl-1 (Modified Noxa Peptide) | Bcl-xL | FP | Kd > 1,000 nM | [2] |
| Fl-2 (Modified Noxa Peptide) | Mcl-1 | FP | Kd = 3.4 nM | [2] |
| Fl-2 (Modified Noxa Peptide) | Bcl-xL | FP | Kd > 1,000 nM | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual synthesis of a generic 12-mer peptide containing a 3-(2-Naphthyl)-D-alanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water
-
Diethyl ether
-
Synthesis vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin substitution) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To check for completion of the coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After a negative Kaiser test (colorless or yellow beads), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence, including Fmoc-D-2-Nal-OH at the desired position.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection (step 2).
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Fluorescence Polarization (FP) Competition Assay for PPI Inhibition
This protocol describes a method to determine the inhibitory constant (IC50) of a peptide containing this compound for a specific PPI.
Materials:
-
Purified target protein
-
Fluorescently labeled peptide tracer (a known binder to the target protein)
-
Unlabeled competitor peptide (the peptide containing this compound)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine Optimal Tracer and Protein Concentrations:
-
Perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescently labeled peptide tracer to determine the Kd of the tracer-protein interaction and the protein concentration that gives a suitable assay window (typically a concentration that results in 50-80% of the maximal polarization signal).
-
-
Prepare Reagents:
-
Prepare a 2X solution of the target protein in assay buffer at the optimal concentration determined in the previous step.
-
Prepare a 2X solution of the fluorescently labeled peptide tracer in assay buffer.
-
Prepare a serial dilution of the unlabeled competitor peptide (containing this compound) in assay buffer, typically starting from a high concentration (e.g., 100 µM) and performing 1:3 dilutions.
-
-
Assay Setup (in a 384-well plate):
-
Add the serially diluted unlabeled competitor peptide to the wells.
-
Add the 2X target protein solution to the wells containing the competitor peptide.
-
Include control wells:
-
No inhibitor control (maximum polarization): Add assay buffer instead of the competitor peptide.
-
No protein control (minimum polarization): Add assay buffer instead of the target protein.
-
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Add Tracer: Add the 2X fluorescently labeled peptide tracer solution to all wells.
-
Final Incubation: Incubate the plate for another 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the tracer binding.
-
Mandatory Visualizations
Caption: Workflow for developing PPI inhibitors using this compound.
Caption: Inhibition of the p53-MDM2 interaction by a D-2-Nal-containing peptide.
Caption: D-2-Nal-containing BH3 mimetics inhibit anti-apoptotic Bcl-2 proteins.
References
Application Notes and Protocols for the Synthesis of Peptidomimetics Using 3-(2-Naphthyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Naphthyl)-D-alanine (D-Nal) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of peptidomimetics.[1] Its bulky, hydrophobic naphthyl side chain can introduce conformational constraints and enhance binding affinity to biological targets, making it a key component in the design of potent and stable therapeutic agents.[1] Peptidomimetics incorporating D-Nal often exhibit improved resistance to enzymatic degradation and enhanced pharmacokinetic profiles compared to their natural peptide counterparts. These characteristics make them attractive candidates for drug discovery and development, particularly in targeting G protein-coupled receptors (GPCRs) and other protein-protein interactions.
One notable example of a peptidomimetic containing this residue is FC131, a potent antagonist of the CXCR4 receptor, which is implicated in cancer metastasis and HIV entry. This document provides detailed protocols for the solid-phase synthesis of peptidomimetics using Fmoc-protected 3-(2-Naphthyl)-D-alanine, along with data on the biological activity of such compounds and a visualization of the relevant CXCR4 signaling pathway.
Data Presentation
The incorporation of 3-(2-Naphthyl)-D-alanine into peptidomimetic scaffolds has been shown to significantly impact their biological activity. The following table summarizes the inhibitory activity of analogues of the CXCR4 antagonist FC131, highlighting the importance of the D-Nal residue in receptor binding.
| Compound | Sequence | IC50 (nM) for [¹²⁵I]-SDF-1α binding to CXCR4 |
| FC131 | cyclo(D-Tyr-Arg-Arg-D-Nal -Gly) | 4.5 |
| Analog 1 | cyclo(D-Tyr-Arg-Arg-L-Nal -Gly) | >1000 |
| Analog 2 | cyclo(D-Tyr-Arg-Arg-D-Phe -Gly) | 25 |
| Analog 3 | cyclo(D-Tyr-Arg-Arg-D-Trp -Gly) | 12 |
| Analog 4 | cyclo(D-Tyr-Arg-Arg-D-Ala -Gly) | >1000 |
Data compiled from publicly available research.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Incorporating 3-(2-Naphthyl)-D-alanine using Fmoc Chemistry
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a generic pentapeptide containing 3-(2-Naphthyl)-D-alanine using Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)
-
Fmoc-protected amino acids (including Fmoc-D-Nal-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
-
Swell the resin in DMF for 1 hour at room temperature.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Example: Coupling of Fmoc-D-Nal-OH):
-
In a separate vial, dissolve Fmoc-D-Nal-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate the mixture for 15-20 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
To monitor the coupling completion, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the purified peptide by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
CXCR4 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon the binding of the natural ligand CXCL12 to the CXCR4 receptor. Peptidomimetic antagonists containing 3-(2-Naphthyl)-D-alanine, such as FC131, act by competitively inhibiting this binding, thereby blocking these downstream signaling cascades which are involved in cell proliferation, migration, and survival.[2][3][4][5][6]
Caption: CXCR4 Receptor Signaling Cascade and its Inhibition.
Experimental Workflow for Peptidomimetic Synthesis and Evaluation
This workflow diagram outlines the key stages in the development of peptidomimetics containing 3-(2-Naphthyl)-D-alanine, from initial synthesis to biological evaluation.
Caption: Workflow for Peptidomimetic Synthesis and Analysis.
References
Application Notes and Protocols: D-2-Naphthylalanine as an Intrinsic Fluorescent Probe in Biological Systems
Topic: D-2-Naphthylalanine (D-2-Nal) as a Fluorescent Probe in Biological Systems
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-2-Naphthylalanine (D-2-Nal) is a non-canonical aromatic amino acid that possesses intrinsic fluorescence due to its naphthalene (B1677914) side chain. While the free amino acid (H-D-2-Nal-OH) is not typically used as a probe, its incorporation into peptide sequences provides a powerful tool for investigating biological processes. The fluorescence of the D-2-Nal residue is highly sensitive to its local environment, making it an excellent probe for studying peptide conformation, binding events, and interactions with biological membranes. Its photophysical properties, particularly its long excited-state lifetime compared to natural fluorescent amino acids like tryptophan, allow for clear signal detection and analysis in complex biological milieu.[1]
These application notes provide an overview of the use of D-2-Nal-containing peptides as fluorescent probes, including their synthesis, photophysical properties, and detailed protocols for their application in biological research.
Principle of Operation
The utility of D-2-Nal as a fluorescent probe stems from the sensitivity of its naphthalene moiety's fluorescence to the polarity and viscosity of its microenvironment. When a D-2-Nal-containing peptide transitions from an aqueous solution to a nonpolar environment, such as the hydrophobic core of a lipid bilayer or a protein's binding pocket, changes in its fluorescence emission spectrum, quantum yield, and excited-state lifetime can be observed.[1]
Specifically, a blue shift in the emission maximum and an increase in fluorescence intensity and lifetime are often indicative of the probe moving into a more hydrophobic, constrained environment.[1] This principle allows researchers to monitor dynamic processes such as:
-
Peptide-membrane binding and insertion
-
Protein-peptide interactions
-
Conformational changes in peptides upon binding to a target
The bulky and hydrophobic nature of the naphthyl side chain also makes it a valuable residue for studying steric and hydrophobic effects in peptide-protein and peptide-lipid interactions.[2]
Applications
Peptides incorporating D-2-Nal are versatile tools with a range of applications in cellular biology and drug discovery:
-
Probing Peptide-Membrane Interactions: D-2-Nal is used to study the binding affinity, depth of insertion, and orientation of peptides within lipid bilayers. This is crucial for understanding the mechanism of action of antimicrobial peptides, cell-penetrating peptides, and peptide hormones that interact with cell membranes.[1][2]
-
Receptor-Ligand Binding Studies: By incorporating D-2-Nal into a peptide ligand, its binding to a target receptor can be monitored through changes in fluorescence. This allows for the determination of binding affinities and kinetics.[1]
-
Enzyme Activity Assays: D-2-Nal can be incorporated into peptide substrates for proteases. Cleavage of the peptide can lead to a change in the fluorescence of the D-2-Nal residue, providing a continuous assay of enzyme activity.
-
Cellular Imaging: The intrinsic fluorescence of D-2-Nal enables the visualization of the localization and trafficking of peptides within living cells using fluorescence microscopy.[3]
Quantitative Data
The photophysical properties of D-2-Nal are highly dependent on its environment. The following table summarizes typical fluorescence characteristics and how they are modulated by the surrounding medium.
| Property | Aqueous Environment (e.g., PBS) | Hydrophobic Environment (e.g., Lipid Bilayer) | Significance |
| Excitation Max (λex) | ~280 - 290 nm | ~280 - 290 nm | Relatively stable, allowing for consistent excitation. |
| Emission Max (λem) | ~340 - 350 nm | ~320 - 330 nm (Blue-shifted) | A blue shift indicates the probe has entered a nonpolar environment. |
| Fluorescence Lifetime (τ) | Shorter (e.g., a few ns) | Longer (Significantly increased) | A key parameter for detecting environmental changes; D-2-Nal has a longer lifetime than Tryptophan.[1] |
| Quantum Yield (Φ) | Lower | Higher | Increased brightness in hydrophobic environments enhances detection sensitivity. |
Note: The exact values can vary depending on the peptide sequence and the specific composition of the hydrophobic environment.
Experimental Protocols
Synthesis of D-2-Nal-Containing Peptides
D-2-Nal is incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2]
Materials:
-
Fmoc-D-2-Nal-OH
-
Other Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC for purification
-
Mass spectrometer for verification
Protocol:
-
Swell the resin in DMF.
-
Perform the first amino acid coupling to the resin.
-
Iteratively deprotect the Fmoc group and couple the subsequent Fmoc-amino acids, including Fmoc-D-2-Nal-OH at the desired position in the sequence.
-
After the final coupling and deprotection, wash the resin thoroughly.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis of D-2-Nal-containing peptides.
Protocol for Monitoring Peptide-Membrane Interaction
This protocol describes how to use a D-2-Nal-containing peptide to study its interaction with liposomes (model membranes) using fluorescence spectroscopy.
Materials:
-
Purified D-2-Nal-containing peptide
-
Lipids (e.g., POPC, POPG)
-
Buffer (e.g., PBS, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion.
-
Peptide Stock Solution: Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., DMSO or buffer).
-
Baseline Measurement: Record the fluorescence emission spectrum (e.g., 300-400 nm) of the peptide in buffer alone by exciting at ~285 nm.
-
Titration: Add increasing concentrations of liposomes to the peptide solution in the cuvette.
-
Data Acquisition: After each addition of liposomes and a brief incubation period, record the fluorescence emission spectrum.
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of lipid concentration to determine binding affinity.
-
Observe any blue shift in the emission maximum to confirm insertion into the hydrophobic core of the bilayer.
-
If available, measure fluorescence lifetime changes to further characterize the interaction.
-
Caption: Experimental workflow for studying peptide-membrane interactions.
Protocol for Cellular Imaging
This protocol outlines the steps for visualizing the uptake and localization of a D-2-Nal-containing peptide in cultured cells.
Materials:
-
Cultured cells grown on glass-bottom dishes
-
D-2-Nal-containing peptide
-
Cell culture medium
-
PBS
-
Optional: Nuclear stain (e.g., Hoechst), membrane stain (e.g., CellMask™)
-
Fluorescence microscope with appropriate filters for UV excitation and blue emission.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing the desired concentration of the D-2-Nal peptide.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to several hours) at 37°C.
-
Washing: Gently wash the cells three times with warm PBS to remove any unbound peptide.
-
Counterstaining (Optional): If desired, stain the cells with nuclear or membrane dyes according to the manufacturer's protocols.
-
Imaging: Image the cells using a fluorescence microscope. Use an excitation wavelength around 280-290 nm and collect emission between 320-400 nm.
-
Image Analysis: Analyze the images to determine the subcellular localization of the peptide.
Caption: Workflow for imaging D-2-Nal-containing peptides in live cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal in cells | Poor cell permeability of the peptide. | Modify the peptide sequence to include cell-penetrating motifs. Increase peptide concentration or incubation time. |
| Photobleaching. | Reduce excitation light intensity or exposure time. Use an anti-fade mounting medium for fixed cells. | |
| High background fluorescence | Autofluorescence from cells or medium. | Image cells in a phenol (B47542) red-free medium. Use appropriate background subtraction during image analysis. |
| Non-specific binding of the peptide. | Ensure thorough washing steps. Include a blocking step with BSA for fixed cell experiments. | |
| No change in fluorescence upon binding | D-2-Nal residue is not in a location that senses the binding event. | Redesign the peptide with D-2-Nal at different positions within the sequence. |
| The binding event does not cause a significant change in the environment of the probe. | Consider using a different fluorescent probe or a complementary assay to confirm binding. |
Conclusion
The incorporation of D-2-Naphthylalanine into peptides provides a robust and sensitive method for probing a variety of biological processes without the need for external fluorescent labels. The environmental sensitivity of its fluorescence, combined with its unique photophysical properties, makes it an invaluable tool for researchers in biochemistry, cell biology, and drug development. By following the protocols outlined in these notes, researchers can effectively utilize D-2-Nal-containing peptides to gain deeper insights into the mechanisms of peptide function and interaction.
References
Application Note: Cleavage and Deprotection of Peptides Containing D-2-Naphthylalanine (H-D-2-Nal-OH)
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction The unnatural amino acid D-2-naphthylalanine (D-2-Nal) is a valuable building block in peptide chemistry, often used to mimic Tryptophan (Trp) or to introduce conformational constraints and enhance binding affinity. Its bulky, hydrophobic naphthyl side chain can present challenges during the final cleavage and deprotection step of Fmoc-based SPPS. The electron-rich aromatic ring system is susceptible to electrophilic attack from carbocations generated during the acid-mediated removal of side-chain protecting groups (e.g., t-Butyl, Trityl) and the resin linker. This can lead to undesired modifications, reducing the yield and purity of the target peptide.
This application note provides detailed protocols for the efficient cleavage and deprotection of peptides containing D-2-Nal, focusing on the selection of appropriate cleavage cocktails and scavengers to minimize side reactions.
Key Considerations for D-2-Nal Peptides
The primary challenge in cleaving peptides with sensitive aromatic residues like D-2-Nal is preventing alkylation of the naphthyl ring.[1] During acidolysis with Trifluoroacetic Acid (TFA), protecting groups are removed, generating reactive carbocations (e.g., t-butyl cation).[2] These electrophiles can attack the nucleophilic naphthyl ring. To mitigate this, a "cleavage cocktail" containing TFA and a combination of scavengers is essential.[3]
Role of Scavengers:
-
Triisopropylsilane (TIS): A highly effective scavenger that rapidly quenches trityl cations and reduces t-butyl cations, preventing re-attachment to sensitive residues.[4]
-
Water (H₂O): Helps to suppress t-butylation of aromatic side chains.[5]
-
1,2-Ethanedithiol (EDT): A reducing agent particularly useful for preventing the oxidation of Cysteine and Methionine residues, and also scavenges trityl groups.[6]
-
Thioanisole: Often used to accelerate the deprotection of Arginine's Pmc/Pbf group and scavenge various carbocations.[4]
The choice of cocktail depends on the other amino acids present in the sequence. For peptides containing D-2-Nal along with other sensitive residues like Cys, Met, or Arg, a more complex cocktail is recommended.
Experimental Protocols
Caution: Trifluoroacetic Acid (TFA) is a highly corrosive and dangerous liquid. All procedures involving TFA and cleavage cocktails must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3]
Protocol 1: Global Cleavage and Deprotection
This protocol describes the process of simultaneously cleaving the peptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Trifluoroacetic Acid (TFA), high purity
-
Scavengers: Triisopropylsilane (TIS), deionized water (H₂O), 1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., glass vial with screw cap, syringe reactor)
-
Shaker or rocker
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Cocktail Preparation: Freshly prepare the appropriate cleavage cocktail based on the peptide sequence (see Table 1 for examples).[5] For a peptide containing D-2-Nal without other highly sensitive residues, Cocktail A is a good starting point. For sequences also containing Cys, Met, or multiple Arg residues, the more robust Reagent K is recommended.[4]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approx. 5-10 mL per 0.5 g of resin).[5]
-
Ensure the resin is fully suspended. Polystyrene resins may float, while PEG-grafted resins will swell.[5]
-
Secure the vessel and agitate gently at room temperature for 2-3 hours. Reaction times may need to be extended for peptides with multiple Arg(Pbf/Pmc) residues, but should generally not exceed 4 hours to minimize potential side reactions.[5][7]
-
-
Peptide Collection:
-
Following the incubation, filter the resin using a sintered glass funnel or a syringe equipped with a frit.
-
Collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Combine all filtrates.
-
Protocol 2: Peptide Precipitation and Isolation
This protocol details the recovery of the crude peptide from the TFA solution.
Materials:
-
TFA filtrate containing the cleaved peptide
-
Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE), peroxide-free
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Nitrogen gas line or vacuum desiccator
Procedure:
-
Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form immediately.[7]
-
Incubation: To maximize precipitation, incubate the ether suspension at -20°C for at least 30 minutes.
-
Pelleting: Centrifuge the mixture at approximately 3500 rpm for 5 minutes to form a solid pellet of the crude peptide.[7]
-
Washing: Carefully decant the ether supernatant. Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation. Perform this wash step a total of 3-4 times to thoroughly remove residual TFA and scavengers.
-
Drying: After the final wash and decantation, gently dry the peptide pellet under a stream of nitrogen gas or in a vacuum desiccator until a fine powder is obtained.
Protocol 3: Analysis of Crude Peptide
Before purification, it is crucial to analyze the crude product to assess the success of the cleavage and identify any major impurities.
Materials:
-
Dried crude peptide
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Analytical RP-HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (~1 mg) in 1 mL of a suitable solvent, often Solvent A or a mixture of A and B.
-
HPLC Analysis:
-
Inject the sample onto an analytical C18 reversed-phase column.
-
Elute the peptide using a linear gradient, for example, 5% to 65% Solvent B over 30 minutes. The hydrophobic nature of D-2-Nal may require a shallower gradient or a higher percentage of organic solvent for elution.[8][9]
-
Monitor the elution at a wavelength of 214-220 nm.
-
Assess the purity by integrating the peak area of the desired product relative to the total peak area.
-
-
Mass Spectrometry Analysis:
-
Analyze a portion of the dissolved crude peptide to confirm the molecular weight of the desired product.
-
Check for the presence of masses corresponding to common side products, such as alkylated peptide (+56 Da for t-butyl) or incompletely deprotected species.
-
Data Presentation
The choice of cleavage cocktail significantly impacts the purity and yield of the final peptide. The following table summarizes the expected outcomes for a model peptide containing D-2-Nal when cleaved with different cocktails.
Table 1: Comparison of Cleavage Cocktails for a D-2-Nal Peptide
| Cleavage Cocktail (v/v/v) | Composition | Target Residues | Expected Purity (%) | Common Side Products Observed |
| Cocktail A | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose, good for Trp-like residues | 85-90% | Minor t-butylation of D-2-Nal (<5%) if many tBu groups are present. |
| Reagent B [4] | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Trityl-protected residues (Cys, His) | 80-88% | Does not prevent Met oxidation. |
| Reagent K [4] | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Cys, Met, Trp, Tyr, Arg | >90% | Minimizes most common side reactions including oxidation and alkylation. |
Visualization of Workflows and Mechanisms
Diagram 1: Peptide Cleavage and Deprotection Workflow
The following diagram illustrates the general workflow from the synthesized peptide-resin to the final, analyzable crude peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. i.pupiq.net [i.pupiq.net]
- 8. Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nestgrp.com [nestgrp.com]
Application Notes and Protocols for HPLC Purification of H-D-2-Nal-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Purifying Peptides Containing H-D-2-Nal-OH
Peptides incorporating the unnatural amino acid H-D-2-naphthylalanine (this compound) are of significant interest in drug development, particularly as analogs of gonadotropin-releasing hormone (GnRH)[1][2]. The D-2-naphthylalanine residue, with its bulky and highly hydrophobic bicyclic aromatic side chain, imparts unique conformational properties and increased resistance to enzymatic degradation. However, this pronounced hydrophobicity presents considerable challenges during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Key challenges include:
-
Poor Solubility: These peptides often exhibit limited solubility in aqueous mobile phases, leading to sample precipitation on the column or in the injection loop.
-
Peptide Aggregation: The strong hydrophobic interactions can cause peptides to aggregate, resulting in broad or tailing peaks and poor resolution.
-
Strong Retention: The high hydrophobicity leads to very strong retention on standard C18 columns, often requiring high concentrations of organic solvent for elution, which can, in turn, exacerbate solubility issues.
-
Co-elution of Impurities: Deletion sequences or incompletely deprotected peptides with similar hydrophobic profiles can be difficult to resolve from the target peptide.
This document provides detailed application notes and protocols to address these challenges and guide the successful purification of this compound containing peptides.
Key Principles for Method Development
Effective purification of these challenging peptides requires careful optimization of several HPLC parameters. The standard approach for peptide purification is RP-HPLC, which separates molecules based on their hydrophobicity[3].
Column Selection
The choice of stationary phase is critical. While C18 columns are the most common for peptide separations, their high hydrophobicity might lead to excessive retention of D-2-Nal-containing peptides.
-
C18 Columns: Still a viable first choice, especially for shorter peptides or those with a mix of hydrophobic and hydrophilic residues. Wide-pore (300 Å) columns are recommended for peptides to ensure unrestricted access to the bonded phase.
-
C8 and C4 Columns: These less hydrophobic stationary phases can reduce retention times and improve peak shape for highly hydrophobic peptides by mitigating the strong interactions.
-
Phenyl-Hexyl Columns: The aromatic nature of the phenyl phase can offer alternative selectivity for peptides containing aromatic residues like D-2-Nal.
-
Polymer-Based Columns (e.g., PLRP-S): These columns are stable over a wide pH range and can be a good alternative to silica-based columns, especially when exploring different pH conditions for separation.
Mobile Phase Optimization
The mobile phase composition is a powerful tool for manipulating retention and selectivity.
-
Organic Solvent: Acetonitrile (ACN) is the most common organic modifier due to its low viscosity and UV transparency. For extremely hydrophobic peptides that are difficult to elute with ACN, a stronger organic solvent like isopropanol (B130326) (IPA) or a mixture of ACN and IPA can be effective.
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent. It sharpens peaks by forming ion pairs with basic residues and protonating acidic residues, thereby reducing secondary interactions with the stationary phase. In some cases, alternative ion-pairing agents or different concentrations of TFA may provide better selectivity.
-
pH: While most peptide separations are performed at low pH (around 2) using TFA, adjusting the pH can significantly alter the retention and selectivity of peptides, especially those with multiple acidic or basic residues.
Gradient Optimization
A shallow gradient is generally preferred for peptide separations to achieve optimal resolution.
-
Scouting Gradient: A broad gradient (e.g., 5-95% B over 30-60 minutes) is useful for initial method development to determine the approximate elution conditions.
-
Focused Gradient: Once the elution range is known, a shallower gradient around the elution point of the target peptide will improve the separation from closely eluting impurities. A gradient slope of 0.5-1% B per minute is a good starting point for optimization.
Temperature Control
Elevating the column temperature (e.g., to 40-60 °C) can be beneficial for hydrophobic peptides. It can improve peak shape, reduce column backpressure, and in some cases, alter selectivity by influencing peptide conformation.
Data Summary: HPLC Purification Parameters
The following tables summarize typical starting conditions and specific examples for the HPLC purification of peptides, with a focus on those containing hydrophobic and aromatic residues like D-2-Nal.
Table 1: General HPLC Parameters for Analytical and Preparative Scale
| Parameter | Analytical Scale | Preparative Scale |
| Column Type | C18, C8, or C4 (e.g., 4.6 x 150 mm, 3.5-5 µm) | C18, C8, or C4 (e.g., 21.2 x 150 mm, 5-10 µm) |
| Pore Size | 300 Å | 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | ~1.0 mL/min | Dependent on column diameter (e.g., 15-25 mL/min) |
| Detection | 210-230 nm | 210-230 nm |
| Temperature | Ambient to 60 °C | Ambient to 60 °C |
| Gradient | Shallow, optimized around elution point (e.g., 1%/min) | Scaled from optimized analytical gradient |
Table 2: Case Study - Purification of a GnRH Antagonist Containing D-2-Nal
| Parameter | Step 1: Primary Purification | Step 2: Desalting/Counter-ion Exchange |
| Peptide | "Nal-Glu" Antagonist | "Nal-Glu" Antagonist |
| Column | Preparative RP-HPLC (specifics not detailed) | Preparative RP-HPLC (specifics not detailed) |
| Mobile Phase System | Triethylammonium phosphate (B84403) (TEAP) (pH 2.25) - Acetonitrile | 0.5% Acetic Acid - Acetonitrile |
| Purpose | High-resolution separation of the crude peptide | Removal of TEAP salts and exchange to acetate (B1210297) salt |
This data is based on a published protocol for a GnRH antagonist and illustrates a two-step purification strategy.
Experimental Protocols
Protocol 1: General Analytical RP-HPLC Method Development
-
Sample Preparation: Dissolve the crude peptide in a small amount of a strong solvent like DMSO or DMF, and then dilute with Mobile Phase A to the desired concentration. Ensure the final concentration of the strong solvent is low enough to not cause peak distortion. Filter the sample through a 0.22 µm syringe filter.
-
Column and Mobile Phases:
-
Column: C18, 300 Å, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Initial Scouting Run:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: 5-95% B over 40 minutes.
-
Detection: 220 nm.
-
-
Gradient Optimization: Based on the retention time (t_R) from the scouting run, design a focused, shallower gradient. For example, if the peptide elutes at 30 minutes in the scouting run (corresponding to ~50% B), a new gradient could be 30-60% B over 30 minutes.
-
Further Optimization: If peak shape is poor or resolution is insufficient, consider:
-
Switching to a C8 or C4 column.
-
Increasing the column temperature in increments of 10 °C.
-
Replacing Mobile Phase B with a 90:10 or 80:20 mixture of ACN:IPA (with 0.1% TFA).
-
Protocol 2: Preparative RP-HPLC Purification
-
Method Scaling: Scale the optimized analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Sample Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent and dilute with Mobile Phase A. Load the sample onto the column equilibrated at the initial gradient conditions.
-
Elution and Fraction Collection: Run the scaled preparative gradient. Collect fractions across the peak(s) of interest.
-
Fraction Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the purified peptide as a fluffy powder.
Visualized Workflow for Method Development
The following diagram illustrates a logical workflow for developing a purification method for a novel this compound containing peptide.
Caption: Logical workflow for HPLC method development for hydrophobic peptides.
References
Application Notes and Protocols for H-D-2-Nal-OH in Combinatorial Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into combinatorial peptide libraries is a powerful strategy in drug discovery to enhance peptide stability, potency, and selectivity. H-D-2-Nal-OH, the D-enantiomer of 2-naphthylalanine, is a particularly valuable building block. Its bulky, hydrophobic naphthyl group can mediate key binding interactions with biological targets and its D-configuration confers resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics. These application notes provide a comprehensive overview of the use of this compound in combinatorial peptide libraries, including quantitative data on the bioactivity of derivative peptides, detailed experimental protocols for their synthesis and screening, and visualizations of relevant biological pathways.
Advantages of Incorporating this compound into Peptide Libraries
Integrating this compound into peptide libraries offers several key advantages for drug discovery and development:
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by proteases, leading to a longer biological half-life of the peptide.
-
Increased Binding Affinity: The large, aromatic naphthyl side chain can participate in strong hydrophobic and π-π stacking interactions with target proteins, potentially increasing binding affinity and potency.
-
Structural Rigidity: The bulky side chain can introduce conformational constraints into the peptide backbone, which can pre-organize the peptide into a bioactive conformation and improve target selectivity.
-
Exploration of Novel Chemical Space: The inclusion of this non-natural amino acid expands the chemical diversity of a peptide library beyond the canonical 20 amino acids, increasing the probability of identifying novel hit compounds.
Data Presentation: Bioactivity of Peptides Containing Naphthylalanine
The incorporation of naphthylalanine residues has been shown to significantly enhance the biological activity of peptides. The following table summarizes the in vitro cytotoxicity of a series of short antimicrobial peptides containing β-naphthylalanine (a closely related isomer) against various human cancer cell lines.
| Peptide ID | Sequence | PC9 (Lung Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | OECM-1 (Oral Cancer) IC50 (µM) | SAS (Oral Cancer) IC50 (µM) | HFW (Normal Fibroblast) IC50 (µM) |
| Nal2-S1 | Ac-KK(Nal)(Nal)KKWRKWLAKK-NH2 | 10.4 ± 1.2 | 12.5 ± 2.1 | 9.8 ± 1.5 | 11.2 ± 1.8 | > 100 |
| K4R2-Nal2-S1 | Ac-KKKKRR(Nal)(Nal)KKWRKWLAKK-NH2 | 8.9 ± 0.9 | 10.1 ± 1.5 | 8.2 ± 1.1 | 9.5 ± 1.3 | > 100 |
| K6-Nal2-S1 | Ac-KKKKKK(Nal)(Nal)KKWRKWLAKK-NH2 | 9.5 ± 1.1 | 11.3 ± 1.7 | 8.8 ± 1.3 | 10.1 ± 1.6 | > 100 |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library Incorporating Fmoc-D-2-Nal-OH
This protocol outlines the manual synthesis of a peptide library on a solid support using Fmoc chemistry, with a specific focus on the coupling of the non-natural amino acid, Fmoc-D-2-Nal-OH.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g substitution)
-
Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid Phase Extraction (SPE) cartridges or preparative HPLC for purification
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HBTU/HATU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the Kaiser test is negative (colorless beads), wash the resin as in step 2.
-
-
Coupling of Fmoc-D-2-Nal-OH:
-
Due to the steric hindrance of the naphthyl group, a more efficient coupling reagent and potentially longer coupling time is recommended.
-
In a separate vial, dissolve 3 equivalents of Fmoc-D-2-Nal-OH and 3 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction. A double coupling may be necessary to ensure complete reaction.
-
Wash the resin as described in step 2.
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 (or 4 for this compound) for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet.
-
Purify the peptide library members using solid-phase extraction or preparative HPLC.
-
-
Lyophilization: Lyophilize the purified peptides to obtain a dry powder.
Protocol 2: Screening of the this compound Containing Peptide Library
This protocol describes a general method for screening a combinatorial peptide library against a target protein using an ELISA-based binding assay.
Materials:
-
Target protein
-
96-well microtiter plates (high-binding)
-
Peptide library synthesized in Protocol 1
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibody against the target protein (if using a sandwich ELISA format)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the target protein (or capture antibody) at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Peptide Incubation: Wash the plate three times with PBST. Add serial dilutions of each peptide from the library to the wells and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation (if applicable): Wash the plate three times with PBST. Add the primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times with PBST. Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBST. Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Readout: Stop the reaction by adding the stop solution. Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Identify the "hit" peptides that show significant binding to the target protein compared to negative controls. The binding affinity (e.g., EC50) can be determined from the dose-response curves.
Visualizations
Experimental Workflow: One-Bead-One-Compound (OBOC) Combinatorial Library Synthesis and Screening
Caption: Workflow for OBOC combinatorial library synthesis and screening.
Signaling Pathway: Proposed Mechanism of Action for Naphthylalanine-Containing Antimicrobial Peptides
Caption: Mechanism of bacterial membrane disruption by Nal-peptides.
Application Note: Labeling Peptides with 3-(2-Naphthyl)-D-alanine for Fluorescence-Based Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the incorporation of the non-natural fluorescent amino acid 3-(2-Naphthyl)-D-alanine (D-Nal) into synthetic peptides. D-Nal serves as an intrinsic fluorescent probe, enabling the study of peptide conformation, peptide-protein interactions, and peptide-membrane interactions.[1][2][3] Its bulky, hydrophobic naphthyl side chain can also enhance the stability and binding affinity of peptides, making it a valuable tool in drug discovery and development.[3][][5] The protocols outlined herein cover the integration of D-Nal using standard Fmoc-based solid-phase peptide synthesis (SPPS) and its application in fluorescence-based binding assays.
Introduction to 3-(2-Naphthyl)-D-alanine (D-Nal)
3-(2-Naphthyl)-D-alanine is an unnatural amino acid featuring a naphthalene (B1677914) moiety attached to the β-carbon of the alanine (B10760859) backbone.[1] This extended aromatic system confers intrinsic fluorescence, allowing it to be used as a spectroscopic probe, often as a replacement for tryptophan.[2][6]
Key Properties:
-
Intrinsic Fluorescence: The naphthyl group is fluorescent, with its emission properties (intensity and wavelength) being highly sensitive to the polarity of the local environment.[2][7] When a D-Nal-labeled peptide binds to a target protein or partitions into a lipid membrane, the change in the microenvironment surrounding the probe typically results in a detectable change in the fluorescence signal.[2]
-
Hydrophobicity and Steric Bulk: The large, hydrophobic side chain can influence peptide structure and enhance interactions with binding partners, potentially increasing stability and receptor affinity.[1][3][5]
-
SPPS Compatibility: Fmoc-protected D-Nal is fully compatible with standard automated or manual solid-phase peptide synthesis (SPPS) protocols, making its incorporation into a desired peptide sequence straightforward.[8][9]
Primary Applications:
-
Studying Peptide-Protein Interactions: Quantifying binding affinities (e.g., K_d) by monitoring fluorescence changes upon titration with a binding partner.[1][3]
-
Investigating Peptide-Membrane Interactions: The fluorescence of D-Nal changes significantly as it moves from an aqueous solution into the hydrophobic core of a lipid bilayer.[2]
-
Probing Peptide Conformation: Used in structural studies to understand folding and conformational changes.[6]
-
Drug Design: Incorporated into peptide-based drug candidates to improve pharmacological properties such as stability and bioactivity.[][8]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Nal(2)-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of Fmoc-3-(2-Naphthyl)-D-alanine into a peptide sequence using the Fmoc/tBu strategy on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Resin: Rink Amide MBHA resin (100-200 mesh).
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups; Fmoc-3-(2-Naphthyl)-D-alanine.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF.[10]
-
Coupling Reagents: HBTU (or HATU) and N,N-Diisopropylethylamine (DIEA).
-
Washing Solution: DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
Workflow:
Procedure:
-
Resin Preparation: Swell 100 mg of Rink Amide resin in a reaction vessel with DMF for at least 1 hour.[11][12]
-
Initial Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5 times).
-
Amino Acid Coupling Cycle: a. Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq) and HBTU (3 eq) in DMF. Add DIEA (6 eq) and allow the mixture to pre-activate for 5 minutes. For D-Nal, use Fmoc-D-Nal(2)-OH. b. Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.[11] c. Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times). d. Confirmation (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates success).[11] e. Deprotection: Add 20% piperidine in DMF and agitate for 20 minutes to remove the Fmoc group of the newly added amino acid. f. Repeat: Continue the coupling cycle (steps 3a-3e) for each amino acid in the sequence.
-
Final Cleavage and Deprotection: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum. b. Add the cleavage cocktail (e.g., TFA/TIS/Water) and gently agitate for 2-3 hours. This cleaves the peptide from the resin and removes side-chain protecting groups.[11]
-
Peptide Recovery: a. Filter the resin and collect the TFA solution containing the peptide. b. Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. d. Dry the crude peptide pellet and purify by reverse-phase HPLC. Confirm the identity and purity by mass spectrometry.
Protocol 2: Peptide-Protein Binding Assay Using D-Nal Fluorescence
This protocol provides a general method for determining the binding affinity of a D-Nal labeled peptide to a target protein by monitoring changes in fluorescence intensity.
Principle: The quantum yield and emission maximum of the D-Nal probe are sensitive to its environment. Upon binding to a protein, the D-Nal residue often moves into a more hydrophobic, non-polar pocket, leading to an increase in fluorescence intensity and/or a blue-shift in the emission wavelength. Plotting this change against the protein concentration allows for the calculation of the dissociation constant (K_d).[2][7][13]
Procedure:
-
Instrument Setup:
-
Set the fluorometer to the optimal wavelengths for D-Nal. Typically, excitation (λ_ex) is ~280-290 nm and emission (λ_em) is scanned from 310 nm to 400 nm.
-
Note: Perform an initial scan on the free peptide to determine its precise emission maximum (λ_max).
-
-
Sample Preparation:
-
Prepare a stock solution of the purified D-Nal labeled peptide in an appropriate, degassed assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a series of dilutions of the target protein in the same buffer.
-
-
Titration:
-
In a quartz cuvette, add a fixed concentration of the D-Nal peptide (e.g., 1 µM).
-
Record the fluorescence spectrum or the intensity at the determined λ_max.
-
Add a small aliquot of the target protein solution (ligand) to the cuvette. Mix gently and allow the system to equilibrate for 2-5 minutes.
-
Record the fluorescence again.
-
Repeat the additions of the target protein to obtain a range of concentrations, ensuring to correct for dilution effects.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF = F - F_0) at each protein concentration.
-
Plot ΔF versus the concentration of the target protein.
-
Fit the resulting saturation curve to a one-site binding equation to determine the dissociation constant (K_d): ΔF = (ΔF_max * [Protein]) / (K_d + [Protein]) where ΔF_max is the maximum change in fluorescence at saturation.
-
Data Presentation
Quantitative data derived from fluorescence binding assays should be summarized for clear comparison.
Table 1: Representative Binding Affinity Data for D-Nal Labeled Peptides.
| Labeled Peptide | Binding Partner | Assay Buffer | K_d (µM) | Max Fluorescence Change | Reference |
|---|---|---|---|---|---|
| D-Nal-Peptide A | Protein X | PBS, pH 7.4 | 2.5 ± 0.3 | +85% | Hypothetical |
| D-Nal-Peptide B | Kinase Y | HEPES, 100mM NaCl | 15.2 ± 1.1 | +40% | Hypothetical |
| D-Nal-Peptide C | Lipid Vesicles (DOPC) | Tris Buffer, pH 7.5 | 0.8 ± 0.2 | +150% (Blue Shift 10nm) | Hypothetical |
Example Application: Inhibiting a Signaling Pathway
D-Nal labeled peptides can be designed as inhibitors for specific biological processes, such as protein-protein interactions within a signaling cascade. The intrinsic fluorescence can be used to confirm target engagement.
References
- 1. lifetein.com [lifetein.com]
- 2. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 5. 3-(2-Naphthyl)-DL-alanine | 106107-92-0 | Benchchem [benchchem.com]
- 6. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of protein-lipid interactions using tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: H-D-2-Nal-OH in the Development of Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-D-2-Nal-OH, chemically known as 3-(2-Naphthyl)-D-alanine, is a synthetic amino acid derivative that serves as a crucial building block in the design of peptidomimetics and peptide-based enzyme inhibitors. Its bulky naphthyl group provides unique steric and hydrophobic properties, making it a valuable component for enhancing the binding affinity and specificity of peptides to their target enzymes or receptors. This document provides detailed application notes on the use of this compound in the development of inhibitors for the CXCR4 receptor, a key player in HIV-1 entry and cancer metastasis.
Application: Inhibition of the CXCR4 Receptor
Peptides incorporating 3-(2-Naphthyl)-D-alanine have been successfully developed as potent antagonists of the human G protein-coupled receptor, CXCR4. The binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), to CXCR4 activates downstream signaling pathways involved in cell migration, proliferation, and survival.[1][2][3] By blocking this interaction, inhibitors containing this compound can effectively prevent pathological processes such as the entry of T-tropic HIV-1 into host cells and the metastasis of cancer cells.[4][5][6]
A prominent example is the 14-amino acid peptide, T140, and its analogs. Structure-activity relationship studies have highlighted that the L-3-(2-naphthyl)alanine residue at position 3 of T140 is critical for its high antagonistic activity.[4][5]
Quantitative Data: Inhibition of SDF-1α Binding to CXCR4
The inhibitory activity of various cyclic pentapeptide analogs of T140, where 'Nal' represents 3-(2-naphthyl)alanine, against the binding of [¹²⁵I]-SDF-1α to CXCR4 has been quantified. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.
| Compound ID | Peptide Sequence | IC50 (nM)[4] |
| 9 | Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-Ψ-) | 9.4 ± 3.0 |
| 10 | Cyclo(-D-Tyr-Arg-Arg-Nal-Ψ-Gly-) | 4.2 ± 0.31 |
| 11 | Cyclo(-D-Tyr-Arg-Arg-D-Nal-Ψ-Gly-) | 4.9 ± 1.1 |
| 12 | Cyclo(-D-Tyr-Arg-Arg-Ψ-Nal-Gly-) | 11 ± 2.9 |
| 13 | Cyclo(-D-Tyr-Arg-Ψ-Arg-Nal-Gly-) | 16 ± 7.2 |
| 14 | Cyclo(-D-Tyr-Ψ-Arg-Arg-Nal-Gly-) | 679 ± 132 |
| 15 | Cyclo(-Tyr-Ψ-Arg-Arg-Nal-Gly-) | 334 ± 6.2 |
Note: Ψ indicates a [[-C(=NH)-NH-]] substructure. 'Nal' indicates 3-(2-naphthyl)alanine.
Signaling Pathway
The binding of SDF-1α to CXCR4 initiates a cascade of intracellular signaling events. This process is primarily mediated by the activation of heterotrimeric G-proteins, leading to downstream effects on cell migration, proliferation, and gene transcription. The inhibitory action of this compound-containing peptides, such as T140 analogs, blocks the initiation of this signaling cascade.
Experimental Protocols
Protocol 1: CXCR4 Competitive Binding Assay (Flow Cytometry-Based)
This protocol describes a method to determine the ability of an unlabeled compound, such as a peptide containing this compound, to compete with a fluorescently-labeled ligand for binding to the CXCR4 receptor on living cells.[7][8]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescently-labeled CXCL12 (e.g., CXCL12-AF647)
-
Unlabeled competitor compound (peptide containing this compound)
-
Wash Buffer (e.g., ice-cold PBS)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and wash them with Assay Buffer. Resuspend the cells in fresh Assay Buffer to a concentration of 2 x 10^6 cells/mL.
-
Compound Dilution: Prepare a serial dilution of the unlabeled competitor compound in Assay Buffer. A typical concentration range is from 10 µM to 0.1 nM. Include a vehicle control.
-
Assay Setup:
-
Ligand Binding:
-
Washing:
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Wash Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Analysis:
-
Gate the cell population to exclude debris.
-
Determine the median fluorescence intensity (MFI) for each sample.
-
Normalize the data with the vehicle control representing 100% binding and a saturating concentration of a known potent antagonist as 0% binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: HIV-1 Entry Inhibition Assay (Pseudovirus-Based)
This protocol outlines a method to assess the ability of a compound to inhibit HIV-1 entry into target cells using a pseudotyping system.[9]
Materials:
-
Target cells (e.g., A549 cells)
-
HIV-1-based pseudovirions carrying a luciferase reporter gene and expressing the HIV-1 envelope protein
-
Inhibitor compound (peptide containing this compound)
-
Cell culture medium
-
384-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells into a 384-well plate and incubate for 24 hours.[9]
-
Compound Addition: Add the inhibitor compound at various concentrations to the wells containing the cells.[9]
-
Infection: Add the HIV-1 pseudovirions to the wells. Include controls with no inhibitor and a known inhibitor (e.g., AZT for a post-entry control).[9]
-
Incubation: Incubate the plates for 48 hours to allow for viral entry and reporter gene expression.[9]
-
Luciferase Assay: Add luciferase assay reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal to the control wells (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Certification of the critical importance of L-3-(2-naphthyl)alanine at position 3 of a specific CXCR4 inhibitor, T140, leads to an exploratory performance of its downsizing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 8. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Solid-Phase Peptide Synthesis, with a specific focus on the challenges associated with coupling sterically hindered amino acids like H-D-2-Nal-OH.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency specifically for this compound?
A1: The low coupling efficiency of this compound (D-2-naphthylalanine) in SPPS is primarily attributed to two factors:
-
Steric Hindrance: The bulky bicyclic naphthyl side chain presents significant steric hindrance, making it difficult for standard coupling reagents to facilitate the formation of the peptide bond.[1][2]
-
Peptide Aggregation: Sequences containing hydrophobic and bulky residues like D-2-naphthylalanine have a tendency to aggregate on the solid support. This aggregation can mask the N-terminal amine, preventing it from reacting with the activated amino acid.
Q2: What are the initial and most straightforward steps to improve the coupling of this compound?
A2: Before moving to more complex solutions, consider these initial adjustments:
-
Double Coupling: Performing the coupling reaction twice is a common and effective strategy to drive the reaction to completion for difficult amino acids.[3][4][5]
-
Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield.[3]
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can help to improve the reaction kinetics.[3]
Q3: Can the choice of solvent impact the coupling efficiency of this compound?
A3: Yes, the solvent plays a crucial role in solvating the peptide chain and preventing aggregation. While Dimethylformamide (DMF) is the most common solvent, for problematic sequences, consider the following:
-
N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and can be more effective in disrupting peptide aggregation.[3][6]
-
Solvent Mixtures: In some cases, using a mixture of solvents, such as DMF/DCM, can be beneficial.[7] Recently, N-butylpyrrolidinone (NBP) has been identified as a green and effective alternative to DMF and NMP.[8]
Troubleshooting Guide: Low Coupling Efficiency of this compound
This guide provides a systematic approach to troubleshooting and resolving low coupling efficiency of this compound.
Problem: Incomplete Coupling of this compound Detected (e.g., by positive ninhydrin (B49086) test).
Workflow for Troubleshooting
Caption: A workflow diagram for troubleshooting low coupling efficiency of this compound.
Strategy 1: Standard Protocol Modifications
These are the first-line approaches to improve coupling efficiency without significantly altering the core chemistry.
| Parameter | Standard Protocol | Modified Protocol for this compound |
| Coupling Repetitions | Single Coupling | Double Coupling: Perform the coupling step twice before deprotection of the next amino acid.[3][4][5] |
| Reaction Time | 1-2 hours | Increased Time: Extend the reaction to 4-24 hours.[3] |
| Reagent Equivalents | 1.5-3 eq. | Increased Equivalents: Use 3-5 equivalents of Fmoc-D-2-Nal-OH and coupling reagents.[3] |
| Solvent | DMF | Alternative Solvent: Replace DMF with NMP to improve solvation and reduce aggregation.[3][6] |
Experimental Protocol: Double Coupling
-
After deprotection of the N-terminal Fmoc group of the growing peptide chain, wash the resin thoroughly with DMF.
-
Perform the first coupling of Fmoc-D-2-Nal-OH using your standard activation method for 1-2 hours.
-
Drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Repeat the coupling step with a fresh solution of activated Fmoc-D-2-Nal-OH for another 1-2 hours.
-
Wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[9]
-
Perform a ninhydrin test to confirm the completion of the coupling.
Strategy 2: Utilize Advanced Coupling Reagents
Standard coupling reagents like HBTU may not be sufficiently reactive for sterically hindered residues. Switching to a more potent activating agent is a highly effective strategy.
| Coupling Reagent | Class | Key Advantages for Hindered Coupling |
| HATU/HCTU | Aminium/Uronium Salt | More reactive than HBTU, often considered the go-to for difficult couplings.[3][10] |
| COMU | Uronium Salt | High coupling efficiency, comparable to HATU, with improved safety and solubility profile.[10][11] |
| PyAOP | Phosphonium Salt | Particularly effective for extremely hindered couplings where other reagents may fail.[12] |
Experimental Protocol: Coupling with HATU
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group with 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-D-2-Nal-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Wash the resin with DMF and DCM.[13]
-
Perform a ninhydrin test to check for completion.
Strategy 3: Advanced Methodologies
When the above strategies are insufficient, more advanced techniques can be employed.
| Methodology | Description | Advantages |
| Microwave-Assisted SPPS | Utilizes microwave energy to heat the reaction. | Significantly accelerates coupling reactions, especially for hindered amino acids, leading to higher efficiency in a shorter time.[2][14] |
| Elevated Temperature | Running the coupling reaction at a higher temperature (e.g., 40-50°C). | Increases the reaction rate. However, this must be done cautiously as it can increase the risk of racemization.[3] |
Logical Relationship of Troubleshooting Steps
Caption: Logical progression of troubleshooting strategies for coupling this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. High-efficiency solid phase peptide synthesis (he -Spps) - Lookchem [lookchem.com]
Preventing racemization of 3-(2-Naphthyl)-D-alanine during synthesis
Topic: Preventing Racemization of 3-(2-Naphthyl)-D-alanine during Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of 3-(2-Naphthyl)-D-alanine during its synthesis and subsequent use in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the synthesis of 3-(2-Naphthyl)-D-alanine?
A1: Racemization is the process where a pure enantiomer, such as 3-(2-Naphthyl)-D-alanine, converts into a mixture of both D- and L-enantiomers.[1][2] This is a significant issue in pharmaceutical development because the biological activity of peptides and other chiral molecules is highly dependent on their specific three-dimensional structure.[1] The presence of the undesired L-enantiomer can lead to reduced efficacy, altered pharmacology, or even undesired side effects.
Q2: Which steps in the synthesis are most prone to racemization?
A2: Racemization of amino acids, including 3-(2-Naphthyl)-D-alanine, is most likely to occur during the activation of the carboxylic acid group for peptide bond formation.[2][3] This activation makes the alpha-proton more acidic and susceptible to abstraction, leading to a loss of stereochemical integrity. Other factors include the choice of protecting groups, the base used, reaction temperature, and solvent.[1][3]
Q3: Are there specific reagents or conditions that are known to cause significant racemization?
A3: Yes, certain conditions and reagents are more likely to cause racemization. The use of strong bases, high temperatures, and certain coupling reagents without additives can increase the risk of racemization.[1][3] For instance, carbodiimides like DCC or DIC used without additives such as HOBt or Oxyma can lead to higher levels of racemization.[1][3]
Q4: How can I detect and quantify the extent of racemization in my sample?
A4: The most common method for determining the enantiomeric purity of your synthesized 3-(2-Naphthyl)-D-alanine is through chiral chromatography, such as chiral HPLC or GC. These techniques use a chiral stationary phase to separate the D- and L-enantiomers, allowing for their quantification.[4]
Troubleshooting Guide
Problem: Significant racemization of 3-(2-Naphthyl)-D-alanine is detected after peptide coupling.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP, especially when used with additives.[1] |
| Absence of Racemization Suppressing Additives | Always use additives like HOBt, HOAt, or OxymaPure with your coupling reagent. HOAt and OxymaPure are often more effective than HOBt in suppressing racemization.[3] |
| Strong Organic Base | Use a sterically hindered and weaker base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (B128534) (TEA).[3] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid elevated temperatures, especially if using microwave-assisted synthesis for sensitive residues.[1] |
| Inappropriate Solvent | While DMF is a common solvent, consider less polar solvents if compatible with your synthesis, as polar aprotic solvents can sometimes increase racemization rates.[1] |
| Inappropriate Protecting Group | Ensure the N-terminal protecting group (e.g., Fmoc, Boc) is stable under the coupling conditions. For solid-phase peptide synthesis (SPPS), the choice of protecting group is crucial for preventing side reactions.[5][6] |
Quantitative Data on Racemization Suppression
The following table summarizes the relative effectiveness of different coupling reagent and additive combinations in minimizing racemization of sensitive amino acids during peptide synthesis. While specific data for 3-(2-Naphthyl)-D-alanine is not available, these trends are generally applicable.
| Coupling Reagent | Additive | Relative Racemization Level | Notes |
| DIC | None | High | Not recommended for sensitive amino acids without an additive. |
| DIC | HOBt | Moderate | A classic combination, but better alternatives exist.[3] |
| DIC | OxymaPure | Low | OxymaPure is a highly effective racemization suppressor.[1][3] |
| HBTU | HOBt | Low | Generally provides good results with minimal racemization.[1] |
| HATU | HOAt | Very Low | Considered one of the best combinations for suppressing racemization, especially for challenging couplings.[2][3] |
| PyBOP | HOBt | Low | A good alternative to uronium-based reagents. |
Note: "Relative Racemization Level" is a qualitative summary based on literature. Actual percentages can vary significantly based on the specific amino acid, reaction conditions, and peptide sequence.
Experimental Protocols
Protocol 1: Standard Peptide Coupling with Reduced Racemization Risk
This protocol outlines a general procedure for coupling Fmoc-3-(2-Naphthyl)-D-alanine in solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-3-(2-Naphthyl)-D-alanine (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 2: Enzymatic Deracemization
For cases where racemization has already occurred, an enzymatic approach can be used to resolve the mixture. This is a simplified conceptual protocol.
-
Enzyme Selection: Utilize an L-amino acid oxidase (LAAO) which selectively deaminates the L-enantiomer, leaving the desired D-enantiomer.[7]
-
Reaction Setup:
-
Dissolve the racemic 3-(2-Naphthyl)-alanine in a suitable buffer system.
-
Add the L-amino acid oxidase to the solution.
-
Incubate at the optimal temperature and pH for the enzyme.
-
-
Monitoring: Monitor the reaction progress by chiral HPLC to observe the depletion of the L-enantiomer.
-
Workup: Once the reaction is complete, the desired 3-(2-Naphthyl)-D-alanine can be separated from the resulting α-keto acid by techniques such as extraction or chromatography.
Visualizations
Caption: Workflow for Peptide Coupling with Minimized Racemization.
Caption: Troubleshooting Logic for Racemization Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-D-2-Nal-OH in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the use of H-D-2-Nal-OH (3-(2-Naphthyl)-D-alanine) and its derivatives (e.g., Fmoc-D-2-Nal-OH) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid in peptide synthesis?
A1: this compound is the unnatural amino acid 3-(2-Naphthyl)-D-alanine. Its side chain contains a bulky and highly hydrophobic naphthalene (B1677914) ring.[1] During Solid-Phase Peptide Synthesis (SPPS), these characteristics can lead to several challenges:
-
Steric Hindrance: The bulky naphthyl group can physically obstruct the approach of activated amino acids, leading to slow or incomplete coupling reactions.[1]
-
Peptide Aggregation: The hydrophobicity of the naphthyl group promotes inter-chain and intra-chain aggregation of the growing peptide on the solid support. This aggregation can mask the N-terminus, preventing it from reacting and leading to truncated or deletion sequences.[2]
-
Low Solubility: Peptides rich in hydrophobic residues like D-2-Nal can have poor solubility in standard synthesis solvents, further complicating purification and handling.[2]
Q2: Are there any specific, unique chemical side reactions associated with the naphthyl side chain of D-2-Nal during standard Fmoc-SPPS?
A2: Under standard Fmoc-SPPS conditions (TFA cleavage, piperidine (B6355638) for Fmoc removal), the naphthalene side chain is generally stable and does not undergo specific chemical side reactions. Unlike tryptophan, which can be susceptible to oxidation or modification by carbocations during cleavage, the naphthyl group is less reactive.[3] The primary issues are physical (steric hindrance, aggregation) rather than chemical.[1][2]
Q3: When should I choose Fmoc-D-2-Nal-OH over Fmoc-D-1-Nal-OH?
A3: The choice between 2-Nal and 1-Nal isomers depends on the desired structural properties of the final peptide. The 2-Nal isomer is sterically less demanding than the 1-Nal isomer, where the side chain is attached at the 1-position of the naphthalene ring.[1] Structurally, 2-Naphthylalanine is often considered a substitute for phenylalanine, while 1-Naphthylalanine is a closer geometric mimic of tryptophan.[4][5] If you are aiming to mimic a phenylalanine-containing interaction with increased hydrophobicity, D-2-Nal is a suitable choice.
Troubleshooting Guide
Problem 1: Low coupling efficiency or incomplete reaction when coupling Fmoc-D-2-Nal-OH.
-
Question: I am observing a significant amount of unreacted N-terminus (positive Kaiser test) after coupling Fmoc-D-2-Nal-OH. What is causing this and how can I fix it?
-
Answer: This is a classic issue of steric hindrance from the bulky naphthyl side chain. The standard coupling conditions may not be sufficient to drive the reaction to completion.
Solutions:
-
Extend Coupling Time: Double the standard coupling time (e.g., from 1 hour to 2 hours).
-
Double Couple: After the initial coupling reaction, drain the vessel, wash, and perform a second, identical coupling step on the same residue.
-
Use a More Potent Activating Agent: Switch from standard activators like HBTU or HCTU to a more potent one, such as HATU or COMU, which are known to be more effective for sterically hindered amino acids.
-
Increase Reagent Equivalents: Use a higher excess of the Fmoc-D-2-Nal-OH and activation reagents (e.g., increase from 4 equivalents to 6-8 equivalents).
Workflow for Difficult Coupling
Caption: Workflow for coupling sterically hindered amino acids like D-2-Nal.
-
Problem 2: Appearance of deletion sequences (-1 mass spec peak) after incorporating D-2-Nal.
-
Question: My final peptide analysis shows a significant peak corresponding to the desired sequence minus the D-2-Nal residue. Why did this happen?
-
Answer: This indicates a complete failure of the D-2-Nal coupling, followed by a successful coupling of the subsequent amino acid. The primary cause is peptide chain aggregation, where the hydrophobic D-2-Nal residue on a neighboring chain folds over and blocks the reactive N-terminus of the target chain.
Solutions:
-
Incorporate "Disrupting" Elements:
-
Pseudoprolines: If the residue preceding D-2-Nal is a Ser or Thr, consider using a pseudoproline dipeptide (e.g., Fmoc-Xaa-Thr(ψMe,Mepro)-OH) to introduce a kink in the peptide backbone and disrupt aggregation.
-
Isotope-labeled Amino Acids: Using an O-acyl isopeptide can help improve solubility and reduce aggregation.
-
-
Use Aggregation-Reducing Solvents: Replace standard DMF with a solvent mixture known to disrupt secondary structures, such as a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP), or add a small percentage of Dimethyl Sulfoxide (DMSO) (1-5%).
-
Lower Resin Loading: Synthesize the peptide on a resin with a lower initial loading capacity (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the chance of inter-chain aggregation.
Table 1: Comparison of Coupling Conditions for Fmoc-D-2-Nal-OH
-
| Parameter | Standard Protocol | Recommended Protocol for D-2-Nal |
| Coupling Reagent | HBTU / HOBt | HATU / HOAt |
| Equivalents (AA/Reagent/Base) | 4 / 3.9 / 8 | 6 / 5.9 / 12 |
| Solvent | DMF | DMF/NMP (1:1) or DMF + 5% DMSO |
| Coupling Time | 45 - 60 min | 2 - 4 hours or Double Couple (2x 1hr) |
| Resin Loading | 0.5 - 0.8 mmol/g | < 0.4 mmol/g |
Problem 3: The peptide is difficult to purify via RP-HPLC.
-
Question: My crude peptide containing D-2-Nal shows very broad peaks during HPLC purification and appears to be precipitating on the column. What can I do?
-
Answer: The high hydrophobicity imparted by the D-2-Nal residue can cause poor solubility in standard HPLC mobile phases, leading to aggregation and difficult purification.
Solutions:
-
Modify Mobile Phase: Increase the organic content (acetonitrile or methanol) in the starting mobile phase (Buffer A). If precipitation occurs at the start of the gradient, consider adding 5-10% isopropanol (B130326) to both Buffer A and B to improve solubility.
-
Change pH: If the peptide's overall charge allows, try switching to a high-pH (e.g., pH 9 with ammonium (B1175870) bicarbonate) or low-pH (e.g., pH 2 with TFA or formic acid) mobile phase to find conditions where solubility is maximized.
-
Elevated Temperature: Perform the purification at an elevated temperature (e.g., 40-60°C). This can disrupt aggregates and improve peak shape.
Troubleshooting Logic for D-2-Nal Synthesis Issues
Caption: Troubleshooting logic for issues arising from D-2-Nal incorporation.
-
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-D-2-Nal-OH
This protocol is designed to maximize coupling efficiency for the sterically demanding Fmoc-D-2-Nal-OH residue.
-
Resin and Peptide Preparation:
-
Start with the peptide-resin that has a freshly deprotected N-terminus.
-
Ensure the resin is well-swollen in the synthesis solvent (e.g., DMF/NMP 1:1 v/v).
-
-
Activation Mixture Preparation (perform in a separate vessel):
-
Dissolve Fmoc-D-2-Nal-OH (6 equivalents relative to resin loading) and HATU (5.9 equivalents) in the synthesis solvent.
-
Add N,N-Diisopropylethylamine (DIEA) (12 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the synthesis solvent from the reaction vessel.
-
Add the activated amino acid mixture to the resin.
-
Agitate the reaction vessel for a minimum of 2 hours at room temperature.
-
-
Monitoring and Post-Coupling Steps:
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the test is negative (beads are colorless/yellow), proceed with washing (3x DMF, 3x DCM) and the next deprotection step.
-
If the test is positive (beads are blue), drain the vessel, wash once with DMF, and perform a second coupling (double couple) using a freshly prepared activation mixture for 1-2 hours. If the Kaiser test remains positive, consider capping the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.
-
References
- 1. lifetein.com [lifetein.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Peptides Containing H-D-2-Nal-OH
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of synthetic peptides incorporating the hydrophobic amino acid H-D-2-Nal-OH (3-(2-Naphthyl)-D-alanine).
Frequently Asked Questions (FAQs)
Q1: What makes peptides containing this compound difficult to dissolve?
A1: The primary challenge in solubilizing peptides with this compound stems from the inherent hydrophobicity of the 2-naphthyl group.[1][2][3][4] Peptides with a high proportion of non-polar amino acids, such as this compound, tend to have limited solubility in aqueous solutions.[5][6][7] This hydrophobicity can lead to intermolecular interactions, causing the peptides to aggregate and precipitate rather than dissolve.[5][7]
Several factors can exacerbate this issue:
-
High Percentage of Hydrophobic Residues: If the peptide sequence contains over 50% hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) in addition to this compound, its solubility in water will likely be very low.[6][7][8]
-
Peptide Length: Longer peptide chains have a greater surface area for hydrophobic interactions, which can decrease solubility.[7][9][10]
-
Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net zero charge.[5][7][11]
Q2: I can't dissolve my this compound-containing peptide in water. What should be my first step?
A2: Before attempting to dissolve the entire sample, it is highly recommended to perform a solubility test on a small aliquot to avoid compromising your entire peptide stock.[6][7][10]
Your first troubleshooting step should be to determine the peptide's overall charge to guide your choice of solvent.[6][7] You can estimate the charge by assigning a value of +1 to each basic residue (Lysine, Arginine, Histidine, and the N-terminus) and -1 to each acidic residue (Aspartic Acid, Glutamic Acid, and the C-terminus) at neutral pH.
-
If the peptide has a net positive charge (basic): Try dissolving it in an acidic solution, such as 10% acetic acid.[6][9]
-
If the peptide has a net negative charge (acidic): Attempt to dissolve it in a basic solution, like 1% ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate.[6][9][12]
-
If the peptide is neutral or highly hydrophobic: It will likely require an organic solvent.[6][9]
Q3: Which organic solvents are recommended for dissolving hydrophobic peptides containing this compound?
A3: For highly hydrophobic or neutral peptides, dissolving the peptide in a small amount of an organic solvent before diluting with an aqueous buffer is the most effective strategy.[6][8][9][13]
| Organic Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Dissolve in a minimal volume, then dilute. | Preferred for biological assays due to low toxicity.[6] Avoid using with peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[9][12] Final concentration in cell-based assays should typically not exceed 0.5-1%.[9] |
| Dimethylformamide (DMF) | Dissolve in a minimal volume, then dilute. | A good alternative to DMSO, especially for peptides with Cys or Met.[6][9] |
| Acetonitrile (ACN) | Dissolve in a minimal volume, then dilute. | Can be used for hydrophobic peptides.[6][9] |
| Isopropanol or Ethanol | Dissolve in a minimal volume, then dilute. | May be effective for some peptides.[9][13] |
Q4: Are there other techniques to improve the solubility of my peptide?
A4: Yes, several physical methods can aid in dissolving challenging peptides:
-
Sonication: Using a bath sonicator can help break up aggregates and enhance dissolution.[6][9] It is recommended to sonicate in short bursts on ice to prevent the sample from heating up.[6]
-
Gentle Heating: Carefully warming the solution (e.g., to 40°C) can increase the solubility of some peptides.[8][13] However, this should be done cautiously to avoid degradation.[7]
-
pH Adjustment: Adjusting the pH of the solution to be further from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.[5][10][13]
Troubleshooting Guide
This section provides a structured workflow for addressing solubility issues with peptides containing this compound.
Caption: A troubleshooting workflow for peptide solubilization.
Experimental Protocols
Protocol 1: General Solubilization Procedure for a Hydrophobic Peptide
This protocol outlines the stepwise method for dissolving a peptide containing this compound that is insoluble in aqueous solutions.
Caption: Step-by-step experimental workflow for solubilizing peptides.
Detailed Steps:
-
Preparation: Allow the lyophilized peptide to warm to room temperature before opening the vial.[6][8] Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom.[6]
-
Initial Dissolution in Organic Solvent: Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) directly to the lyophilized peptide.[9][13] Start with a small volume (e.g., 10-50 µL) to achieve a high concentration stock solution.
-
Ensure Complete Dissolution: Vortex the mixture thoroughly to ensure the peptide is completely dissolved in the organic solvent. The solution should be clear.[6][9]
-
Aqueous Dilution: While vortexing, slowly add your desired sterile aqueous buffer (e.g., PBS, Tris) drop-by-drop to the concentrated peptide-organic solvent mixture.[7] This gradual dilution is crucial to prevent the peptide from precipitating out of the solution.
-
Troubleshooting Precipitation: If the solution becomes cloudy or a precipitate forms during dilution, it indicates that the peptide's solubility limit in that final solvent composition has been exceeded. You can try the following:
-
Sonication: Place the vial in a bath sonicator for short intervals (e.g., 3 bursts of 10 seconds), chilling on ice in between, to help redissolve the peptide.[6][9]
-
Re-dissolve and Adjust: If sonication fails, you may need to lyophilize the peptide again and attempt to redissolve it at a lower final concentration.[6]
-
-
Storage: Once the peptide is successfully dissolved, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to maintain stability.[1]
Protocol 2: Peptide Sequence and Formulation Considerations
For long-term projects or when solubility remains a persistent issue, consider these advanced strategies:
-
Peptide Sequence Modification: If biologically permissible, substituting one or more hydrophobic residues with hydrophilic or charged amino acids can significantly improve solubility.[5][10][13] Replacing a hydrophobic amino acid with Glycine or Alanine can also be effective.[12]
-
Formulation with Excipients:
-
Chemical Modification:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can create a "hydrophilic shield," which drastically increases water solubility and can also extend the peptide's half-life in circulation.[5][10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. jpt.com [jpt.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. News - How to increase the solubility of peptides? [gtpeptide.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimization of Cleavage Conditions for H-D-2-Nal-OH Peptides
Welcome to the technical support center for the optimization of cleavage conditions for peptides containing D-2-Naphthylalanine (H-D-2-Nal-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of cleaving peptides containing this bulky, hydrophobic amino acid from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing D-2-Naphthylalanine require special consideration during cleavage?
A1: The D-2-Naphthylalanine (D-2-Nal) residue possesses a large, hydrophobic naphthyl side chain. This can lead to steric hindrance, which may slow down the cleavage reaction, and can promote peptide aggregation during and after cleavage. Furthermore, the electron-rich aromatic ring system is susceptible to modification by reactive cations generated during the removal of protecting groups, necessitating a carefully selected scavenger cocktail.
Q2: What is the most common cleavage method for peptides synthesized using Fmoc chemistry?
A2: The most common method involves treating the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[1]
Q3: What are scavengers and why are they critical for cleaving D-2-Nal containing peptides?
A3: Scavengers are nucleophilic reagents added to the TFA cleavage mixture to "trap" highly reactive cationic species that are liberated from protecting groups (e.g., t-butyl cations) and the resin linker.[2][3] For peptides with D-2-Nal, these cations can otherwise cause unwanted alkylation of the naphthyl ring. Common scavengers include triisopropylsilane (B1312306) (TIS), water, ethanedithiol (EDT), and phenol.[1]
Q4: How can I monitor the completion of the cleavage and deprotection reaction?
A4: A common and highly recommended method is to perform a small-scale "test cleavage" on a few milligrams of the peptide-resin.[4] The cleaved peptide can then be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the correct molecular weight and assess purity.[4] This allows for the optimization of cleavage time and cocktail composition before committing the entire batch.
Q5: My crude this compound peptide is difficult to dissolve after precipitation. What should I do?
A5: Peptides rich in hydrophobic residues like D-2-Nal are prone to aggregation and can be difficult to dissolve.[5] Try dissolving the peptide in a small amount of a strong organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or glacial acetic acid before diluting with your desired aqueous buffer for purification.[5] Sonication can also aid in dissolution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | 1. Incomplete Cleavage Reaction: The bulky D-2-Nal residue may sterically hinder the TFA from accessing the linker. 2. Peptide Re-attachment to Resin: Cations generated from the resin linker can react with nucleophilic residues, causing the peptide to irreversibly re-attach.[1] 3. Poor Precipitation: The peptide may have some solubility in the precipitation solvent (e.g., diethyl ether). | 1. Extend Cleavage Time: Increase the reaction time in increments (e.g., from 2 hours to 4 hours) and monitor completion with a test cleavage. 2. Optimize Scavenger Cocktail: Use a scavenger like TIS which is highly effective at reducing resin-derived cations. A cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a good starting point.[1] 3. Improve Precipitation: Ensure the precipitation solvent is ice-cold. Try a different solvent like methyl t-butyl ether (MTBE). Concentrate the TFA solution under a stream of nitrogen before adding the cold ether.[6] |
| Impure Crude Peptide (Multiple Peaks in HPLC) | 1. Incomplete Deprotection: Side-chain protecting groups (e.g., Boc, tBu) may not be fully removed.[5] 2. Side Reactions: The naphthyl ring of D-2-Nal or other sensitive residues (Tyr, Met, Cys) may have been alkylated.[1] 3. Oxidation: Methionine or Cysteine residues, if present, may have been oxidized. | 1. Extend Cleavage Time/Increase Temperature: Allow more time for the reaction. Do not exceed 40°C as it may degrade the peptide.[2] 2. Use a More Robust Scavenger Cocktail: For complex peptides, "Reagent K" (TFA/Phenol/H₂O/Thioanisole (B89551)/EDT) can be effective at preventing a wider range of side reactions.[4] 3. Work Under Inert Atmosphere: If oxidation is suspected, perform the cleavage under a nitrogen or argon atmosphere.[5] |
| Unexpected Mass in MS Analysis (+56 Da) | 1. t-Butylation: The peptide, particularly the D-2-Nal residue, has likely been modified by a tert-butyl cation. This is a common side reaction if scavengers are insufficient. | 1. Increase Scavenger Concentration: The most effective scavenger for preventing t-butylation is TIS. Ensure it is present in the cleavage cocktail (typically 2-5%). |
Data Presentation: Comparison of Cleavage Cocktails
The following table provides a summary of common cleavage cocktails and their suitability for peptides containing sensitive residues like D-2-Nal.
| Cleavage Cocktail (v/v) | Composition | Target Residues & Protecting Groups | Advantages | Disadvantages |
| TFA / TIS / H₂O | 95 / 2.5 / 2.5 | Standard peptides, Tyr, Trp(Boc) | Low odor, simple to prepare, effective for most sequences.[1] | May not be sufficient for peptides with multiple Arg(Pbf/Pmc) or Cys(Trt) residues. |
| Reagent B | TFA / Phenol / H₂O / TIS | Trityl-based protecting groups | "Odorless" alternative to thiol-containing cocktails.[7] | Will not prevent oxidation of Methionine.[7] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | Cys, Met, Trp, Tyr, Arg | Robust, "universal" cocktail for peptides with many sensitive residues.[3] | Highly noxious odor due to thioanisole and EDT. |
| Reagent R | TFA / Thioanisole / EDT / Anisole | Arg(Pbf/Pmc/Mtr) | Excellent for peptides with multiple arginine residues.[8] | Highly noxious odor. |
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage
This protocol is essential for optimizing conditions before proceeding with the bulk of your material.[4]
-
Resin Preparation: Transfer approximately 5-10 mg of the dried peptide-resin to a 1.5 mL microcentrifuge tube.
-
Cleavage Cocktail Addition: Prepare the chosen cleavage cocktail (e.g., 200 µL of TFA/TIS/H₂O 95:2.5:2.5) fresh. Add the cocktail to the resin.
-
Reaction: Cap the tube and allow the reaction to proceed at room temperature for 2 hours. Vortex briefly every 30 minutes.
-
Peptide Isolation:
-
Filter the resin using a micro-filter tube or a pipette with a cotton plug, collecting the TFA filtrate in a new tube.
-
Wash the resin with an additional 50 µL of fresh TFA and combine the filtrates.
-
-
Precipitation: Add 1 mL of ice-cold diethyl ether to the filtrate to precipitate the peptide.
-
Collection: Centrifuge for 2 minutes at high speed. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with 1 mL of cold ether.
-
Drying & Analysis: Dry the pellet under a stream of nitrogen. Reconstitute in an appropriate solvent (e.g., 50% Acetonitrile/Water) for HPLC and MS analysis.
Protocol 2: Standard Scale Cleavage and Deprotection
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel with a sintered glass frit.[2] Wash the resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.[1]
-
Cleavage Cocktail Preparation: Prepare the optimized cleavage cocktail fresh. For a 0.1 mmol synthesis, approximately 2-5 mL is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Swirl gently to ensure the entire resin bed is wetted. Allow the mixture to react at room temperature for the optimized duration (typically 2-4 hours).
-
Peptide Filtration: Drain the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 50 mL centrifuge tube).
-
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to recover the remaining peptide. Combine all filtrates.
-
Concentration (Optional): To improve precipitation, concentrate the combined TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.
-
Peptide Precipitation: Add 30-40 mL of ice-cold diethyl ether or MTBE to the concentrated filtrate. A white precipitate should form immediately.
-
Incubation: Allow the mixture to stand at -20°C or on ice for at least 30 minutes to maximize precipitation.
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the supernatant. Wash the pellet three times with cold ether, using centrifugation to recover the pellet each time.
-
Drying and Storage: After the final wash, dry the peptide pellet under vacuum to remove all traces of ether. The resulting white solid is the crude peptide. Store the dried peptide at -20°C or below.
Visualizations
Caption: Standard workflow for peptide cleavage from solid-phase resin.
Caption: Troubleshooting logic for common peptide cleavage issues.
Caption: Prevention of D-2-Nal alkylation by scavenger quenching.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: H-D-2-Nal-OH Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of H-D-2-Nal-OH in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving this compound | The compound has limited solubility in neutral aqueous solutions. | For aqueous solutions, adjust the pH to 8 with NaOH to aid dissolution.[1] Alternatively, use a minimal amount of an organic solvent such as DMSO before diluting with your aqueous buffer. |
| Precipitation Observed in Solution | The solution may be supersaturated, or the pH may have shifted. | Ensure the final concentration is within the solubility limits for the chosen solvent system. Verify and, if necessary, adjust the pH of the solution. Consider sonicating the solution to aid dissolution. |
| Loss of Compound Activity or Purity Over Time | Chemical degradation of this compound in solution. | Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot stock solutions and store at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles.[1] Protect solutions from light. |
| Inconsistent Experimental Results | Variability in solution preparation and storage, or degradation of the compound. | Standardize your protocol for solution preparation, including solvent, pH, and concentration. Perform a stability test of your working solution under your experimental conditions to understand its viability over the course of your assay. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
In Solution: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.
2. What solvents are recommended for dissolving this compound?
This compound is slightly soluble in water. Its solubility in aqueous solutions can be increased by adjusting the pH to 8 with NaOH.[1] For compounds that are difficult to dissolve, using a small amount of an organic co-solvent like DMSO can be effective.
3. What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is influenced by several factors, including:
-
pH: Extreme pH values can catalyze hydrolysis of the amino acid.
-
Temperature: Higher temperatures generally accelerate degradation rates.
-
Oxygen: The presence of oxygen can lead to oxidation, particularly of the naphthalene (B1677914) ring.
-
Light: Exposure to light can cause photodegradation.
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.
4. What are the potential degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure (an amino acid with a naphthalene group), potential degradation pathways include:
-
Oxidation: The naphthalene ring is susceptible to oxidation.
-
Hydrolysis: The amide bond of the amino acid can be hydrolyzed under acidic or basic conditions.
-
Racemization: The chiral center of the D-amino acid could potentially undergo racemization to the L-isomer under certain conditions.
-
Photodegradation: The aromatic naphthalene ring can absorb UV light, leading to degradation.
-
Lactam Formation: Similar to other amino acid derivatives with a naphthalene moiety, the formation of a non-fluorescent lactam from the isoindole derivative is a possible degradation pathway, especially under basic conditions.[2]
5. How can I assess the stability of my this compound solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the most common approach. This involves analyzing the solution at different time points and under various conditions to monitor the decrease in the parent compound and the formation of degradation products.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, purified water
-
1 M NaOH solution
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile, purified water to create a slurry.
-
While vortexing, add 1 M NaOH dropwise until the pH of the solution reaches 8 and the solid is completely dissolved.[1]
-
Add sterile, purified water to reach the final desired concentration.
-
Filter the solution through a 0.22 µm sterile filter.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound Solution using HPLC
Objective: To determine the stability of an this compound solution under specific storage conditions.
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing the this compound solution, dilute a sample to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method (e.g., 5-95% mobile phase B over 20 minutes).
-
Record the chromatogram and note the peak area and retention time of the main this compound peak.
-
-
Stability Study:
-
Store the remaining this compound solution under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot to the same concentration as the initial sample and inject it into the HPLC system using the same method.
-
Record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the initial (T=0) peak area.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Logical relationships of potential degradation pathways for this compound.
References
Technical Support Center: Sequencing Peptides with Unnatural Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when sequencing peptides containing unnatural amino acids.
Frequently Asked Questions (FAQs)
This section covers common questions regarding the sequencing of peptides with non-canonical amino acid residues.
Q1: Why is sequencing peptides with unnatural amino acids more difficult than sequencing natural peptides?
A: Sequencing peptides with unnatural amino acids presents several challenges that are not typically encountered with natural peptides. These difficulties arise at various stages of the standard proteomics workflow, from sample preparation to data analysis.
-
Enzymatic Digestion: Many unnatural amino acids can render peptide bonds resistant to cleavage by common proteases like trypsin. For instance, the incorporation of D-amino acids at cleavage sites can significantly inhibit enzymatic digestion.[1] Similarly, N-methylated amino acids can increase a peptide's stability against proteases.[2][3] This resistance can lead to very long, difficult-to-sequence peptides or a complete failure to generate peptides in a bottom-up proteomics approach.
-
Mass Spectrometry Fragmentation: Unnatural amino acids can alter the fragmentation behavior of peptides in the mass spectrometer. Standard fragmentation methods like Collision-Induced Dissociation (CID) may not be efficient for peptides containing certain unnatural residues, leading to poor quality MS/MS spectra with insufficient information for sequencing.[4] The unique chemical structures of unnatural amino acids can also lead to unusual fragmentation patterns that are not recognized by standard sequencing algorithms.
-
Data Analysis: Standard database search algorithms are designed to identify peptides composed of the 20 canonical amino acids. Peptides containing unnatural amino acids will not be identified unless the software is specifically configured to search for these modifications. De novo sequencing, which determines the peptide sequence without a database, is often required but can be more complex and less accurate, especially with unfamiliar fragmentation patterns.[5]
Q2: How do different classes of unnatural amino acids affect mass spectrometry analysis?
A: The chemical nature of the unnatural amino acid significantly influences its behavior during mass spectrometry.
-
Beta-Amino Acids: Peptides containing β-amino acids can exhibit unusual fragmentation patterns. For example, under certain conditions, they may show a lack of expected c and z• ions and an increase in a• and y fragments.[6]
-
D-Amino Acids: The presence of a D-amino acid can be difficult to detect as it does not change the peptide's mass. However, specialized fragmentation techniques like radical-directed dissociation (RDD) can be more sensitive to the stereochemistry and produce different fragmentation patterns for peptides containing D-amino acids compared to their all-L-amino acid counterparts.[5]
-
N-Methylated Amino Acids: N-methylation can improve the pharmacokinetic properties of peptides and increases their resistance to proteolysis.[2][3][7] This can result in longer, more difficult-to-fragment peptides.
-
Fluorescently Labeled Amino Acids: Large, bulky fluorescent labels can affect the ionization and fragmentation efficiency of peptides. The label itself may fragment during MS/MS analysis, complicating the spectrum.[8][9] Careful optimization of labeling chemistry and mass spectrometry parameters is crucial.[6]
-
Hydrophobic Unnatural Amino Acids: Highly hydrophobic peptides, which can result from the incorporation of certain unnatural amino acids, may be difficult to analyze with standard liquid chromatography-mass spectrometry (LC-MS) methods. They can exhibit poor solubility in typical mobile phases and may require specialized chromatography columns and gradients.[10][11]
Q3: What are the best mass spectrometry fragmentation methods for sequencing peptides with unnatural amino acids?
A: The choice of fragmentation method is critical for successfully sequencing peptides with unnatural amino acids. While Collision-Induced Dissociation (CID) is the most common method, it may not be optimal for all modified peptides.
-
Collision-Induced Dissociation (CID): This method is widely available but may not provide sufficient fragmentation for peptides with stable modifications or those that localize charge away from the peptide backbone.[4]
-
Higher-Energy Collisional Dissociation (HCD): HCD can provide more complete fragmentation than CID and is often better for identifying peptides with post-translational modifications, which can be analogous to unnatural amino acids.[7][12]
-
Electron Transfer Dissociation (ETD): ETD is particularly useful for sequencing peptides with labile modifications that are easily lost during CID or HCD. It cleaves the peptide backbone at different bonds (c- and z-ions), providing complementary information. ETD is also advantageous for sequencing highly charged peptides.[7]
A combination of different fragmentation methods (e.g., a decision-tree approach using both HCD and ETD) can often provide the most comprehensive sequence information.[3][7]
Q4: What bioinformatics tools can be used to sequence peptides with unnatural amino acids?
A: Standard database search software can be used if the unnatural amino acid can be defined as a variable modification. However, for truly novel or unknown structures, de novo sequencing software is necessary.
-
Database Search with Modifications: Software like Mascot and SEQUEST allow users to define custom modifications with specific mass shifts. This is suitable when the identity and mass of the unnatural amino acid are known.
-
De Novo Sequencing Software: Tools like PEAKS, Novor, and DeNovoX are designed to sequence peptides without a database.[13][14][15] Some of these tools offer the flexibility to consider unspecified modifications or allow the user to define a custom library of amino acid masses, which is essential for identifying peptides with novel unnatural residues.[2]
-
Specialized Tools: For certain types of analysis, specialized bioinformatics workflows may be necessary. For instance, tools are being developed to predict protease cleavage sites in peptides containing both natural and unnatural amino acids, which can aid in designing experiments and interpreting results.[15][16][17]
Troubleshooting Guides
This section provides practical guidance for overcoming common experimental issues.
Issue 1: Inefficient or No Enzymatic Digestion
Symptom: Your LC-MS analysis shows predominantly the undigested peptide or very large, partially digested fragments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Protease Resistance due to Unnatural Amino Acids | Unnatural amino acids, such as D-amino acids or N-methylated residues, at or near the protease cleavage site can inhibit enzyme activity.[1][18] - Use a cocktail of proteases: Employing multiple proteases with different cleavage specificities can increase the chances of cleaving the peptide. - Use less specific proteases: Enzymes like Proteinase K have broader specificity and may be more effective. - Chemical cleavage: Consider using chemical cleavage reagents (e.g., cyanogen (B1215507) bromide) that are not affected by the stereochemistry or modification of the amino acid side chains. |
| Incorrect Digestion Conditions | The pH, temperature, or buffer composition may not be optimal for the chosen protease. - Verify and optimize protocol: Ensure that the digestion protocol is appropriate for your protease and peptide. Refer to the enzyme manufacturer's guidelines. |
| Inaccessible Cleavage Sites | The three-dimensional structure of the peptide may be preventing the protease from accessing the cleavage sites. - Denature the peptide: Use denaturants like urea (B33335) or guanidinium (B1211019) chloride prior to digestion to unfold the peptide. Ensure the denaturant is removed or diluted to a concentration compatible with the protease before adding the enzyme. |
Issue 2: Poor or No Fragmentation in MS/MS
Symptom: The MS/MS spectra for your peptide of interest are of low quality, with few or no informative fragment ions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Collision Energy | The energy applied during fragmentation may not be sufficient to break the peptide bonds, especially for stable peptides.[19] - Optimize collision energy: Perform a collision energy ramp or test a range of collision energies to find the optimal setting for your specific peptide. |
| Inappropriate Fragmentation Method | CID may not be effective for your peptide due to its specific chemical properties. - Try alternative fragmentation methods: Experiment with HCD or ETD, which may provide better fragmentation for your modified peptide.[12] ETD is particularly useful for labile modifications. |
| Charge State of the Precursor Ion | The charge state of the peptide can influence its fragmentation efficiency. - Select different precursor charge states: If possible, select different charge states of your peptide for fragmentation to see which one yields a better MS/MS spectrum. |
| Presence of a Highly Basic or Charge-Directing Unnatural Amino Acid | A strongly basic unnatural amino acid can "sequester" the charge, leading to poor fragmentation along the backbone.[4] - Chemical modification: In some cases, it may be possible to chemically modify the charge-directing group to promote more even fragmentation. - Use ETD: ETD is less dependent on charge distribution and can be more effective in these cases. |
Issue 3: Difficulty in Data Analysis and Sequence Identification
Symptom: You have high-quality MS/MS spectra, but your software fails to identify the peptide sequence.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Unnatural Amino Acid Not Defined in the Search Parameters | Standard database search algorithms will not find a match if the mass of the unnatural amino acid is not accounted for. - Define a variable modification: In your search software, add the mass of your unnatural amino acid as a variable modification on the appropriate residue(s). |
| Unknown or Unexpected Modification | The peptide may have an unexpected modification in addition to the intended unnatural amino acid. - Perform an open modification search: Use a search strategy that allows for a wide range of mass shifts to identify any unexpected modifications. - Use de novo sequencing software: Employ de novo sequencing to determine the amino acid sequence directly from the spectrum. Then, manually inspect the sequence and mass shifts to identify the unnatural amino acid.[14] |
| Unusual Fragmentation Pattern | The unnatural amino acid may be causing fragmentation patterns that are not well-scored by the search algorithm. - Manually inspect the spectra: Look for characteristic fragment ions (b, y, c, z) and see if you can manually piece together parts of the sequence. This can help to validate or correct the output from de novo sequencing software.[20] - Use software with customizable scoring: Some advanced bioinformatics tools allow for the customization of scoring models to better handle non-canonical fragmentation. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the sequencing of peptides with unnatural amino acids.
Protocol 1: General Sample Preparation for LC-MS/MS of Synthetic Peptides
This protocol outlines the basic steps for preparing a synthetic peptide for analysis by LC-MS/MS.
-
Peptide Solubilization:
-
Dissolve the lyophilized peptide in a suitable solvent. Start with LC-MS grade water.
-
If the peptide is hydrophobic, add acetonitrile (B52724) to a final concentration of 5-30%.[11] For very hydrophobic peptides, formic acid or DMSO may be required. Note that high concentrations of organic solvents can affect chromatographic performance.[10]
-
-
Sample Cleanup (Desalting):
-
It is crucial to remove salts and other contaminants from the peptide sample as they can interfere with ionization and suppress the peptide signal.[21]
-
Use a C18 ZipTip or a similar solid-phase extraction (SPE) method for desalting.
-
Activation: Wet the C18 material with 100% acetonitrile.
-
Equilibration: Equilibrate the C18 material with 0.1% formic acid in water.
-
Binding: Load the peptide sample onto the C18 material.
-
Washing: Wash the C18 material with 0.1% formic acid in water to remove salts.
-
Elution: Elute the desalted peptide with a solution of 50-80% acetonitrile and 0.1% formic acid in water.
-
-
Final Concentration:
-
Dry the eluted peptide in a vacuum centrifuge.
-
Reconstitute the peptide in a small volume of 0.1% formic acid in water, with a small amount of acetonitrile if needed for solubility, to achieve the desired concentration for LC-MS/MS analysis.
-
Protocol 2: Optimizing Collision Energy for a Peptide with an Unnatural Amino Acid
This protocol describes a method for determining the optimal collision energy for a specific peptide containing an unnatural amino acid.
-
Instrument Setup:
-
Infuse the purified peptide solution directly into the mass spectrometer or use a flow injection analysis setup.
-
-
Create an Inclusion List:
-
Create a targeted MS/MS method that specifically selects the precursor m/z of your peptide of interest.
-
-
Set Up a Collision Energy Ramp:
-
In your instrument control software, set up a series of experiments where the same precursor ion is fragmented at different collision energies.
-
Start with a broad range of normalized collision energies (e.g., 15, 20, 25, 30, 35, 40).
-
-
Acquire Data:
-
Acquire MS/MS spectra at each collision energy setting.
-
-
Analyze the Results:
-
Visually inspect the MS/MS spectra obtained at each collision energy.
-
Look for the collision energy that produces the highest number of informative fragment ions (b- and y-ions) and the best sequence coverage.
-
For some instruments and software, you can use an automated optimization feature that will perform this ramp and suggest an optimal collision energy.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the sequencing of peptides with unnatural amino acids.
Caption: Experimental workflow for sequencing peptides with unnatural amino acids.
Caption: Troubleshooting logic for poor or no peptide fragmentation.
References
- 1. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novor.cloud [novor.cloud]
- 3. researchgate.net [researchgate.net]
- 4. Improving fragmentation of poorly fragmenting peptides and phosphopeptides during collision-induced dissociation by malondialdehyde modification of arginine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selectscience.net [selectscience.net]
- 14. rapidnovor.com [rapidnovor.com]
- 15. Software-aided workflow for predicting protease-specific cleavage sites using physicochemical properties of the natural and unnatural amino acids in peptide-based drug discovery | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Software-aided workflow for predicting protease-specific cleavage sites using physicochemical properties of the natural and unnatural amino acids in peptide-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 21. massspec.unm.edu [massspec.unm.edu]
Overcoming steric hindrance with H-D-2-Nal-OH incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the incorporation of the sterically hindered amino acid H-D-2-Nal-OH (3-(2-Naphthyl)-D-alanine) in your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered sterically hindered?
A1: this compound is a non-natural D-amino acid derivative of alanine, featuring a bulky naphthalene (B1677914) side chain.[1][2][3] This large aromatic group creates significant steric hindrance, which can impede the efficiency of peptide bond formation during solid-phase peptide synthesis (SPPS).[4][5][6] The bulky nature of this side chain can physically block or slow down the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain on the solid support.[4][5]
Q2: What are the common issues encountered when incorporating this compound?
A2: The primary issues stem from its steric bulk and include:
-
Low Coupling Yields: The most frequent problem is incomplete or slow coupling reactions, leading to lower overall yield of the desired peptide.[4][7]
-
Deletion Sequences: Failed coupling can result in a portion of the peptide chains lacking the this compound residue, creating deletion impurities that can be difficult to separate.[8]
-
Peptide Aggregation: The hydrophobic nature of the naphthyl group can contribute to the aggregation of peptide chains on the resin, further hindering reagent accessibility.[5]
-
Epimerization: While less common with standard modern coupling reagents, aggressive coupling conditions required for bulky residues can sometimes increase the risk of racemization at the C-terminal amino acid.[9]
Q3: How does the choice of solid support (resin) affect the incorporation of this compound?
A3: The resin is a critical factor. Resins with good swelling properties, such as polyethylene (B3416737) glycol (PEG) or PEG-polystyrene (PEG-PS) graft resins, are often preferred over standard polystyrene (PS) resins.[5][10] Higher swelling capacity helps to solvate the growing peptide chains, reducing inter-chain aggregation and improving reagent access to the reaction sites, which is crucial when dealing with sterically hindered residues.[10][11] Additionally, using a resin with a lower substitution (loading) capacity can increase the distance between peptide chains, mitigating steric hindrance between them.[10][11]
Q4: What is the impact of incorporating this compound on the final peptide's structure and function?
A4: The incorporation of this compound significantly influences a peptide's properties. The bulky, hydrophobic naphthyl group can enhance hydrophobic interactions, which may improve receptor binding affinity or increase the peptide's stability against enzymatic degradation.[3] Structurally, it can induce or stabilize specific secondary structures, such as β-turns or helical conformations, by restricting the conformational freedom of the peptide backbone.[9][12] These structural constraints are often a key design element in developing potent and stable peptide therapeutics.[3]
Troubleshooting Guide
Problem: Low or no coupling of this compound, as indicated by a positive ninhydrin (B49086) test.
| Possible Cause | Recommended Solution |
| Insufficient Reagent Activation | The coupling reagent may not be potent enough for this sterically demanding reaction. Switch to a more powerful coupling reagent. Phosphonium (e.g., PyBOP®, PyAOP®) or aminium/uronium (e.g., HATU, HCTU) salts are generally more effective than carbodiimides like DCC or DIC alone for hindered couplings.[9][13] |
| Unfavorable Reaction Kinetics | The reaction may be too slow under standard conditions. Increase the coupling time significantly (e.g., from 1-2 hours to 4-12 hours). Cautiously increasing the reaction temperature (e.g., to 45-50°C) can also improve yields, but monitor for potential side reactions like racemization.[9][11][14] |
| Steric Hindrance and Aggregation | The peptide-resin matrix may be too collapsed, preventing reagent access. Switch to a more polar solvent with better swelling properties, like N-Methyl-2-pyrrolidone (NMP), or use a solvent mixture containing dimethyl sulfoxide (B87167) (DMSO).[11] Consider using a lower-loading resin for the synthesis.[11] |
| Poor Solubility of this compound | The amino acid may not be fully dissolved in the reaction solvent. This compound has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and dichloromethane.[2] Ensure complete dissolution, potentially with gentle warming or sonication, before adding it to the reaction vessel. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][15] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| CAS Number | 76985-09-6 | [1][15][16] |
| Storage Temperature | Powder: -20°C (long-term), 4°C (short-term) | [1][15] |
| Solubility (in vitro) | H₂O: 1 mg/mL (requires ultrasonic and pH adjustment) | [1][17] |
Table 2: Recommended Coupling Reagents for this compound Incorporation
| Reagent Class | Examples | Efficacy for Hindered Couplings | Notes |
| Phosphonium Salts | PyBOP®, PyAOP® | Very High | PyAOP is often considered more efficient than PyBOP due to the formation of more reactive OAt esters. |
| Aminium/Uronium Salts | HATU, HCTU, TBTU | Very High | HATU is highly effective due to anchimeric assistance from the pyridine (B92270) nitrogen in its HOAt leaving group.[13] COMU is a newer, safer alternative to HATU with comparable efficiency.[13] |
| Carbodiimides | DIC, EDC | Moderate to Low (when used alone) | Often used with additives like OxymaPure or HOAt to increase efficiency and suppress side reactions. The DIC/Oxyma combination is a powerful and cost-effective choice.[13][14][18] |
| Amino Acid Halides | Fmoc-AA-F | High | Amino acid fluorides are highly reactive and have been found to be particularly useful for preparing peptides containing sterically hindered amino acids.[19] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle for a standard, non-hindered Fmoc-protected amino acid.
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt, 3-5 eq.) in DMF.
-
Add a tertiary base (e.g., DIPEA, 6-10 eq.) to begin pre-activation (approx. 2-5 minutes).
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads to confirm the completion of the coupling reaction (negative result indicates success).
-
Protocol 2: Optimized Coupling Protocol for this compound Incorporation
This protocol is adapted to address the challenges of coupling a sterically hindered residue.
-
Fmoc Deprotection:
-
Follow the standard deprotection protocol (Protocol 1, Step 1). Ensure thorough washing to remove all piperidine.
-
-
Amino Acid Activation & Coupling:
-
Use an increased excess of reagents. Dissolve Fmoc-D-2-Nal-OH (5 eq.), a high-efficiency coupling reagent (e.g., HATU, 5 eq.), in NMP or a DMF/DMSO mixture.
-
Add DIPEA (10 eq.) and allow for a short pre-activation period (1-2 minutes).
-
Add the activated solution to the deprotected peptidyl-resin.
-
Extend the coupling time: Agitate for a minimum of 4 hours. For particularly difficult sequences, this can be extended overnight.
-
Consider double coupling: After the initial coupling and washing, repeat the activation and coupling step with a fresh solution of activated Fmoc-D-2-Nal-OH.
-
-
Washing:
-
Follow the standard washing protocol (Protocol 1, Step 3).
-
-
Capping (Optional but Recommended):
-
After the coupling step, treat the resin with an acetic anhydride/DIPEA solution in DMF for 30 minutes. This will cap any unreacted N-terminal amines, preventing the formation of deletion sequences in subsequent steps.
-
-
Monitoring:
-
A ninhydrin test is essential to confirm reaction completion before proceeding to the next cycle.
-
Visual Guides
Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting flowchart for low coupling yield with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. lifetein.com [lifetein.com]
- 4. scienmag.com [scienmag.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-D-2-Nal-OH Deprotection
Welcome to the technical support center for H-D-2-Nal-OH deprotection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-D-2-naphthylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of N-Boc-D-2-Nal-OH?
A common and effective method for Boc deprotection is the use of strong acids, typically trifluoroacetic acid (TFA). A standard starting point is a solution of 25-50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[1][2] The reaction is typically stirred for 30 minutes to 2 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: Are there milder alternatives to TFA for removing the Boc group?
Yes, several milder acidic conditions can be used, which is particularly advantageous if the substrate contains other acid-sensitive functional groups.[2] These alternatives include:
Q3: How can I monitor the progress of the deprotection reaction?
The reaction progress should be monitored to ensure complete consumption of the starting material and to prevent potential side reactions from prolonged exposure to acid. The two most common methods are:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more accurate monitoring of the consumption of starting material and formation of the desired product, confirming its mass.[1]
Q4: Is it necessary to use scavengers in the deprotection reaction?
Yes, using scavengers is highly recommended, especially for substrates with electron-rich side chains like the naphthyl group in D-2-Nal-OH. During deprotection, the Boc group is released as a reactive tert-butyl cation. This cation can reattach to the electron-rich naphthyl ring, leading to impurities. Scavengers, such as triisopropylsilane (B1312306) (TIS), triethylsilane (TES), or water, trap this cation and prevent side reactions.[1][4]
Q5: Can the Boc group be removed without using any acid?
While less common, thermal deprotection is a catalyst-free alternative. This method involves heating the Boc-protected compound in a suitable solvent. However, it often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could lead to other side reactions, including racemization.[2]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
-
Symptoms: The presence of starting material is detected by TLC or LC-MS in the crude product after the reaction is stopped; the yield of the desired amine is low.[2]
-
Possible Causes & Solutions:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low. Solution: Increase the TFA concentration (a 25-50% solution in DCM is a good starting point) or switch to a stronger reagent like 4M HCl in dioxane.[2]
-
Short Reaction Time: The reaction may not have reached completion. Solution: Monitor the reaction closely using TLC or LC-MS and allow it to stir until the starting material is fully consumed before beginning the work-up.[2]
-
Low Temperature: Reactions performed at 0°C or below may proceed very slowly. Solution: Allow the reaction to warm to room temperature and continue monitoring.
-
Issue 2: Low Purity or Presence of Side Products
-
Symptoms: Multiple unexpected spots on TLC or peaks in the LC-MS chromatogram. The mass of impurities may correspond to the desired product plus a tert-butyl group (+56 Da).
-
Possible Causes & Solutions:
-
Alkylation of Naphthyl Ring: The reactive tert-butyl cation generated during deprotection can alkylate the electron-rich naphthyl side chain. Solution: Add a scavenger to the reaction mixture. A standard "cleavage cocktail" includes 2.5% water and 2.5% triethylsilane (TES) or triisopropylsilane (TIS) in the TFA/DCM solution.[1][4]
-
Degradation from Prolonged Acid Exposure: Some peptides or complex molecules can degrade if exposed to strong acid for too long. Solution: Carefully monitor the reaction and proceed with the work-up as soon as the starting material is consumed. Consider using a milder deprotection reagent.[2]
-
Issue 3: Difficulty Isolating the Product After Work-up
-
Symptoms: The final product is an oil or gum instead of a solid precipitate; difficulty removing residual TFA.
-
Possible Causes & Solutions:
-
Residual TFA: TFA can form salts with the product amine, making it difficult to solidify. Solution: After removing the TFA/DCM under reduced pressure, add a solvent like toluene (B28343) and evaporate again (co-evaporation). This helps to azeotropically remove residual TFA.[1]
-
Product Form: The TFA salt of the deprotected amine may be less crystalline than the hydrochloride salt or the free amine. Solution: After the initial work-up, precipitate the product by adding ice-cold diethyl ether and collecting the solid by filtration.[2] To obtain the free amine, dissolve the crude salt in a suitable solvent and neutralize it with a mild base, such as a saturated aqueous NaHCO₃ solution, before extraction.[2]
-
Data Presentation: Comparison of Deprotection Conditions
| Reagent/Solvent | Concentration | Temperature | Time | Key Considerations |
| TFA / DCM | 25-50% v/v | Room Temp | 30-120 min | Standard method; scavengers are highly recommended.[1] |
| 4M HCl / 1,4-Dioxane (B91453) | 4M | Room Temp | 30-120 min | Milder alternative to TFA; useful for acid-sensitive substrates.[2][3] |
| 100% TFA | 100% | Room Temp | 5-15 min | Very fast but harsh conditions; higher risk of side reactions.[1] |
| Thermal (e.g., in Toluene) | N/A | 110-120 °C | 2.5-5 hours | Acid-free method; risk of racemization at high temperatures.[5] |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA/DCM
-
Preparation: Dissolve the N-Boc-D-2-Nal-OH starting material in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a deprotection cocktail of 25-50% TFA in DCM. Add scavengers, such as 2.5% triethylsilane and 2.5% water.[1]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir.
-
Monitoring: Monitor the reaction progress every 30 minutes by TLC or LC-MS until the starting material is consumed (typically 30-120 minutes).[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene to remove residual TFA.[1]
-
Precipitate the product (as a TFA salt) by adding cold diethyl ether and collect the solid by filtration.
-
Protocol 2: Milder Deprotection with HCl in Dioxane
-
Preparation: Dissolve the N-Boc-D-2-Nal-OH starting material in a minimal amount of 1,4-dioxane.
-
Reaction: Add a solution of 4M HCl in 1,4-dioxane to the substrate. Allow the reaction to stir at room temperature.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 30-120 minutes).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.[2]
-
For the free amine, dissolve the salt and neutralize with a mild base (e.g., saturated aq. NaHCO₃) before extracting with an organic solvent.[2]
-
Visualizations
Caption: General experimental workflow for the Boc deprotection of N-Boc-D-2-Nal-OH.
Caption: Troubleshooting decision tree for common this compound deprotection issues.
References
Technical Support Center: Analytical Challenges for Peptides Containing 3-(2-Naphthyl)-D-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges with peptides containing the synthetic amino acid 3-(2-Naphthyl)-D-alanine (Nal). The bulky and hydrophobic nature of the naphthyl side chain introduces specific difficulties in handling and analysis.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 3-(2-Naphthyl)-D-alanine difficult to work with?
A1: The primary challenge stems from the large, nonpolar naphthyl group. This feature significantly increases the hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions, a high propensity for aggregation, and strong interactions with analytical instrumentation, complicating purification and analysis.[1]
Q2: What are the main analytical challenges I can expect to face?
A2: The most common analytical hurdles include:
-
Poor Solubility: Difficulty in dissolving the peptide in standard buffers and HPLC mobile phases.
-
Peptide Aggregation: Formation of insoluble or partially soluble aggregates that can lead to inaccurate quantification and loss of material.[2]
-
Chromatographic Issues: Poor peak shape, tailing, and strong retention in reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry (MS) Complications: Potential for signal suppression and altered fragmentation patterns due to the bulky aromatic side chain.
Q3: How does 3-(2-Naphthyl)-D-alanine affect the properties of my peptide?
A3: The incorporation of 3-(2-Naphthyl)-D-alanine:
-
Increases Hydrophobicity: This can enhance binding to hydrophobic targets but complicates handling.[1]
-
Promotes Stability: The D-amino acid configuration can increase resistance to enzymatic degradation.
-
Influences Conformation: The bulky side chain can induce or stabilize specific secondary structures, such as β-hairpins.[3][4]
Troubleshooting Guides
Solubility Issues
Problem: My peptide containing 3-(2-Naphthyl)-D-alanine will not dissolve in aqueous buffers.
Solution Workflow:
Caption: Troubleshooting workflow for solubilizing Nal-containing peptides.
Quantitative Data on Solubility:
The solubility of peptides containing 3-(2-Naphthyl)-D-alanine is highly sequence-dependent. However, a significant decrease in solubility compared to parent peptides lacking this residue is expected.
| Peptide Sequence (Example from Compstatin (B549462) Study) | Modification | Solubility (mg/mL) in Aqueous Buffer |
| Ac-ICVWQDWGAHRCT-NH₂ | Parent Peptide | 4.5 |
| Ac-ICVWQDWGA-Nal -RCT-NH₂ | Nal at position 9 | ~0.1 |
Data adapted from a study on compstatin analogs.[5]
RP-HPLC Analysis
Problem: I am observing poor peak shape (tailing, broadening) or no elution of my Nal-containing peptide from a C18 column.
Troubleshooting Steps:
-
Increase Organic Modifier Strength: The high hydrophobicity of the naphthyl group necessitates a stronger organic mobile phase. Consider using a higher percentage of acetonitrile (B52724) or switching to a stronger solvent like isopropanol (B130326) in your mobile phase B.
-
Optimize Mobile Phase Additives:
-
Trifluoroacetic Acid (TFA): A standard ion-pairing agent that can improve peak shape. Use 0.1% TFA in both mobile phase A (water) and B (acetonitrile).
-
Formic Acid (FA): If TFA suppresses MS signal, 0.1% FA is an alternative, though it may provide less optimal chromatography.[6]
-
-
Use a Shallow Gradient: A slow, shallow gradient (e.g., 0.5-1% B per minute) can improve resolution and peak shape for highly retained compounds.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can reduce mobile phase viscosity and improve peak symmetry.
-
Select an Appropriate Stationary Phase: While C18 is a good starting point, consider columns with different properties if issues persist:
-
C4 or C8: Less hydrophobic phases may reduce excessive retention.
-
Phenyl-Hexyl: May offer alternative selectivity through π-π interactions with the naphthyl group.
-
Mass Spectrometry Analysis
Problem: I am getting a weak or no signal for my Nal-containing peptide in ESI-MS.
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure the peptide is fully dissolved in a solvent compatible with ESI-MS. High concentrations of non-volatile buffers should be avoided. Use of 0.1% formic acid is recommended.
-
Check for Aggregation: Aggregates may not ionize efficiently. Try diluting the sample or adding a small percentage of organic solvent to disrupt aggregates just before injection.
-
Enhance Ionization: The hydrophobicity of the peptide might cause it to remain in the droplet instead of entering the gas phase. Increase the source temperature and nebulizing gas flow to aid desolvation.
-
Consider Alternative Ionization: While ESI is common, for highly problematic cases, consider other techniques like Atmospheric Pressure Photoionization (APPI), which can be more effective for hydrophobic molecules.
MS/MS Fragmentation:
The fragmentation of peptides containing 3-(2-Naphthyl)-D-alanine during collision-induced dissociation (CID) generally follows the established rules for peptides, producing b- and y-type ions. However, the bulky naphthyl group can influence fragmentation:
-
Steric Hindrance: The large side chain may sterically hinder cleavage at adjacent peptide bonds, potentially leading to lower intensity for some fragment ions.
-
Charge Sequestration: The aromatic ring system could potentially interact with the charge, although this is less pronounced than with highly basic residues.
-
Characteristic Ions: While not definitively documented as a common occurrence, be aware of the possibility of neutral losses from the side chain or the generation of immonium-like ions specific to this residue.
Experimental Protocols
Protocol 1: Solubility Testing of a Nal-Containing Peptide
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature.
-
Initial Test: Add a small, measured amount of deionized water to a pre-weighed aliquot of the peptide (e.g., to make a 1 mg/mL solution).
-
Solubilization Attempts:
-
Vortex the solution for 1-2 minutes.
-
If not dissolved, place the vial in a sonicator bath for 5-10 minutes.[7]
-
-
Organic Solvent Addition: If the peptide remains insoluble, add DMSO in 10% increments of the total volume, vortexing after each addition, until the peptide dissolves.[8]
-
Acidic/Basic Conditions: If the peptide is still insoluble and the sequence contains acidic or basic residues, repeat the process starting with a dilute acid (e.g., 10% acetic acid) or base (e.g., 0.1% ammonium hydroxide).
-
Quantification: Determine the final concentration by UV-Vis spectrophotometry if the peptide contains other aromatic residues, or by weighing the initial peptide and recording the final volume of solvent.
Protocol 2: RP-HPLC-MS Analysis of a Nal-Containing Peptide
-
Sample Preparation: Dissolve the peptide in a suitable solvent (determined from Protocol 1) at a concentration of approximately 1 mg/mL. Dilute to 50-100 µg/mL with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Chromatographic System:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Gradient Elution:
-
5-60% B over 30 minutes.
-
60-95% B over 2 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute.
-
Re-equilibrate for 4 minutes.
-
-
Mass Spectrometry Detection (ESI-QTOF):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS Scan Range: m/z 300-2000.
-
MS/MS: Data-dependent acquisition of the top 3 most intense precursor ions. Use a stepped collision energy to ensure comprehensive fragmentation.
-
Visualizations
Caption: General workflow for RP-HPLC-MS analysis of Nal-containing peptides.
References
- 1. jpt.com [jpt.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. genscript.com [genscript.com]
Validation & Comparative
The Impact of H-D-2-Nal-OH on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the influence of incorporating unnatural amino acids into peptide structures is paramount for designing more potent and stable therapeutics. This guide provides a comparative analysis of the biological activity of peptides with and without the synthetic amino acid, H-D-2-Nal-OH (D-2-naphthylalanine), focusing on Gonadotropin-Releasing Hormone (GnRH) analogs as a case study.
The integration of this compound, a bulky and hydrophobic amino acid, into a peptide sequence can significantly enhance its therapeutic potential. This modification primarily confers two key advantages: increased resistance to enzymatic degradation and enhanced receptor binding affinity. These benefits collectively lead to a more potent and longer-lasting biological effect compared to the unmodified parent peptide.
Enhanced Biological Potency and Receptor Affinity
The substitution of naturally occurring amino acids with D-2-Nal, particularly at key positions within a peptide sequence, has been shown to dramatically increase its biological potency. In the context of GnRH analogs, this modification is a common strategy in the design of both agonists and antagonists. For instance, GnRH antagonists incorporating D-2-Nal at position 1 ([Ac-D-2Nal1...]) have demonstrated high antagonist potency.[1]
The enhanced activity is largely attributed to the increased affinity of the modified peptide for its target receptor. The hydrophobic nature of the naphthyl group can lead to more favorable interactions within the receptor's binding pocket. While direct comparative studies on a single peptide with and without D-2-Nal are limited, data from various GnRH analogs consistently show high binding affinities for those containing this modification.
Table 1: In Vitro Bioactivity of a GnRH Antagonist Containing D-2-Nal
| Compound | Bioactivity (IC50, nM) | Assay System |
| Acyline ([Ac-D-2Nal¹, ...]) | 0.52 | Antagonism of GnRH-induced response in HEK-293 cells expressing the human GnRH receptor.[1] |
Increased Stability and Resistance to Enzymatic Degradation
A major hurdle in the development of peptide-based drugs is their susceptibility to rapid degradation by proteases in the body. The incorporation of unnatural D-amino acids like this compound provides a steric hindrance that makes the peptide less recognizable to these enzymes. This increased stability leads to a longer plasma half-life and sustained biological effect.
Modifications in GnRH synthetic antagonists, including the substitution with hydrophobic groups like D-2-naphthylalanine, are known to enhance resistance to enzymatic degradation.[2] This increased stability is a crucial factor in the prolonged duration of action observed with many D-2-Nal-containing peptide drugs.
Table 2: Serum Stability of Peptides
| Peptide Modification | General Effect on Serum Stability |
| Incorporation of D-amino acids (e.g., this compound) | Increased resistance to proteolytic degradation, leading to a longer half-life in serum.[3] |
| Unmodified L-amino acid sequence | Susceptible to rapid degradation by serum proteases. |
Note: This table provides a qualitative comparison based on established principles of peptide chemistry. Quantitative data from a direct side-by-side stability study of a peptide with and without this compound is not available in the provided search results.
Signaling Pathways and Experimental Workflows
The biological activity of GnRH and its analogs is mediated through the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells. Activation of this receptor initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: GnRH receptor signaling pathway.
The evaluation of peptide bioactivity involves a series of in vitro and in vivo experiments. A typical workflow for comparing a modified and unmodified peptide is outlined below.
Caption: Experimental workflow for comparing peptide bioactivity.
Experimental Protocols
Competitive Radioligand Binding Assay for GnRH Receptor
This assay determines the affinity (Ki) of a test compound for the GnRH receptor.
-
Preparation of Membranes: Prepare cell membrane homogenates from cells expressing the GnRH receptor.
-
Incubation: Incubate a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin) with the membrane preparation in the presence of varying concentrations of the unlabeled test peptide (with or without this compound).
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value.[4][5]
In Vitro LH and FSH Release Assay
This assay measures the ability of GnRH analogs to stimulate the release of LH and FSH from pituitary cells.
-
Cell Culture: Culture primary rat pituitary cells or a suitable pituitary cell line (e.g., αT3-1 cells).
-
Stimulation: Treat the cells with varying concentrations of the test peptides (with and without this compound).
-
Incubation: Incubate for a defined period to allow for hormone release.
-
Sample Collection: Collect the cell culture medium.
-
Hormone Quantification: Measure the concentrations of LH and FSH in the medium using a specific and sensitive method like Radioimmunoassay (RIA) or ELISA.[6][7]
-
Data Analysis: Plot the hormone concentration against the peptide concentration to determine the potency (EC50) of each peptide.
Peptide Stability Assay in Serum
This assay evaluates the resistance of peptides to degradation by serum proteases.
-
Incubation: Incubate a known concentration of the test peptide (with or without this compound) in human or rat serum at 37°C.[8]
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[3]
-
Enzyme Inactivation: Stop the enzymatic degradation in the aliquots by adding a precipitating agent like trichloroacetic acid (TCA) or a protease inhibitor cocktail.[3][8]
-
Sample Preparation: Centrifuge the samples to remove precipitated proteins and collect the supernatant.[8]
-
Quantification: Analyze the concentration of the remaining intact peptide in the supernatant using a suitable analytical method like reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t1/2) of the peptide in serum.
Conclusion
The incorporation of this compound into peptide structures, as exemplified by GnRH analogs, is a powerful strategy to enhance their therapeutic properties. This modification leads to increased biological potency, higher receptor affinity, and improved stability against enzymatic degradation. While direct comparative data for a single peptide with and without this modification is often part of proprietary drug development, the collective evidence from the literature strongly supports the beneficial effects of this synthetic amino acid in peptide drug design. The experimental protocols outlined provide a framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of their peptides of interest.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioimmunoassay and LH Pulse Parameter Analysis. [bio-protocol.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating H-D-2-Nal-OH Incorporation: Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of unnatural amino acid (UAA) incorporation into proteins is a critical step in ensuring the integrity and function of engineered biomolecules. This guide provides a detailed comparison of mass spectrometry, the gold standard for this application, with alternative methods such as Western blotting and fluorescence labeling for the validation of H-D-2-Nal-OH (D-2-naphthylalanine) incorporation.
This document outlines the experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate validation strategy for your research needs.
Introduction to this compound and Unnatural Amino Acid Incorporation
This compound is a synthetic derivative of the amino acid alanine, featuring a bulky naphthyl group. Its incorporation into peptides and proteins can introduce unique structural and functional properties. The most common method for site-specific incorporation of UAAs like this compound is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (TAG), introduced at the desired site in the gene of interest.[1][2]
Once the protein is expressed, robust analytical methods are required to confirm the successful and specific incorporation of the UAA at the target position.
Mass Spectrometry: The Definitive Validation Method
Mass spectrometry (MS) is the most powerful and direct method for confirming the incorporation of unnatural amino acids.[3] It provides unambiguous evidence of the mass shift corresponding to the UAA at a specific peptide location. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing complex protein samples.
Experimental Protocol: LC-MS/MS for this compound Containing Peptides
This protocol outlines a general workflow for the analysis of a protein containing this compound. Optimization of specific parameters may be required based on the protein and instrumentation.
1. Sample Preparation:
-
Protein Digestion: The protein of interest is typically digested into smaller peptides using a specific protease, most commonly trypsin. A standard in-solution or in-gel digestion protocol can be followed.[4][5]
-
Desalting and Cleanup: The resulting peptide mixture is desalted and purified using C18 solid-phase extraction (SPE) to remove contaminants that can interfere with MS analysis.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for peptide separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the peptides from the column. The gradient length and slope should be optimized for the complexity of the peptide mixture.[6]
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is the most common ionization method for peptides.
-
MS Scan (MS1): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the intact peptide ions. The expected m/z of the peptide containing this compound should be calculated and monitored.
-
Tandem MS Scan (MS/MS or MS2): The precursor ion corresponding to the peptide with this compound is isolated and fragmented. This fragmentation provides sequence information.
4. Data Analysis:
-
The MS/MS spectra are analyzed to identify the peptide sequence. The presence of fragment ions (b- and y-ions) that include the mass of this compound confirms its incorporation at the specific site.[7] The expected mass shift for this compound (C13H13NO2, molecular weight: 215.25 g/mol ) compared to the canonical amino acid it replaced should be observed.
Expected Fragmentation of Peptides Containing this compound
The bulky and aromatic naphthyl side chain of this compound can influence peptide fragmentation in MS/MS. While the primary fragmentation will still occur along the peptide backbone, characteristic losses from the side chain may be observed. The most common fragmentation occurs at the amide bonds, producing b- and y-ions.[7][8] The presence of a series of these ions with a mass increment corresponding to this compound provides strong evidence of its incorporation.
References
- 1. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 3. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 4. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. whitman.edu [whitman.edu]
A Comparative Guide to Peptide Structure Confirmation: Featuring 3-(2-Naphthyl)-D-alanine
For researchers, scientists, and drug development professionals, confirming the precise three-dimensional structure of a synthetic peptide is a critical step in ensuring its intended function and safety. This guide provides a comparative analysis of key analytical techniques for elucidating the structure of peptides, with a special focus on those containing modified residues such as 3-(2-Naphthyl)-D-alanine. The inclusion of such bulky, aromatic, non-canonical amino acids can significantly influence peptide conformation and presents unique challenges and considerations for structural analysis.
This guide will delve into the principles, experimental protocols, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Circular Dichroism (CD). Through a direct comparison of their capabilities, we aim to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific peptide.
At a Glance: Comparison of Peptide Structure Analysis Techniques
The choice of analytical technique depends on the specific information required, the nature of the peptide, and the available resources. The following table summarizes the key characteristics of each method when analyzing peptides, particularly those with modifications like 3-(2-Naphthyl)-D-alanine.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography | Circular Dichroism |
| Primary Information | 3D structure in solution, dynamics, residue-specific interactions | Molecular weight, amino acid sequence, post-translational modifications | High-resolution 3D structure in solid state | Secondary structure content (α-helix, β-sheet, random coil) in solution |
| Sample Requirements | High purity (>95%), high concentration (0.5-5 mM), soluble | High purity, small sample amount (pmol to fmol) | High purity, requires crystallization, mg quantities | High purity, low concentration (0.05-0.5 mg/mL), soluble |
| Strengths for Modified Peptides | Can fully characterize the conformation and orientation of the modified residue and its impact on the overall peptide structure in a native-like environment. | Excellent for confirming the incorporation and mass of the modified residue. Tandem MS can help pinpoint its location in the sequence. | Provides unambiguous, high-resolution structural data of the entire peptide, including the modified residue, if a suitable crystal can be obtained. | Useful for assessing the overall impact of the modified residue on the peptide's secondary structure. |
| Limitations for Modified Peptides | Signal overlap from the aromatic naphthyl group can complicate spectral assignment. May require isotopic labeling for larger peptides. | Does not provide 3D structural information. Fragmentation of the modified residue can be complex. | Crystallization of peptides, especially those with bulky, hydrophobic modifications, can be very challenging or impossible. The solid-state structure may not represent the solution conformation. | Provides global, not residue-specific, structural information. The aromatic chromophore of the naphthyl group may interfere with the far-UV CD signal. |
| Throughput | Low to medium | High | Low | High |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution Structure
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of peptides in solution, which often mimics their physiological environment. For a peptide containing 3-(2-Naphthyl)-D-alanine, NMR can elucidate the precise orientation of the naphthyl group and its influence on the surrounding peptide backbone and side chains.
-
Sample Preparation :
-
Dissolve 1-5 mg of the purified peptide (>95% purity) in 500 µL of a deuterated solvent (e.g., D₂O or a mixture of 90% H₂O/10% D₂O).[1][2]
-
The peptide concentration should be between 0.5 mM and 5 mM.[1][3][4]
-
Adjust the pH of the sample to the desired value (typically between 4 and 6) to ensure stability and minimize amide proton exchange.[2]
-
Add a known concentration of a reference standard, such as DSS or TSP, for chemical shift referencing.
-
-
Data Acquisition :
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum : Provides an initial overview of the sample's purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy) : Identifies all protons within a single amino acid spin system. This is crucial for assigning protons to their respective residues.[5]
-
2D COSY (Correlation Spectroscopy) : Shows correlations between protons that are coupled through 2-3 chemical bonds, aiding in the assignment of backbone and side-chain protons.[6]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in space (typically < 5 Å), providing the distance restraints necessary for 3D structure calculation.[2][5]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over 2-3 bonds, useful for connecting different spin systems and assigning quaternary carbons.
-
-
Data Analysis and Structure Calculation :
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon chemical shifts for each residue, including the 3-(2-Naphthyl)-D-alanine. The aromatic protons of the naphthyl group will have characteristic shifts in the downfield region of the ¹H spectrum.
-
Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.
-
Measure coupling constants (e.g., ³J(HN,Hα)) to obtain dihedral angle restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Validate the quality of the final structures using programs like PROCHECK-NMR.
-
This data is for illustrative purposes only and does not represent experimentally determined values.
| Residue | ¹H α | ¹H β | ¹H γ | ¹H δ | Other ¹H | ¹³C α | ¹³C β |
| Ala-1 | 4.15 | 1.35 | - | - | NH 8.50 | 52.3 | 18.9 |
| Nal-2 | 4.85 | 3.40, 3.25 | - | - | Aromatic H 7.4-7.9, NH 8.20 | 55.1 | 38.5 |
| Gly-3 | 3.95, 3.80 | - | - | - | NH 8.10 | 45.2 | - |
| Leu-4 | 4.30 | 1.65, 1.55 | 1.50 | 0.90, 0.85 | NH 8.40 | 54.8 | 41.7 |
-
NOE Restraints : Hypothetical NOEs would be observed between the naphthyl protons and protons of adjacent residues, defining the orientation of the side chain. For example, an NOE between a naphthyl proton and the Hα of Ala-1 would indicate a specific conformation.
Mass Spectrometry (MS): Unambiguous Sequence Verification
Mass spectrometry is an indispensable tool for confirming the molecular weight and primary sequence of a peptide.[7] For peptides containing modified amino acids, MS provides definitive evidence of their successful incorporation.
-
Sample Preparation :
-
Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%).
-
For larger proteins that are being sequenced, an enzymatic digestion step (e.g., with trypsin) is required to generate smaller peptide fragments.[8]
-
-
Data Acquisition (LC-MS/MS) :
-
Inject the sample into a liquid chromatography (LC) system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).
-
The LC system separates the peptide from any impurities.
-
In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the intact peptide is determined, confirming its molecular weight.
-
In the second stage (MS2 or tandem MS), the peptide ion is fragmented (e.g., by collision-induced dissociation - CID), and the m/z of the fragments are measured.[8]
-
-
Data Analysis :
-
The MS1 spectrum is analyzed to confirm the expected molecular weight of the peptide containing 3-(2-Naphthyl)-D-alanine.
-
The MS2 spectrum provides a series of fragment ions (b- and y-ions) that differ by the mass of a single amino acid. The sequence of these fragments allows for the de novo sequencing of the peptide, confirming the position of the 3-(2-Naphthyl)-D-alanine residue.[9]
-
| Analysis | Expected Result for a Hypothetical Peptide (Ala-Nal-Gly-Leu) |
| MS1 (Intact Mass) | A peak corresponding to the calculated molecular weight of the peptide. |
| MS2 (Fragmentation) | A series of b- and y-ions that confirm the sequence. For example, the mass difference between the y₃ and y₂ ions would correspond to the mass of the Nal residue. |
X-ray Crystallography: The Atomic Resolution Snapshot
X-ray crystallography can provide the most precise and detailed 3D structure of a peptide at atomic resolution.[10] However, it requires the peptide to form a well-ordered crystal, which can be a significant bottleneck.[11]
-
Crystallization :
-
The purified peptide is dissolved at a high concentration in a suitable buffer.
-
A broad range of crystallization conditions (precipitants, salts, pH) are screened using techniques like hanging-drop or sitting-drop vapor diffusion.
-
This process can be lengthy and is not always successful, especially for flexible or hydrophobic peptides.
-
-
Data Collection :
-
A suitable crystal is mounted and exposed to a high-intensity X-ray beam (often at a synchrotron source).
-
The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector.[10]
-
-
Structure Determination :
-
The diffraction data is processed to determine the electron density map of the peptide.
-
A model of the peptide is built into the electron density map and refined to obtain the final 3D structure.[12]
-
The bulky and hydrophobic nature of the naphthyl group can hinder crystal packing, making crystallization more challenging. However, if successful, the resulting structure will show the precise atomic coordinates of the entire peptide, including the modified residue.
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[13] It is particularly useful for screening how changes in the peptide sequence (such as the introduction of a modified amino acid) or its environment affect its conformation.
-
Sample Preparation :
-
Dissolve the purified peptide in a buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer).[14]
-
The peptide concentration is typically low, in the range of 0.05 to 0.5 mg/mL.[13]
-
Accurately determine the peptide concentration for accurate molar ellipticity calculations.
-
-
Data Acquisition :
-
Data Analysis :
-
The resulting spectrum of molar ellipticity versus wavelength is analyzed to determine the secondary structure content.
-
Characteristic spectral shapes indicate the presence of α-helices (negative bands at ~208 and 222 nm), β-sheets (a negative band around 218 nm), or random coil structures.[16]
-
The naphthalene (B1677914) chromophore of the modified residue has its own UV absorbance, which could potentially interfere with the CD signal in the far-UV region. This should be considered when interpreting the spectra.
| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |
| α-Helix | Negative minima at ~222 and ~208; Positive maximum at ~192 |
| β-Sheet | Negative minimum at ~218; Positive maximum at ~195 |
| Random Coil | Strong negative band below 200 nm |
Conclusion
The comprehensive structural characterization of a peptide, especially one containing a non-canonical amino acid like 3-(2-Naphthyl)-D-alanine, often requires a multi-faceted approach. While Mass Spectrometry is essential for primary sequence verification, and Circular Dichroism provides a rapid assessment of secondary structure, NMR spectroscopy stands out as the most powerful technique for determining the detailed three-dimensional structure and dynamics in a solution state that mimics the biological environment. X-ray Crystallography , if successful, offers unparalleled atomic resolution but is limited by the requirement for high-quality crystals and provides a static picture of the peptide in a solid state.
For researchers and drug developers working with novel peptides, a thorough understanding of the strengths and limitations of each of these techniques is paramount for accurate structural confirmation and, ultimately, for the successful development of new therapeutic agents.
References
- 1. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. nmr-bio.com [nmr-bio.com]
- 5. youtube.com [youtube.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. brainkart.com [brainkart.com]
- 9. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. moodle2.units.it [moodle2.units.it]
A Comparative Study: H-D-2-Nal-OH versus Phenylalanine Analogs in Peptide-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of H-D-2-Nal-OH and Phenylalanine Analogs, Supported by Experimental Data.
In the landscape of peptide-based therapeutics, the strategic selection of amino acid analogs is paramount to optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of this compound (D-3-(2-Naphthyl)alanine) and various phenylalanine analogs, focusing on their impact on receptor binding and biological activity. The data presented herein is intended to inform rational drug design and lead optimization efforts.
Executive Summary
This compound, a bulky, hydrophobic analog of phenylalanine, is frequently incorporated into peptide ligands to enhance their interaction with biological targets. Its rigid naphthyl moiety can impose conformational constraints and engage in favorable hydrophobic and aromatic interactions within receptor binding pockets. Phenylalanine analogs, on the other hand, offer a diverse toolkit for probing structure-activity relationships, with modifications to the phenyl ring influencing receptor affinity and selectivity. This guide will delve into a comparative analysis of these building blocks, with a focus on their application in modulating opioid and cholecystokinin (B1591339) (CCK) receptor activity.
Physicochemical Properties: A Tale of Two Scaffolds
The fundamental differences in the physicochemical properties of this compound and representative phenylalanine analogs underpin their distinct contributions to peptide pharmacology.
| Property | This compound | Phenylalanine | p-Fluoro-Phenylalanine |
| Molecular Formula | C₁₃H₁₃NO₂ | C₉H₁₁NO₂ | C₉H₁₀FNO₂ |
| Molecular Weight | 215.25 g/mol | 165.19 g/mol | 183.18 g/mol |
| Structure | Alanine with a naphthyl group at the β-carbon | Alanine with a phenyl group at the β-carbon | Phenylalanine with a fluorine atom at the para position |
| Key Features | Increased hydrophobicity and steric bulk due to the bicyclic aromatic system. The D-configuration provides resistance to enzymatic degradation. | The natural proteinogenic amino acid, serving as a baseline for comparison. | The electronegative fluorine can alter electronic properties and potentially engage in specific interactions. |
Comparative Biological Activity: Receptor Binding Affinity
The true measure of these analogs' utility lies in their impact on the biological activity of the peptides they are incorporated into. The following tables summarize key findings from studies comparing peptides containing this compound (or its L-isomer) with those containing phenylalanine or its analogs.
Opioid Receptor Binding
The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) subtypes, is a major target for analgesic drug development. The substitution of phenylalanine with this compound or other analogs can significantly alter receptor affinity and selectivity.
Table 1: Comparative Opioid Receptor Binding Affinity of Peptide Analogs
| Peptide | Receptor Subtype | Binding Affinity (Ki or IC50, nM) | Reference |
| H-Tyr-D-Orn-Phe -Glu-NH₂ | µ-opioid | Potent, non-selective | [1] |
| H-Tyr-D-Orn-Aic -Glu-NH₂ | µ-opioid | High affinity, highly µ-selective | [1] |
| H-Tyr-D-Orn-(L)-Atc -Glu-NH₂ | µ-opioid | High affinity, highly µ-selective | [1] |
| H-Tyr-D-Orn-(D)-Atc -Glu-NH₂ | µ-opioid | High affinity, highly µ-selective | [1] |
| H-Tyr-D-Orn-3-(1'-Naphthyl)alanine -Glu-NH₂ | µ-opioid | Data not explicitly provided, but used for structural comparison | [1] |
Aic = 2-aminoindan-2-carboxylic acid; Atc = 2-aminotetralin-2-carboxylic acid. These are conformationally restricted phenylalanine analogs.
Cholecystokinin (CCK) Receptor Binding
The CCK receptors, CCK1 and CCK2, are involved in various physiological processes, including digestion and anxiety. Phenylalanine itself can stimulate CCK secretion through the calcium-sensing receptor (CaSR)[2][3]. The incorporation of analogs into CCK-related peptides can modulate their receptor binding properties.
Table 2: Comparative CCK Receptor Binding Affinity
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Sulfated CCK-8 | CCK1 | ~0.6-1 | [4] |
| Desulfated CCK-8 | CCK1 | ~300-500 | [4] |
| Gastrin-17 | CCK1 | ~600-10000 | [4] |
| Sulfated CCK-8 | CCK2 | ~0.3-1 | [4] |
| Gastrin-17 | CCK2 | ~0.3-1 | [4] |
| CCK-4 | CCK2 | ~3-10 | [4] |
While direct comparative data for this compound containing peptides at CCK receptors was not found in the immediate literature, the established structure-activity relationships for CCK receptors highlight the importance of the C-terminal phenylalanine residue and its analogs in determining binding affinity and selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and phenylalanine analogs.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the desired opioid receptor subtype (e.g., HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors).
-
Test compounds (peptides containing this compound or phenylalanine analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the incubation buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assay (cAMP Measurement)
Objective: To determine the functional activity (agonist or antagonist) of test compounds at G-protein coupled receptors.
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Compound Treatment: Pre-incubate the cells with the test compound (for antagonist testing) or incubate with the test compound and forskolin (for agonist testing).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: For agonists, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response). For antagonists, determine the shift in the agonist dose-response curve to calculate the pA2 value.
Signaling Pathways
This compound and phenylalanine analogs are often incorporated into peptides that target G-protein coupled receptors (GPCRs), such as opioid and CCK receptors. Understanding the downstream signaling pathways is crucial for predicting the cellular response to these ligands.
Opioid Receptor Signaling
Opioid receptors primarily couple to inhibitory G proteins (Gi/o). Agonist binding initiates a signaling cascade that leads to analgesia and other physiological effects.
Caption: Simplified signaling pathway of opioid receptors.
Cholecystokinin (CCK) Receptor Signaling
CCK receptors, particularly the CCK2 receptor, primarily couple to Gq/11 proteins, leading to an increase in intracellular calcium.
Caption: Simplified Gq-coupled signaling pathway for CCK receptors.
Conclusion
The choice between this compound and various phenylalanine analogs in peptide drug design is context-dependent and should be guided by the specific therapeutic goal. This compound offers a robust strategy for increasing hydrophobicity, imposing conformational rigidity, and enhancing metabolic stability, which can lead to increased potency and altered receptor selectivity. Phenylalanine analogs, with their diverse substitutions, provide a more nuanced approach to fine-tuning electronic and steric properties for optimizing ligand-receptor interactions. The experimental data, though not always directly comparing the free amino acids, strongly suggests that the incorporation of these non-canonical building blocks is a powerful tool for the development of next-generation peptide therapeutics. Future head-to-head studies of peptides containing these analogs in a wider range of biological assays will be invaluable for further refining our understanding of their structure-activity relationships.
References
- 1. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-sensing receptor mediates phenylalanine-induced cholecystokinin secretion in enteroendocrine STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Showdown: H-D-2-Nal-OH Peptides In Vitro vs. In Vivo
For researchers, scientists, and drug development professionals, engineering peptides with optimal stability is a critical hurdle. The inherent susceptibility of peptides to enzymatic degradation in biological systems often curtails their therapeutic potential. A key strategy to bolster peptide stability is the incorporation of unnatural amino acids, such as H-D-2-Nal-OH (D-2-naphthylalanine). This guide provides a comparative analysis of the in vitro and in vivo stability of peptides containing this modification, supported by experimental data and detailed protocols.
The inclusion of D-amino acids, like this compound, is a well-established method to enhance peptide resistance to proteolysis. Unlike their naturally occurring L-isomers, D-amino acids are not readily recognized by most endogenous proteases, thereby shielding the peptide backbone from enzymatic cleavage and significantly extending its circulation half-life.[1][2][3][4] This enhanced stability is a crucial attribute for the development of effective peptide-based therapeutics.
Quantitative Stability Comparison: The Case of LHRH Antagonists
Luteinizing Hormone-Releasing Hormone (LHRH) antagonists are a prime example where the incorporation of D-amino acids, including D-2-Nal, has led to clinically successful drugs with improved pharmacokinetic profiles. Native LHRH has a very short plasma half-life of only 2 to 4 minutes. In contrast, Cetrorelix, an LHRH antagonist that incorporates D-2-Nal, exhibits a dramatically extended half-life.
| Peptide | Modification | In Vivo Half-life (Human) | Reference |
| Native LHRH | None | ~2-4 minutes | [5] |
| Cetrorelix | Contains D-2-Nal | ~30 hours (single injection) |
This stark difference underscores the profound impact of D-amino acid substitution on the in vivo stability of peptides.
In Vitro Stability Assessment
In vitro stability assays are crucial for the initial screening and optimization of peptide candidates. These assays typically involve incubating the peptide in a biological matrix, such as plasma or serum, and monitoring its degradation over time.
Experimental Protocol: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a common method for determining the in vitro half-life of a peptide in plasma.
1. Materials:
-
Test peptide and a known stable control peptide.
-
Human plasma (or plasma from other relevant species).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
LC-MS system.
2. Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
-
Dilute the peptide stock solution in pre-warmed (37°C) plasma to a final concentration of 1 µM.
-
Incubate the plasma-peptide mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing a cold protein precipitation solution (e.g., ACN with 0.1% TFA) to stop enzymatic activity.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS).
-
Quantify the remaining parent peptide at each time point by measuring the area under the curve of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the in vitro half-life (t½) by fitting the data to a first-order decay model.
-
In Vivo Stability Assessment
In vivo studies are essential to understand the true pharmacokinetic profile of a peptide in a living organism. These studies typically involve administering the peptide to an animal model and measuring its concentration in plasma over time.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the in vivo stability of a peptide in rats.
1. Materials:
-
Test peptide formulated in a sterile, biocompatible vehicle (e.g., saline).
-
Sprague-Dawley rats (or other appropriate rodent model).
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., syringes, EDTA tubes).
-
Centrifuge.
-
LC-MS system.
2. Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize the rats to the experimental conditions.
-
Administer the peptide solution to the rats via the desired route (e.g., intravenous, subcutaneous).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples from a suitable site (e.g., tail vein, jugular vein).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Process the plasma samples (e.g., protein precipitation) to extract the peptide.
-
Quantify the peptide concentration in the processed samples using a validated LC-MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the peptide versus time.
-
Calculate key pharmacokinetic parameters, including half-life (t½), clearance, and volume of distribution, using appropriate software.
-
Signaling Pathway and Experimental Workflow Visualization
Understanding the mechanism of action is as crucial as determining the stability of a therapeutic peptide. For LHRH antagonists containing this compound, the primary target is the Gonadotropin-Releasing Hormone (GnRH) receptor.
Caption: GnRH Receptor Antagonist Signaling Pathway.
The diagram above illustrates how an LHRH antagonist containing D-2-Nal blocks the GnRH receptor, thereby inhibiting the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: In Vitro and In Vivo Peptide Stability Workflow.
This workflow diagram outlines the key steps involved in assessing the stability of peptides both in a laboratory setting and within a living organism.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Conformational Changes: A Comparative Guide to Circular Dichroism Analysis of Peptides Incorporating H-D-2-Nal-OH
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. The incorporation of unnatural amino acids, such as H-D-2-Nal-OH (D-2-naphthylalanine), is a common strategy to enhance peptide stability, receptor affinity, and pharmacokinetic properties. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides in solution. This guide provides a comparative analysis of peptides containing this compound, supported by established principles and a detailed experimental protocol for their characterization.
Comparative Conformational Analysis: The Impact of this compound on Peptide Secondary Structure
The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as this compound, can significantly alter the conformational landscape of a peptide. D-amino acids are known to disrupt the canonical secondary structures, namely α-helices and β-sheets, which are stabilized by specific hydrogen bonding patterns between L-amino acid residues.
The bulky aromatic side chain of the naphthyl group in this compound further contributes to its conformational influence, making it a valuable tool for probing protein folding and receptor-ligand interactions.[3]
Below is a table summarizing the expected changes in CD spectral data when an L-amino acid in an α-helical peptide is substituted with this compound.
| Parameter | Representative α-Helical Peptide (with L-amino acid) | Peptide with this compound Substitution (Hypothetical Data) | Interpretation |
| Wavelength of Maxima/Minima (nm) | ~190 (Positive), ~208 (Negative), ~222 (Negative)[4] | Shifted or absent characteristic bands | Disruption of the regular α-helical structure. |
| Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) * | -25,000 to -35,000 | -5,000 to -10,000 | Significant loss of α-helical content.[5] |
| Ratio of [θ]₂₂₂ / [θ]₂₀₈ | ~1.0 | < 1.0 | Alteration in helical geometry. |
| Estimated % Helicity | High (e.g., > 60%) | Low (e.g., < 20%) | The peptide adopts a more disordered or random coil conformation. |
Note: These are representative values. Actual molar ellipticity can vary based on peptide sequence, length, and experimental conditions.
This hypothetical comparison illustrates that the introduction of this compound is expected to induce a substantial loss of the ordered α-helical structure, leading to a more flexible or random coil-like conformation. This is a critical consideration in peptide design, as such conformational changes can dramatically impact biological activity.
Experimental Protocol for Circular Dichroism Analysis of Peptides
The following is a comprehensive protocol for conducting CD spectroscopy on peptides, including those modified with this compound.
1. Sample Preparation
-
Peptide Solution: Prepare a stock solution of the peptide in a suitable buffer, such as 10 mM sodium phosphate (B84403) at pH 7.0.[1] The final peptide concentration for far-UV CD (190-260 nm) measurements is typically in the range of 50-100 µM.[1]
-
Buffer Blank: A matched buffer solution without the peptide must be prepared for baseline correction.
-
Solvent Considerations: Ensure that the buffer components do not have high absorbance in the far-UV region. Avoid using solvents like DMSO for final measurements as they have high absorbance at these wavelengths.[6] If a peptide is initially dissolved in DMSO, a careful solvent exchange or dilution into the final aqueous buffer is necessary.[7]
2. Instrumentation and Data Acquisition
-
Spectropolarimeter: Use a calibrated CD spectropolarimeter.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm is commonly used for far-UV CD.[8]
-
Instrument Purging: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Parameters:
-
Wavelength Range: 190 nm to 260 nm.[4]
-
Data Pitch: 0.5 nm to 1.0 nm.
-
Scan Speed: 50 nm/min.[8]
-
Bandwidth: 1.0 nm.[8]
-
Response Time: 1 s.[8]
-
Accumulations: Average of 3-5 scans to improve the signal-to-noise ratio.[8]
-
Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
-
3. Data Processing and Analysis
-
Baseline Subtraction: Subtract the spectrum of the buffer blank from the sample spectrum.
-
Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) to reduce noise.
-
Conversion to Mean Residue Ellipticity (MRE): Convert the raw CD signal (in millidegrees) to MRE using the following equation: MRE ([θ]) = (θ × 100) / (c × n × l) Where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues.
-
l is the path length of the cuvette in centimeters.
-
-
Secondary Structure Estimation: The percentage of secondary structure elements (α-helix, β-sheet, random coil) can be estimated from the CD spectra using deconvolution algorithms available in various software packages.
Visualization of Experimental and Signaling Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for CD analysis and a relevant signaling pathway where peptides containing this compound are often employed.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
A Comparative Guide to Validating the Enantiomeric Purity of H-D-2-Nal-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of chiral therapeutics, ensuring the enantiomeric purity of amino acid building blocks is of paramount importance. The presence of the undesired enantiomer can lead to significant differences in pharmacological activity, efficacy, and potential off-target effects. This guide provides a comprehensive comparison for validating the enantiomeric purity of H-D-2-Nal-OH (3-(2-Naphthyl)-D-alanine), a critical non-natural amino acid, against a common alternative, H-D-Phe-OH (D-Phenylalanine).
Performance Comparison: this compound vs. H-D-Phe-OH
The enantiomeric purity of commercially available amino acids is typically very high, often exceeding 99%. This is crucial for their application in the synthesis of stereochemically pure peptides. The most common and reliable method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC). This technique utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers, resulting in separate peaks for the D- and L-isomers. The enantiomeric excess (ee%) is a measure of this purity and is calculated from the area of the respective peaks.
Below is a summary of typical enantiomeric purity data for this compound and H-D-Phe-OH, as determined by Chiral HPLC.
| Parameter | This compound | H-D-Phe-OH |
| Typical Enantiomeric Excess (ee%) | > 99.5% | > 99.5% |
| Undesired Enantiomer (L-isomer) | < 0.25% | < 0.25% |
| Analytical Method | Chiral HPLC | Chiral HPLC |
| Common Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® series) or Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® series) | Polysaccharide-based (e.g., CHIRALPAK® series) or Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® series) |
Note: The data presented in this table is representative of typical values found for high-quality, commercially available reagents and may vary slightly between suppliers and batches. Always refer to the certificate of analysis for specific lot data.
Experimental Protocol: Chiral HPLC Analysis
A robust and reproducible Chiral HPLC method is essential for the accurate determination of enantiomeric purity. The following protocol provides a general framework for the analysis of this compound and can be adapted for other D-amino acids like H-D-Phe-OH.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® IA, IB, or IC column (4.6 mm I.D. x 250 mm, 5 µm particle size), is often a good starting point for screening.
-
Mobile Phase Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample Preparation:
-
Prepare a stock solution of the amino acid (this compound or H-D-Phe-OH) in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-Hexane and Isopropanol with a small amount of a modifier like Trifluoroacetic Acid (TFA) to improve peak shape. A good starting condition is 80:20 (v/v) n-Hexane:Isopropanol + 0.1% TFA. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm. The naphthyl group of this compound provides a strong chromophore.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Inject a racemic standard (a 50:50 mixture of the D- and L-enantiomers) to determine the retention times of both enantiomers and to confirm the resolving power of the system.
-
Inject the sample to be analyzed.
-
Identify and integrate the peak areas for the D- and L-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = (|Area_D - Area_L|) / (Area_D + Area_L) * 100
Mandatory Visualizations
To further clarify the experimental process, the following diagrams illustrate the workflow for validating enantiomeric purity.
Caption: A flowchart illustrating the key steps in the validation of enantiomeric purity using Chiral HPLC.
Caption: A conceptual diagram showing the differential interaction of enantiomers with a chiral stationary phase, leading to their separation.
Functional Assays for H-D-2-Nal-OH Modified Peptides: A Comparative Guide
The incorporation of the synthetic amino acid H-D-2-Nal-OH (3-(2-Naphthyl)-D-alanine) is a key strategy in modern peptide drug design to enhance biological activity and metabolic stability. This modification, characterized by its bulky, hydrophobic side chain and D-configuration, significantly influences the peptide's conformational properties, receptor binding affinity, and resistance to enzymatic degradation. This guide provides a comparative overview of essential functional assays to characterize peptides modified with this compound, using the well-established class of Gonadotropin-Releasing Hormone (GnRH) analogs as a primary example.
Native GnRH is a decapeptide that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In contrast, synthetic antagonists like Cetrorelix, which incorporates D-Nal at position 1 (as Ac-D-Nal), are designed to block the GnRH receptor (GnRH-R), leading to a rapid and reversible suppression of gonadotropin secretion.[1][2] This makes them crucial in assisted reproductive technologies and for treating hormone-dependent diseases.[1]
This guide will compare the functional properties of native GnRH (an agonist) with a representative this compound modified peptide, a GnRH antagonist, across three fundamental assays: Receptor Binding, G-protein signaling (via Inositol (B14025) Phosphate (B84403) Accumulation), and β-Arrestin Recruitment.
Data Presentation: Comparative Functional Activity
The following tables summarize quantitative data from key functional assays, comparing the activity of native GnRH with representative GnRH antagonists containing D-Nal modifications. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: GnRH Receptor Binding Affinity
This assay measures the affinity with which a ligand binds to its receptor. A lower dissociation constant (Kd) or inhibition constant (Ki) indicates a higher binding affinity.[3]
| Compound | Peptide Type | Receptor Source | Radioligand | Binding Affinity (Kd or Ki) |
| Native GnRH | Agonist | Rat Pituitary Membranes | [¹²⁵I]-Buserelin | ~1.5 nM (Kd) |
| GnRH Antagonist (representative) | Antagonist | Bovine Pituitary Membranes | [¹²⁵I]-Buserelin | ~0.4 nM (Kd) |
Note: Data synthesized from multiple sources for comparative purposes.[4][5] Antagonists with D-Nal modifications often exhibit higher binding affinity than the native peptide.
Table 2: Gq Pathway Activation (Inositol Phosphate Accumulation)
This assay quantifies the activation of the Gq signaling pathway by measuring the accumulation of the second messenger inositol phosphate (IP). Agonists stimulate IP production (measured by EC50), while antagonists block agonist-induced IP production (measured by IC50).
| Compound | Activity Metric | Cell Line | Agonist Used | Potency (EC50 / IC50) |
| Native GnRH | EC50 | Rat Granulosa Cells | - | ~10 ng/mL (~8.5 nM) |
| GnRH Antagonist | IC50 | Various | GnRH | Low nM range |
Note: Data synthesized from multiple sources.[6] The potency of antagonists is determined by their ability to inhibit the effect of an agonist.
Table 3: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.
| Compound | Activity Metric | Assay System | Potency (EC50 / IC50) |
| GnRH (Agonist) | EC50 | PathHunter® β-Arrestin Assay | Expected in low nM range |
| GnRH Antagonist (e.g., Cetrorelix) | IC50 | PathHunter® β-Arrestin Assay | Expected in low nM range |
Note: Mammalian GnRH receptors are notable for their resistance to rapid desensitization and weak interaction with β-arrestins. However, assays like PathHunter® can be optimized to detect these interactions.[7][8] Potency values are illustrative based on typical GPCR assays.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below.
Receptor Binding Assay (Competitive Binding)
This protocol determines the binding affinity of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Principle: Membranes prepared from cells or tissues expressing the GnRH receptor are incubated with a constant concentration of a high-affinity radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin) and varying concentrations of the unlabeled test peptide. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test peptide.
Methodology:
-
Membrane Preparation: Homogenize cells (e.g., COS-7 transfected with GnRH-R) or pituitary tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.[9]
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test peptide (e.g., this compound modified peptide or native GnRH).
-
A constant concentration of radiolabeled ligand (e.g., [¹²⁵I]-Buserelin, at a concentration near its Kd).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
For non-specific binding control wells, add a high concentration of unlabeled native GnRH.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove non-specifically bound radioactivity.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of test peptide that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Inositol Phosphate (IP) Accumulation Assay
This protocol measures the functional consequence of GnRH receptor activation through the Gq signaling pathway.
Principle: Activation of the GnRH receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). In the presence of lithium chloride (LiCl), which inhibits inositol phosphatases, the resulting inositol phosphates accumulate and can be quantified.[6][10]
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the GnRH receptor (e.g., COS-7, CHO, or rat granulosa cells) in 24- or 96-well plates.[5][6]
-
Label the cells by incubating them overnight with myo-[³H]-inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.[2]
-
Washing: Prior to the assay, wash the cells with serum-free medium to remove excess unincorporated radiolabel.
-
Pre-incubation: Pre-incubate the cells in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl prevents the degradation of inositol phosphates.[5]
-
Stimulation:
-
Agonist Mode: Add varying concentrations of the agonist peptide (e.g., native GnRH) and incubate for 30-60 minutes at 37°C.[10]
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the antagonist peptide (e.g., this compound modified peptide) for 15-30 minutes before adding a constant concentration of agonist (e.g., EC80 of native GnRH).
-
-
Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA) or formic acid to lyse the cells and extract the soluble inositol phosphates.
-
Purification: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography (e.g., Dowex AG1-X8 columns). Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).[2]
-
Detection: Add the eluate to a scintillation cocktail and quantify the amount of [³H]-inositol phosphates using a scintillation counter.
-
Data Analysis: For agonists, plot the radioactivity (counts per minute, CPM) against the log concentration of the peptide and fit to a sigmoidal dose-response curve to determine the EC50. For antagonists, plot the percentage inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.
PathHunter® β-Arrestin Recruitment Assay
This protocol provides a method for quantifying ligand-induced β-arrestin recruitment to the GnRH receptor using the DiscoverX PathHunter® enzyme fragment complementation (EFC) technology.
Principle: The assay utilizes a cell line stably co-expressing the GnRH receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon ligand binding and receptor activation, β-arrestin is recruited to the receptor, forcing the complementation of the PK and EA fragments. This forms a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[7][11]
Methodology:
-
Cell Plating: Harvest PathHunter® cells expressing the GnRH-R-PK and β-arrestin-EA constructs. Resuspend the cells in the provided cell plating reagent and dispense them into a white, solid-bottom 384-well assay plate.[4][7]
-
Incubation: Incubate the cell plate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the test peptides (agonist or antagonist) in assay buffer. The final solvent concentration (e.g., DMSO) should typically be ≤1%.[4]
-
Stimulation:
-
Agonist Mode: Add the diluted agonist peptides to the cell plate.
-
Antagonist Mode: Add the diluted antagonist peptides and pre-incubate for 30-60 minutes, then add a constant concentration of an agonist (e.g., EC80 of native GnRH).
-
-
Incubation: Incubate the plate at 37°C or room temperature for 90-180 minutes. The optimal time may vary depending on the specific receptor.
-
Detection: Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. Add the detection mix to each well and incubate at room temperature for 60 minutes in the dark.[11]
-
Signal Reading: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Convert the raw data (Relative Light Units, RLU) to percentage activity relative to a reference agonist control. For agonists, plot the percentage activity against the log concentration to determine the EC50. For antagonists, plot the percentage inhibition against the log concentration to determine the IC50.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: General Workflow for a Cell-Based Functional Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Gonadotropin-releasing hormone (GnRH) rapidly stimulates the formation of inositol phosphates and diacyglycerol in rat granulosa cells: further evidence for the involvement of Ca2+ and protein kinase C in the action of GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chayon.co.kr [chayon.co.kr]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Gonadotropin-releasing hormone (GnRH)-receptor coupling to inositol phosphate and prolactin production in GH3 cells stably transfected with rat GnRH receptor complementary deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Measurements of β-Arrestin Recruitment to Activated Seven Transmembrane Receptors Using Enzyme Complementation | Springer Nature Experiments [experiments.springernature.com]
H-D-2-Nal-OH in Peptide Research: A Comparative Guide to GnRH Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide structures is a cornerstone of modern drug design, enhancing stability, potency, and bioavailability. H-D-2-Nal-OH, or 3-(2-Naphthyl)-D-alanine, is a critical component in the synthesis of several potent Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. These antagonists are invaluable tools in both clinical settings and basic research for controlling reproductive functions and studying hormone-dependent diseases.
This guide provides a comparative overview of GnRH antagonists that utilize this compound in their structure. It details their performance in blocking GnRH-mediated signaling pathways, presents the experimental protocols used for their evaluation, and illustrates the underlying biological and experimental frameworks.
Comparative Performance of GnRH Antagonists Containing D-2-Nal
The primary function of GnRH antagonists is to competitively block the GnRH receptor (GnRHR), thereby inhibiting the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1] Unlike GnRH agonists which cause an initial "flare-up" of gonadotropins, antagonists induce a rapid and sustained suppression.[1][2] The efficacy of these antagonists can be quantified by comparing their ability to inhibit various downstream signaling events initiated by GnRH.
The table below summarizes the inhibitory potency of three commercial GnRH antagonists—Cetrorelix, Ganirelix, and Teverelix—all of which contain D-2-Naphthylalanine or a related modification. The data is derived from in vitro studies using HEK293 cells transfected with the human GnRH receptor.
| Parameter | Cetrorelix | Ganirelix | Teverelix | Experimental Conditions |
| Inhibition of GnRH-induced Intracellular Ca²⁺ Increase (IC₅₀) | ~1-10 nM | ~100 nM - 1 µM | ~100 nM - 1 µM | HEK293/GnRHR cells treated with GnRH (3 x EC₅₀) and varying antagonist concentrations.[3] |
| Inhibition of GnRH-induced cAMP Accumulation | Significantly more potent than other antagonists | Less potent than Cetrorelix | Less potent than Cetrorelix | SH-SY5Y/GnRHR cells treated with GnRH and varying antagonist concentrations.[3] |
| Inhibition of GnRH-induced pERK1/2 Activation | Similar to other antagonists | Similar to other antagonists | Similar to other antagonists | LβT2 pituitary cells treated with 100 nM GnRH and varying antagonist concentrations.[3] |
| Inhibition of GnRH-induced Lhb Gene Expression | Similar to other antagonists | Similar to other antagonists | Similar to other antagonists | LβT2 pituitary cells treated with 1 µM GnRH and varying antagonist concentrations.[3] |
Note: This table presents a qualitative summary of relative potencies as described in the cited literature. IC₅₀ values can vary based on specific experimental conditions.
Signaling Pathways and Mechanisms
GnRH Receptor Signaling Cascade
Gonadotropin-Releasing Hormone (GnRH) is a hypothalamic decapeptide that is the central regulator of the reproductive axis.[4][5] It acts on the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), located on pituitary gonadotrope cells.[6][7] The primary signaling pathway involves the Gαq/11 protein, which activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8] This cascade results in the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), which are key events for the synthesis and secretion of LH and FSH.[4][6] GnRH antagonists, by containing sterically bulky D-amino acids like D-2-Nal, bind to the GnRHR but do not activate it, thus competitively blocking the endogenous GnRH ligand.
Experimental Protocols
Detailed and reproducible protocols are essential for comparing the efficacy of different peptide analogs. Below are methodologies for key in vitro assays used to evaluate GnRH antagonist activity.
Cell Culture
-
Cell Line: Mouse pituitary gonadotrope-derived LβT2 cells, which endogenously express the murine GnRH receptor, are commonly used. Alternatively, HEK293 or SH-SY5Y cells transiently or stably transfected with the human GnRHR can be employed.[3]
-
Culture Conditions: Cells are typically maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin) in a humidified atmosphere of 5% CO₂ at 37°C.
Intracellular Calcium (Ca²⁺) Mobilization Assay
This assay measures the ability of an antagonist to block the GnRH-induced release of calcium from intracellular stores, a primary downstream effect of GnRHR activation.
-
Cell Plating: Seed GnRHR-expressing cells (e.g., HEK293/GnRHR) into a 96-well black-walled, clear-bottom plate.
-
Dye Loading: After 24-48 hours, wash the cells with a buffer (e.g., HBSS) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) for 1 hour at 37°C.
-
Treatment: Wash the cells to remove excess dye. Add the GnRH antagonist (e.g., Cetrorelix) at various concentrations and incubate.
-
Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of GnRH (typically 3 times the EC₅₀) and immediately begin recording fluorescence intensity (e.g., Excitation: 485 nm, Emission: 525 nm) every second for several minutes.
-
Data Analysis: The antagonist's potency is determined by its ability to reduce the GnRH-induced fluorescence peak. Calculate the area under the curve (AUC) or the peak fluorescence and plot against the antagonist concentration to determine the IC₅₀.[3]
Illustrative Workflow for Calcium Mobilization Assay
Western Blot for Phosphorylated ERK1/2
This protocol assesses the inhibition of the MAPK signaling cascade, which is involved in the transcriptional regulation of gonadotropin subunit genes.[4]
-
Cell Culture and Starvation: Culture LβT2 cells to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce baseline kinase activity.
-
Treatment: Pre-incubate cells with the GnRH antagonist for 30 minutes, followed by stimulation with a fixed concentration of GnRH (e.g., 100 nM) for 5-15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with a primary antibody against phosphorylated ERK1/2 (pERK1/2). Subsequently, strip and re-probe the membrane with an antibody for total ERK1/2 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize the pERK signal to the total ERK signal for each sample. Compare the inhibition across different antagonist concentrations.[3]
References
- 1. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Fluorescent Amino Acids: Benchmarking H-D-2-Nal-OH
In the intricate world of molecular biology and drug development, fluorescent amino acids (FAAs) have emerged as indispensable tools.[1][2] By replacing their natural counterparts within a peptide or protein sequence, they offer a minimally perturbative way to introduce a fluorescent reporter for studying protein structure, function, and interactions in real-time.[1][3] This guide provides an objective comparison of H-D-2-Nal-OH, a non-natural amino acid containing a naphthyl group, against other commonly used fluorescent amino acids, supported by experimental data and protocols.
This compound, or 3-(2-Naphthyl)-D-alanine, possesses intrinsic fluorescence due to its naphthyl side chain, a polyaromatic hydrocarbon.[4][5] This property allows it to serve as a built-in probe, avoiding the potentially disruptive effects of larger, externally conjugated dyes. Its applications are notable in peptide synthesis and drug design, where its chirality and fluorescent properties can be leveraged.[4][6]
Quantitative Performance Comparison
The selection of a fluorescent amino acid is dictated by its photophysical properties. Key parameters include the excitation and emission wavelengths (λex/λem), the fluorescence quantum yield (ΦF), which measures the efficiency of photon emission after absorption, and the fluorescence lifetime (τ).[7] A higher quantum yield is often desirable for brighter probes in imaging applications.[8]
The table below summarizes the photophysical properties of this compound's core fluorophore (naphthalene) and compares it with other prominent unnatural fluorescent amino acids.
| Fluorescent Amino Acid | Abbreviation | Excitation (λex) | Emission (λem) | Quantum Yield (ΦF) | Solvent/Conditions | Key Features |
| D-2-Naphthylalanine | D-2-Nal | ~280 nm | ~340-350 nm | ~0.19 | Water | Intrinsic fluorescence, relatively small size. |
| Acridonylalanine | Acd | 422 nm | 525 nm | 0.97 | Water | High quantum yield, photostable, environmentally sensitive.[8] |
| 4-Aminophthalimido-alanine | Apa | 370 nm | 500 nm | 0.73 | Methanol | Environmentally sensitive fluorophore. |
| 4-Dibenzothiophenyl-L-phenylalanine | DBT-FAA | ~405 nm | ~440 nm | 0.74 | Aqueous Solution | High quantum yield, photostable, low cytotoxicity.[9] |
| L-3-(7-Hydroxycoumarin-4-yl)ethylglycine | Cou | ~365 nm | ~465 nm | ~0.60 | Water | Widely used coumarin-based probe, pH-sensitive. |
Experimental Methodologies
Accurate benchmarking requires standardized experimental protocols. Below are detailed methods for two key experiments: determining fluorescence quantum yield and cellular imaging.
Relative Fluorescence Quantum Yield Measurement
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to a standard with a known quantum yield.[10]
Protocol:
-
Standard Selection: Choose a quantum yield standard with a well-characterized ΦF value and spectral properties that overlap with the test sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for UV-excitable samples like D-2-Nal-OH).
-
Sample Preparation: Prepare a series of dilutions for both the test amino acid and the standard in a high-purity, spectroscopic-grade solvent. Concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[10]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test sample and the standard.
-
Ensure identical instrument settings (e.g., excitation wavelength, slit widths) are used for all measurements.
-
Measure a solvent blank and subtract it from each spectrum.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
The slope (Gradient) of the resulting linear regression line is determined for both.
-
-
Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:[10]
-
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
-
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (this term becomes 1 if the same solvent is used for both).
-
-
Cellular Imaging with Fluorescent Amino Acids
This protocol outlines a general workflow for visualizing proteins labeled with a fluorescent amino acid in living cells. This often involves genetic code expansion technology, where an engineered enzyme incorporates the unnatural FAA into a target protein.[1][8]
Protocol:
-
Cell Culture: Plate mammalian cells (e.g., HEK293 or HeLa) on glass-bottom dishes suitable for microscopy and culture them in the appropriate medium to achieve ~60-70% confluency.
-
Transfection: Co-transfect the cells with plasmids encoding:
-
The protein of interest, containing an amber stop codon (TAG) at the desired labeling site.
-
The engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell and specific for the desired FAA.
-
-
FAA Incorporation: After transfection, supplement the cell culture medium with the fluorescent amino acid (e.g., this compound) at a predetermined optimal concentration. Incubate for 24-48 hours to allow for protein expression and FAA incorporation.
-
Cell Preparation for Imaging:
-
Gently wash the cells three times with phosphate-buffered saline (PBS) to remove excess FAA from the medium.
-
Add fresh, phenol (B47542) red-free imaging medium to the cells.
-
-
Fluorescence Microscopy:
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Workflow for cellular imaging using genetically encoded FAAs.
G protein-coupled receptors (GPCRs) are a major class of cell surface receptors that are often activated by peptide ligands.[12][13] Incorporating a fluorescent amino acid like this compound into such a peptide allows for direct visualization and analysis of its binding and the subsequent signaling cascade.[14]
Caption: GPCR signaling activated by a fluorescently labeled peptide.
Conclusion
This compound provides a valuable tool for researchers, offering intrinsic fluorescence in a compact, non-natural amino acid form. Its photophysical properties, characterized by UV excitation and blue emission, make it suitable for certain applications, particularly in studies of peptide conformation and binding where minimal perturbation is critical. However, when compared to more recently developed fluorescent amino acids like Acd or DBT-FAA, it exhibits a significantly lower quantum yield, translating to lower brightness in imaging experiments.
The choice of a fluorescent amino acid ultimately depends on the specific experimental requirements. For applications demanding high sensitivity and brightness, such as live-cell single-molecule tracking, alternatives like Acd may be superior. For studies where maintaining the native structure of a small peptide is paramount and UV excitation is feasible, this compound remains a relevant and useful probe. This guide provides the foundational data and protocols to help researchers make an informed decision based on the unique demands of their work.
References
- 1. Fluorescent amino acids as versatile building blocks for chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. [PDF] Fluorescent amino acids as versatile building blocks for chemical biology | Semantic Scholar [semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. Cas 112883-43-9,FMOC-2-NAL-OH | lookchem [lookchem.com]
- 6. H-D-Nal(2)-Oh [chembk.com]
- 7. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved fluorescent amino acids for cellular imaging | Penn Today [penntoday.upenn.edu]
- 9. Synthesis, characterization, and cellular imaging of a cyan emitting fluorescent α-amino acid for live-cell protein imaging - American Chemical Society [acs.digitellinc.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal Procedures for H-D-2-Nal-OH: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of H-D-2-Nal-OH, also known as 3-(2-Naphthyl)-D-alanine, is critical for maintaining laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe handling and disposal of this compound waste streams, including solid material, aqueous solutions, and contaminated labware. Adherence to these procedures is essential to mitigate risks associated with this chemical.
This compound is a white to off-white solid and is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The presence of a naphthalene (B1677914) moiety warrants particular caution, as naphthalene is classified as a possible human carcinogen and poses environmental risks. Therefore, all waste containing this compound should be treated as hazardous chemical waste.
Quantitative Data and Chemical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe disposal. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |
| Molecular Weight | 215.25 g/mol | [2][] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 412.3°C at 760 mmHg | |
| pKa (Carboxylic Acid) | ~2.21 (Predicted) | [1][2] |
| pKa (Amino Group) | ~9-10 (Estimated) | [5][6] |
| Water Solubility | Sparingly soluble. Soluble at 1 mg/mL with sonication and pH adjustment to 8 with NaOH. | [4][7] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe disposal of various forms of this compound waste. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused or expired solid this compound and grossly contaminated items such as weighing paper or spill cleanup materials.
-
Waste Collection:
-
Carefully transfer the solid this compound waste into a designated, leak-proof, and chemically compatible container.
-
Avoid generating dust. If the material is a fine powder, consider moistening it slightly with a compatible solvent (e.g., ethanol) to minimize airborne particles.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service. The preferred method of disposal for solid amino acid derivatives is incineration.
-
Protocol 2: Disposal of Aqueous Solutions Containing this compound
This protocol is for dilute aqueous solutions of this compound. Due to the hazards associated with the naphthalene group, drain disposal is not recommended, even after neutralization.
-
Neutralization (for stabilization):
-
Work in a chemical fume hood.
-
Slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) to the aqueous this compound solution while stirring.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0. This compound is sparingly soluble in neutral water, so precipitation may occur.
-
-
Waste Collection:
-
Transfer the neutralized solution (including any precipitate) into a designated hazardous waste container for aqueous chemical waste.
-
-
Labeling and Storage:
-
Label the container as "Hazardous Waste: Neutralized this compound solution" and store it in the satellite accumulation area.
-
-
Disposal:
-
Arrange for collection by your institution's hazardous waste management service.
-
Protocol 3: Disposal of this compound in Organic Solvents
This protocol applies to solutions of this compound in organic solvents.
-
Waste Segregation:
-
Do not mix with aqueous or other incompatible waste streams.
-
If possible, keep halogenated and non-halogenated solvent waste streams separate, as per your institution's guidelines.
-
-
Waste Collection:
-
Collect the organic solvent waste containing this compound in a designated, properly vented, and chemically compatible solvent waste container.
-
-
Labeling and Storage:
-
Clearly label the container with "Hazardous Waste," the name of the solvent, and "this compound." Store in the satellite accumulation area, ensuring it is away from sources of ignition.
-
-
Disposal:
-
Arrange for pickup by your institution's hazardous waste management service for solvent incineration.
-
Protocol 4: Decontamination and Disposal of Empty Containers and Labware
This protocol details the procedure for handling empty containers and contaminated labware (e.g., glassware, pipette tips).
-
Initial Rinse:
-
Rinse the empty container or contaminated labware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) in which this compound is soluble.
-
Collect this first rinse as hazardous waste and add it to the appropriate organic solvent waste stream (Protocol 3).
-
-
Secondary Rinse:
-
Perform a second rinse with soapy water.
-
This rinsate can typically be disposed of down the sanitary sewer, but confirm with your institutional guidelines.
-
-
Final Disposal of Container/Labware:
-
After thorough rinsing and drying, deface the original label on the container.
-
Dispose of the clean container or labware according to your laboratory's procedures for non-hazardous glass or plastic waste.
-
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision tree for this compound waste stream management.
Caption: General procedural flow for handling this compound waste.
References
Personal protective equipment for handling H-D-2-Nal-OH
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the amino acid derivative H-D-2-Nal-OH, also known as 3-(2-Naphthyl)-D-alanine.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.[1] A specialist should be consulted before handling this product to ensure that the suggested protective clothing is sufficient.[1]
| PPE Category | Recommended Equipment | Specification and Use |
| Eye Protection | Splash goggles | Must be worn at all times to protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect for tears or holes before each use. |
| Body Protection | Full laboratory suit or gown | A full suit provides comprehensive protection against accidental spills. |
| Respiratory | Dust respirator or use of a ventilated enclosure | Use a dust respirator to avoid inhalation of the powder.[1] Engineering controls like process enclosures or local exhaust ventilation are recommended to control airborne levels.[1] |
| Foot Protection | Closed-toe shoes and boots | Boots should be worn to protect against spills. |
Operational Handling Plan
Safe handling of this compound requires adherence to standard laboratory safety protocols. The substance is a white, solid powder.[1] While one safety data sheet indicates no known physical or human health hazards[1], another identifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Therefore, caution is advised.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered. If possible, work within a fume hood or a glove box to minimize inhalation risk.
-
Weighing and Transfer:
-
Carefully weigh the desired amount of this compound on a calibrated analytical balance.
-
Use a spatula or other appropriate tool for transferring the powder. Avoid creating dust.
-
If dissolving, add the powder slowly to the solvent to prevent splashing.
-
-
Storage: this compound should be stored in a tightly closed container.[1] Recommended storage temperatures vary, with suggestions of not storing above 5°C (41°F)[1], at 4°C, or for stock solutions, at -20°C for one month or -80°C for six months.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, and before eating, drinking, or smoking.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, proper procedures must be followed to mitigate any potential environmental contamination or health risks.
Spill Response:
-
Small Spills: For minor spills, use appropriate tools to carefully scoop the spilled solid material into a designated waste disposal container.[1]
-
Large Spills: In the case of a larger spill, use a shovel to place the material into a suitable waste disposal container.[1] A self-contained breathing apparatus may be necessary to avoid inhalation.[1]
Waste Disposal:
Chemical waste should be treated as hazardous unless explicitly stated otherwise. Do not dispose of this compound down the drain or in regular trash.[2]
-
Collection: Collect all waste material, including any contaminated items like paper towels or gloves, in a clearly labeled, sealed, and chemically resistant container.
-
Container Rinsing: Empty containers of this compound must be thoroughly rinsed. The first rinse should be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses must be collected.[2]
-
Storage of Waste: Store hazardous waste in a designated satellite accumulation area.[3] Ensure that incompatible wastes are not mixed.[2]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
